molecular formula C8H4F13I B042545 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane CAS No. 2043-57-4

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Cat. No.: B042545
CAS No.: 2043-57-4
M. Wt: 474 g/mol
InChI Key: NVVZEKTVIXIUKW-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane is a high-value perfluoroalkyl iodide building block specifically engineered for advanced materials research. Its structure features a long, lipophobic perfluorinated carbon chain terminated by a reactive iodine atom, a combination that confers unique properties. The perfluoroalkyl segment is exceptionally hydrophobic and oleophobic, providing profound chemical and thermal stability, while the iodide serves as an excellent leaving group for nucleophilic substitution or a reactive site for radical-mediated reactions. This compound is primarily utilized in the synthesis of sophisticated surfactants, fluorinated polymers, and surface modifiers, where it is used to incorporate a highly stable, low-surface-energy fluorinated tail. Key research applications include creating superhydrophobic and anti-fouling coatings, developing novel fluorinated ATRP initiators for polymer chemistry, and serving as a precursor for synthesizing other perfluoroalkyl derivatives via iodine-fluorine exchange or cross-coupling reactions. Its utility in designing probes for 19F MRI and other biomedical imaging techniques is also a significant area of investigation. This reagent is provided to support innovative work in creating next-generation materials with tailored surface and bulk properties.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane
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InChI

InChI=1S/C8H4F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2
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InChI Key

NVVZEKTVIXIUKW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
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Molecular Formula

C8H4F13I
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DSSTOX Substance ID

DTXSID2047565
Record name 1H,1H,2H,2H-Perfluorooctyl iodide
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Molecular Weight

474.00 g/mol
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Physical Description

Liquid, Colorless liquid; Melting point approximately 20 deg C; [Alfa Aesar MSDS] Solidified mass or fragments; [Sigma-Aldrich MSDS]
Record name Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo-
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
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Vapor Pressure

0.8 [mmHg]
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
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CAS No.

2043-57-4
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
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Record name 1-Iodo-2-(perfluorohexyl)ethane
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Record name Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo-
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Record name 1H,1H,2H,2H-Perfluorooctyl iodide
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane
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Record name 1-IODO-2-(PERFLUOROHEXYL)ETHANE
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Foundational & Exploratory

physical and chemical properties of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane, also known as 1H,1H,2H,2H-perfluorooctyl iodide, is a significant organofluorine compound with the chemical formula C8H4F13I.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, it exhibits unique properties such as high thermal stability and chemical resistance due to the presence of a heavily fluorinated carbon chain. The terminal iodine atom provides a reactive site for various chemical transformations, making it a valuable intermediate in the synthesis of more complex fluorinated molecules, including surfactants, polymers, and potentially, pharmacologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, a generalized synthesis protocol, and its applications as a synthetic building block.

Core Physical and Chemical Properties

The distinct physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValue
Molecular Formula C8H4F13I
Molecular Weight 474.00 g/mol [2]
Appearance Colorless to gold liquid[2][3]
Melting Point Approx. 20 °C[2]
Boiling Point 180 °C[3]
Density 1.934 g/mL at 25 °C[3]
Vapor Pressure 0.8 mmHg[2]
Water Solubility Insoluble[3]
Refractive Index n20/D 1.359

Table 2: Chemical and Safety Information

PropertyValue/Information
IUPAC Name This compound[2]
Synonyms 1H,1H,2H,2H-Perfluorooctyl iodide, Perfluorohexylethyl iodide[2]
Chemical Stability May discolor on exposure to light.[3]
Incompatible Materials Strong oxidizing agents, strong bases.[3]
Hazardous Decomposition Carbon monoxide, carbon dioxide, hydrogen fluoride gas, hydrogen iodide.[3]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]

Experimental Protocols

Generalized Synthesis Protocol: Free-Radical Addition

The synthesis of this compound is typically achieved through the free-radical addition of ethylene to a perfluoroalkyl iodide. This process, a variation of telomerization, extends the carbon chain by two methylene units.

Materials and Equipment:

  • Perfluorohexyl iodide (C6F13I)

  • Ethylene gas

  • Radical initiator (e.g., azo-bis-isobutyronitrile - AIBN)

  • High-pressure autoclave reactor

  • Inert gas (e.g., nitrogen or argon)

  • Solvent (optional, e.g., n-heptane)

  • Distillation apparatus for purification

Procedure:

  • Reactor Setup: The high-pressure autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Charging the Reactor: Perfluorohexyl iodide and a catalytic amount of a radical initiator, such as AIBN, are charged into the reactor. If a solvent is used, it is also added at this stage.

  • Introduction of Ethylene: The reactor is sealed, and ethylene gas is introduced to the desired pressure. The molar ratio of ethylene to perfluorohexyl iodide is a critical parameter that influences the reaction yield.

  • Reaction Conditions: The reaction mixture is heated to a temperature sufficient to initiate the decomposition of the radical initiator (typically 70-90 °C for AIBN) and maintained for several hours with constant stirring to ensure homogeneity. The reaction is carried out under the autogenous pressure of the reactants and solvent at the reaction temperature.

  • Reaction Quenching and Work-up: After the reaction is complete, the reactor is cooled to room temperature, and any excess ethylene is carefully vented. The crude reaction mixture is then transferred from the reactor.

  • Purification: The crude product is purified by fractional vacuum distillation to separate the desired this compound from unreacted starting materials and any side products. The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Data

Detailed spectroscopic data for this compound is available from various commercial and public databases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Data is available from suppliers like Sigma-Aldrich.[2] The spectrum is expected to show signals corresponding to the two methylene groups (-CH2CH2I).

    • 13C NMR: Data is also available from suppliers like Sigma-Aldrich.[2] The spectrum will show resonances for the two hydrocarbon carbons and the fluorinated carbons, with characteristic splitting patterns due to C-F coupling.

    • 19F NMR: While not explicitly found for this compound, 19F NMR is a crucial technique for characterizing fluorinated compounds, and data for similar compounds is available.[4][5] It would provide detailed information about the electronic environment of each unique fluorine atom in the perfluorohexyl chain.

  • Mass Spectrometry (MS):

    • GC-MS: GC-MS data is available from the NIST Mass Spectrometry Data Center.[2] This technique is useful for confirming the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy:

    • ATR-IR: ATR-IR spectra are available from SpectraBase.[2] The spectrum will exhibit characteristic C-H stretching and bending vibrations from the methylene groups and strong C-F stretching bands from the perfluoroalkyl chain.

Applications in Synthesis

The primary application of this compound is as a versatile synthetic intermediate. The carbon-iodine bond is relatively weak and can be readily cleaved to form a perfluoroalkylethyl radical or undergo nucleophilic substitution, making it a valuable precursor for the synthesis of a wide range of fluorinated materials.

A common synthetic pathway involves using this iodoalkane to introduce the C6F13CH2CH2- moiety into other molecules. This is particularly useful in the synthesis of fluorosurfactants and surface-modifying agents.

G start This compound (C6F13CH2CH2I) radical Perfluoroalkylethyl Radical (C6F13CH2CH2•) start->radical Radical Initiation nucleophilic Nucleophilic Substitution start->nucleophilic Reaction with Nucleophile adduct Fluorinated Alkane (C6F13CH2CH2-CHR-CH2I) radical->adduct Addition to Alkene product Functionalized Fluorotelomer (C6F13CH2CH2-Nu) nucleophilic->product alkene Alkene (R-CH=CH2) nucleophile Nucleophile (Nu-) surfactant Fluorosurfactant Precursor product->surfactant

References

Synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane, a key intermediate in the production of various fluorinated compounds. The synthesis is a two-step process involving telomerization followed by a radical addition reaction. This document outlines the experimental protocols, presents quantitative data in structured tables, and includes a visual representation of the experimental workflow.

Core Synthesis Route

The synthesis of this compound is achieved through a two-stage process:

  • Telomerization to form Perfluorohexyl Iodide (C₆F₁₃I): This initial step involves the reaction of a short-chain perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I), with tetrafluoroethylene (TFE; CF₂=CF₂)[1]. This reaction yields a mixture of longer-chain perfluoroalkyl iodides, from which perfluorohexyl iodide is isolated.

  • Ethylene Addition: The purified perfluorohexyl iodide then undergoes a radical addition reaction with ethylene (CH₂=CH₂) to introduce a hydrocarbon spacer, yielding the final product, this compound[2][3].

Detailed Experimental Protocols

Stage 1: Synthesis of Perfluorohexyl Iodide (C₆F₁₃I) via Telomerization

This procedure is adapted from general telomerization processes described in patent literature.[1][4]

Reaction: C₂F₅I + 3 CF₂=CF₂ → C₂F₅(CF₂)₆I (mixture of telomers)

Experimental Protocol:

  • A high-pressure autoclave reactor is charged with pentafluoroethyl iodide (C₂F₅I) as the telogen.

  • The reactor is sealed and purged with an inert gas, such as nitrogen or argon.

  • Tetrafluoroethylene (TFE) is introduced into the reactor. The molar ratio of TFE to C₂F₅I is a critical parameter for controlling the chain length of the products. A lower ratio favors shorter chains.

  • The reaction can be initiated thermally or with a chemical initiator. For thermal initiation, the reactor is heated to a temperature in the range of 80-180°C.

  • The reaction is allowed to proceed for several hours under controlled temperature and autogenous pressure.

  • After the reaction, the reactor is cooled, and the resulting mixture of perfluoroalkyl iodides is collected.

  • The desired perfluorohexyl iodide (C₆F₁₃I) is separated from the mixture by fractional distillation.

ParameterValue/RangeNotes
Reactants Pentafluoroethyl iodide (C₂F₅I), Tetrafluoroethylene (TFE)C₂F₅I acts as the telogen, and TFE is the taxogen.
Molar Ratio (TFE:C₂F₅I) 1:1 to 6:1A lower ratio favors the formation of shorter-chain telomers.
Catalyst (optional) Metal powders (e.g., Cu, Ni, Fe)Can be used to facilitate the reaction at lower temperatures.
Reaction Temperature 80 - 180°CHigher temperatures increase the reaction rate but may lead to side products.
Pressure AutogenousThe pressure will increase as TFE is consumed.
Purification Fractional DistillationTo separate the C₆F₁₃I from other telomers.
Stage 2: Synthesis of this compound

This stage involves the free-radical addition of ethylene to the perfluorohexyl iodide.

Reaction: C₆F₁₃I + CH₂=CH₂ → C₆F₁₃CH₂CH₂I

Experimental Protocol:

  • Perfluorohexyl iodide (C₆F₁₃I) is placed in a suitable high-pressure reactor.

  • A radical initiator, such as a peroxide (e.g., benzoyl peroxide) or an azo compound (e.g., AIBN), is added.

  • The reactor is sealed and purged with an inert gas.

  • Ethylene gas is introduced into the reactor to the desired pressure.

  • The mixture is heated to a temperature appropriate for the decomposition of the chosen initiator (typically 60-100°C).

  • The reaction is maintained at this temperature for several hours.

  • After cooling, the crude product is recovered.

  • The final product is purified by fractional vacuum distillation to remove any unreacted starting material and byproducts.

ParameterValue/RangeNotes
Reactants Perfluorohexyl iodide (C₆F₁₃I), Ethylene (CH₂=CH₂)
Initiator Peroxide (e.g., benzoyl peroxide) or Azo compound (e.g., AIBN)The choice of initiator will determine the reaction temperature.
Reaction Temperature 60 - 100°CDependent on the initiator used.
Pressure VariesDependent on the amount of ethylene introduced.
Purification Fractional Vacuum DistillationTo obtain the high-purity final product.

Experimental Workflow

The logical progression of the synthesis is straightforward, with the product of each stage serving as the reactant for the next.

SynthesisWorkflow cluster_0 Stage 1: Telomerization cluster_1 Stage 2: Ethylene Addition C2F5I Pentafluoroethyl Iodide (C₂F₅I) Telomerization Telomerization Reaction C2F5I->Telomerization TFE Tetrafluoroethylene (TFE) TFE->Telomerization Mixture Perfluoroalkyl Iodide Mixture Telomerization->Mixture Distillation1 Fractional Distillation Mixture->Distillation1 C6F13I Perfluorohexyl Iodide (C₆F₁₃I) Distillation1->C6F13I RadicalAddition Radical Addition C6F13I->RadicalAddition Ethylene Ethylene (CH₂=CH₂) Ethylene->RadicalAddition CrudeProduct Crude Product RadicalAddition->CrudeProduct Distillation2 Fractional Vacuum Distillation CrudeProduct->Distillation2 FinalProduct This compound Distillation2->FinalProduct

Caption: Logical workflow of the two-stage synthesis process.

References

An In-Depth Technical Guide to 2-(2-aminoethyl)-1-methylpyrrolidine (CAS 51387-90-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-aminoethyl)-1-methylpyrrolidine, a versatile heterocyclic amine with significant applications in pharmaceutical synthesis and analytical chemistry. With the correct CAS number identified as 51387-90-7, this document elucidates the compound's chemical and physical properties, synthesis methodologies, and key uses. Particular focus is given to its role as a crucial building block in the development of neurological drugs and as a derivatizing agent for enhancing the detection of carboxylic acids in analytical assays. Detailed experimental protocols, data presented in structured tables, and workflow visualizations are included to support researchers and drug development professionals in their scientific endeavors.

Chemical and Physical Properties

2-(2-aminoethyl)-1-methylpyrrolidine is a clear, colorless to pale yellow liquid. Its structure features a pyrrolidine ring with a methyl group on the nitrogen atom and an aminoethyl substituent at the 2-position. This bifunctional nature, possessing both a tertiary and a primary amine, is key to its reactivity and utility in chemical synthesis.[1]

PropertyValueReference(s)
CAS Number 51387-90-7[1][2][3][4]
Molecular Formula C₇H₁₆N₂[2][3]
Molecular Weight 128.22 g/mol [2][3]
Appearance Clear colorless to pale yellow liquid[1][5]
Boiling Point ~175 °C[1]
Density ~0.92 g/mL[1]
Purity >98% (Typical)[1]

Synthesis of 2-(2-aminoethyl)-1-methylpyrrolidine

A prevalent method for the synthesis of 2-(2-aminoethyl)-1-methylpyrrolidine starts from the readily available and cost-effective 1-methyl-2-pyrrolidinone. The process involves the formation of an intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile, followed by a hydrogenation step to yield the final product.

Experimental Protocol: Synthesis from 1-methyl-2-pyrrolidinone

Step 1: Synthesis of (1-methylpyrrolidin-2-ylidene)-acetonitrile

  • To a solution of 1-methyl-2-pyrrolidinone in an appropriate solvent, add a suitable activating agent (e.g., phosphorus oxychloride or dimethyl sulfate) to form the Vilsmeier reagent or a similar reactive intermediate.

  • React the intermediate with a cyano-containing compound, such as methyl cyanoacetate.

  • The resulting product is then subjected to decarboxylation to yield (1-methylpyrrolidin-2-ylidene)-acetonitrile.

Step 2: Hydrogenation to 2-(2-aminoethyl)-1-methylpyrrolidine

  • The (1-methylpyrrolidin-2-ylidene)-acetonitrile intermediate is dissolved in a suitable solvent, often in the presence of an acid to form the salt, which facilitates the hydrogenation.

  • The solution is subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.

  • Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed.

  • The resulting product is then purified, typically by distillation, to yield high-purity 2-(2-aminoethyl)-1-methylpyrrolidine.

G cluster_synthesis Synthesis Workflow 1-methyl-2-pyrrolidinone 1-methyl-2-pyrrolidinone Activation Activation 1-methyl-2-pyrrolidinone->Activation Reaction_with_cyano_compound Reaction_with_cyano_compound Activation->Reaction_with_cyano_compound Intermediate_formation Intermediate_formation Reaction_with_cyano_compound->Intermediate_formation Hydrogenation Hydrogenation Intermediate_formation->Hydrogenation Purification Purification Hydrogenation->Purification Final_Product 2-(2-aminoethyl)-1-methylpyrrolidine Purification->Final_Product

A simplified workflow for the synthesis of 2-(2-aminoethyl)-1-methylpyrrolidine.

Applications in Pharmaceutical Development

2-(2-aminoethyl)-1-methylpyrrolidine is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders.[6] Its pyrrolidine moiety is a common structural feature in many bioactive compounds that target the central nervous system.[6]

Role in the Synthesis of Neurological Drugs

The compound serves as a key intermediate in the production of various drugs targeting neurological pathways. The primary amine on the ethyl side chain allows for further chemical modifications, enabling the attachment of other pharmacologically active groups.[6]

Case Study: Synthesis of Raclopride

A notable application is in the synthesis of Raclopride, a selective dopamine D2 receptor antagonist used in neuroimaging studies.[5] The synthesis involves the coupling of a substituted benzamide with a chiral derivative of 2-methylpyrrolidine.[5]

Experimental Protocol: Synthesis of Raclopride (Illustrative)

  • Amide Coupling: A suitably substituted benzoic acid is converted to its corresponding acid chloride. This is then reacted with (S)-(-)-2-aminoethyl-1-ethylpyrrolidine (a related chiral amine) in an appropriate solvent to form the amide intermediate.[5]

  • Demethylation: The resulting amide undergoes demethylation to yield Raclopride.[5]

G cluster_raclopride Raclopride Synthesis Substituted_Benzoic_Acid Substituted_Benzoic_Acid Acid_Chloride_Formation Acid_Chloride_Formation Substituted_Benzoic_Acid->Acid_Chloride_Formation Amide_Coupling Amide_Coupling Acid_Chloride_Formation->Amide_Coupling Chiral_Amine (S)-(-)-2-aminoethyl-1-ethylpyrrolidine Chiral_Amine->Amide_Coupling Amide_Intermediate Amide_Intermediate Amide_Coupling->Amide_Intermediate Demethylation Demethylation Amide_Intermediate->Demethylation Raclopride Raclopride Demethylation->Raclopride

Key steps in the synthesis of the neurological drug Raclopride.

Applications in Analytical Chemistry

2-(2-aminoethyl)-1-methylpyrrolidine is utilized as a derivatizing agent in analytical chemistry, particularly for the analysis of carboxylic acids by high-performance liquid chromatography (HPLC) with electrochemiluminescence (ECL) detection.

Derivatization for Enhanced Detection

Carboxylic acids often exhibit poor chromatographic retention and low ionization efficiency, making their detection challenging. Derivatization with 2-(2-aminoethyl)-1-methylpyrrolidine introduces a tertiary amine moiety, which is electrochemiluminescently active, thereby significantly enhancing detection sensitivity.

Experimental Protocol: Derivatization of Carboxylic Acids for HPLC-ECL

  • Activation of Carboxylic Acid: The carboxylic acid sample is activated using a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a reactive ester intermediate.

  • Derivatization Reaction: 2-(2-aminoethyl)-1-methylpyrrolidine is added to the activated carboxylic acid solution. The primary amine of the derivatizing agent reacts with the activated carboxyl group to form a stable amide bond.

  • HPLC-ECL Analysis: The resulting derivatized sample is then analyzed by HPLC with an ECL detector.

G cluster_derivatization Derivatization for HPLC-ECL Carboxylic_Acid Carboxylic_Acid Activation Activation (EDC/NHS) Carboxylic_Acid->Activation Reactive_Ester Reactive_Ester Activation->Reactive_Ester Derivatization Derivatization Reactive_Ester->Derivatization Derivatizing_Agent 2-(2-aminoethyl)-1-methylpyrrolidine Derivatizing_Agent->Derivatization Derivatized_Analyte Derivatized_Analyte Derivatization->Derivatized_Analyte HPLC_ECL_Analysis HPLC_ECL_Analysis Derivatized_Analyte->HPLC_ECL_Analysis Detection Detection HPLC_ECL_Analysis->Detection

Workflow for the derivatization of carboxylic acids for enhanced detection.

Safety and Handling

2-(2-aminoethyl)-1-methylpyrrolidine should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2-aminoethyl)-1-methylpyrrolidine (CAS 51387-90-7) is a chemical compound of significant interest to the scientific community, particularly in the fields of pharmaceutical development and analytical chemistry. Its versatile structure allows it to serve as a fundamental building block for complex molecules, including drugs targeting the central nervous system. Furthermore, its application as a derivatizing agent highlights its utility in enhancing the sensitivity of analytical methods. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to support and facilitate further research and development.

References

An In-depth Technical Guide to the Basic Research Applications of 1H,1H,2H,2H-Perfluorooctyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1H,2H,2H-Perfluorooctyl iodide (CAS No. 2043-57-4), a key fluorinated organic compound, serves as a versatile building block in a multitude of basic research and industrial applications. Its unique structure, featuring a perfluorinated carbon chain linked to a hydrocarbon segment terminating in an iodine atom, imparts valuable properties that are exploited in organic synthesis, polymer chemistry, surface science, and the development of advanced materials for biomedical applications. This technical guide provides a comprehensive overview of the fundamental research applications of 1H,1H,2H,2H-perfluorooctyl iodide, with a focus on its synthesis, key chemical reactions, and its role in the creation of functionalized surfaces, polymers, and nanoparticles. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in a research and development setting.

Physicochemical Properties

1H,1H,2H,2H-Perfluorooctyl iodide is a colorless to pale yellow liquid or low-melting solid, characterized by its high density and insolubility in water. Its key physical and chemical properties are summarized in the table below.[1][2][3]

PropertyValue
Molecular Formula C₈H₄F₁₃I
Molecular Weight 474.00 g/mol [1]
CAS Number 2043-57-4[1]
Appearance Colorless to pale pink to yellow liquid[1]
Melting Point 21 °C[1]
Boiling Point 92 °C at 45 mmHg[1]
Density 1.934 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.359 - 1.361[1]
Solubility Insoluble in water; soluble in many organic solvents.
Storage Store at room temperature, away from light.[1]

Synthesis

The primary industrial synthesis of perfluoroalkyl iodides, including the C8 analogue which is a precursor to 1H,1H,2H,2H-perfluorooctyl iodide, is achieved through a process called telomerization.[4][5] This involves the reaction of a telogen (a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide) with a taxogen (tetrafluoroethylene).[4] The resulting perfluorooctyl iodide is then reacted with ethylene in a free-radical addition reaction to yield 1H,1H,2H,2H-perfluorooctyl iodide.

G C2F5I Pentafluoroethyl Iodide (Telogen) Telomerization Telomerization C2F5I->Telomerization TFE Tetrafluoroethylene (Taxogen) TFE->Telomerization C8F17I Perfluorooctyl Iodide Telomerization->C8F17I Radical_Addition Radical Addition C8F17I->Radical_Addition Ethylene Ethylene Ethylene->Radical_Addition Product 1H,1H,2H,2H-Perfluorooctyl Iodide Radical_Addition->Product

Synthesis of 1H,1H,2H,2H-Perfluorooctyl Iodide.
Experimental Protocol: Telomerization for Perfluorooctyl Iodide

This protocol describes the synthesis of perfluorooctyl iodide, the precursor to 1H,1H,2H,2H-perfluorooctyl iodide.

Materials:

  • Pentafluoroethyl iodide (C₂F₅I)

  • Tetrafluoroethylene (TFE)

  • High-pressure autoclave reactor

  • Inert gas (e.g., nitrogen or argon)

  • Radical initiator (optional, for chemical initiation)

Procedure:

  • Charge a high-pressure autoclave reactor with pentafluoroethyl iodide.

  • Seal the reactor and purge with an inert gas to remove oxygen.

  • Introduce tetrafluoroethylene into the reactor. The molar ratio of TFE to C₂F₅I is a critical parameter for controlling the chain length of the products.

  • Initiate the reaction either thermally by heating the reactor or chemically by adding a radical initiator.

  • Maintain the reaction at a constant temperature and pressure for a set duration.

  • After the reaction is complete, cool the reactor and recover the crude product mixture.

  • Isolate the desired perfluorooctyl iodide (C₈F₁₇I) from the mixture of telomers by fractional distillation.

Process Parameters for Telomerization:

ParameterValue/RangeNotes
Telogen Pentafluoroethyl iodide (C₂F₅I)Other short-chain perfluoroalkyl iodides can also be used.
Taxogen Tetrafluoroethylene (TFE)
Temperature 60 - 160 °CDependent on initiation method (thermal or chemical).[6]
Pressure 0.1 - 5 MPa[6]
Catalyst (optional) Powdery spherical or sintered metal (e.g., copper)Can be used in continuous processes to improve efficiency.[6]
Yield of C₈F₁₇I VariableHighly dependent on reaction conditions.
Experimental Protocol: Ethylene Addition

Materials:

  • Perfluorooctyl iodide (C₈F₁₇I)

  • Ethylene (CH₂=CH₂)

  • Radical initiator (e.g., benzoyl peroxide)

  • High-pressure reactor

  • Inert gas

Procedure:

  • Place perfluorooctyl iodide and a radical initiator in a high-pressure reactor.

  • Seal and purge the reactor with an inert gas.

  • Introduce ethylene gas to the desired pressure.

  • Heat the reactor to initiate the radical addition.

  • Maintain the reaction at a constant temperature and pressure.

  • After completion, cool the reactor and recover the crude 1H,1H,2H,2H-perfluorooctyl iodide.

  • Purify the product by distillation under reduced pressure.

Applications in Organic Synthesis

1H,1H,2H,2H-Perfluorooctyl iodide is a valuable reagent in organic synthesis, primarily through radical addition reactions to unsaturated carbon-carbon bonds.

Radical Addition to Alkenes and Alkynes

The carbon-iodine bond in 1H,1H,2H,2H-perfluorooctyl iodide can be homolytically cleaved to generate a perfluoroalkylethyl radical. This radical readily adds across the double or triple bonds of alkenes and alkynes, respectively.[7][8][9] This reaction is a powerful tool for introducing the perfluoroalkylethyl moiety into organic molecules.[8]

G Start 1H,1H,2H,2H-Perfluorooctyl Iodide Initiation Initiation (e.g., light, heat, initiator) Start->Initiation Iodine_Abstraction Iodine Abstraction Start->Iodine_Abstraction Radical Perfluoroalkylethyl Radical Initiation->Radical Addition Radical Addition Radical->Addition Alkene Alkene/Alkyne Alkene->Addition Intermediate Intermediate Radical Addition->Intermediate Intermediate->Iodine_Abstraction Iodine_Abstraction->Radical Chain Propagation Product Functionalized Product Iodine_Abstraction->Product

Radical Addition of 1H,1H,2H,2H-Perfluorooctyl Iodide.

Quantitative Yields for Radical Addition to Alkenes: [8]

Alkene SubstrateProductYield (%)
1-Octene1-Iodo-3-(perfluorohexylethyl)decane95
N-AllylphthalimideN-(2-Iodo-4-(perfluorohexylethyl)butyl)phthalimide89
Allyl Benzoate2-Iodo-4-(perfluorohexylethyl)butyl benzoate92
Copper-Catalyzed Cross-Coupling Reactions

Perfluoroalkyl iodides can participate in copper-catalyzed cross-coupling reactions with aryl iodides to form perfluoroalkylated aromatic compounds.[10][11][12][13][14] These reactions are significant for the synthesis of pharmaceuticals and agrochemicals, where the introduction of a perfluoroalkyl group can enhance metabolic stability and bioactivity.

Applications in Polymer Chemistry

1H,1H,2H,2H-Perfluorooctyl iodide and its derivatives are instrumental in the synthesis of fluorinated polymers with tailored properties.

Atom Transfer Radical Polymerization (ATRP)

Perfluoroalkyl iodides can act as initiators in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique.[15][16][17][18][19] This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The resulting polymers, containing a perfluoroalkyl end-group, exhibit unique surface properties.

G Initiator 1H,1H,2H,2H-Perfluorooctyl Iodide (Initiator) Activation Activation Initiator->Activation Catalyst Cu(I) Complex (Activator) Catalyst->Activation Radical Perfluoroalkylethyl Radical Activation->Radical Deactivator Cu(II) Complex (Deactivator) Activation->Deactivator Propagation Propagation Radical->Propagation Monomer Monomer (e.g., Methyl Methacrylate) Monomer->Propagation Dormant_Polymer Dormant Polymer Chain Propagation->Dormant_Polymer Growing Chain Deactivation Deactivation Dormant_Polymer->Deactivation Controlled_Polymer Well-defined Polymer Dormant_Polymer->Controlled_Polymer Deactivator->Deactivation Deactivation->Initiator Reversible Termination Deactivation->Catalyst

ATRP initiated by 1H,1H,2H,2H-Perfluorooctyl Iodide.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol is a general example of ATRP using a perfluoroalkyl iodide initiator.

Materials:

  • Methyl methacrylate (MMA), purified

  • 1H,1H,2H,2H-Perfluorooctyl iodide

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

  • 2,2'-Bipyridine (bpy) or other suitable ligand

  • Anhydrous solvent (e.g., anisole, N,N-dimethylacetamide)

  • Schlenk flask

  • Inert gas atmosphere

Procedure:

  • To a Schlenk flask, add CuBr (or CuCl) and bpy.

  • Seal the flask and remove oxygen by several cycles of vacuum and backfilling with an inert gas.

  • In a separate, sealed vessel, add the MMA monomer, 1H,1H,2H,2H-perfluorooctyl iodide initiator, and solvent.

  • Deoxygenate the monomer/initiator solution by bubbling with an inert gas.

  • Using a syringe, transfer the deoxygenated solution to the Schlenk flask containing the catalyst system.

  • Immerse the reaction flask in a preheated oil bath (e.g., 90 °C) and stir.

  • Monitor the polymerization by taking samples at time intervals and analyzing for monomer conversion (e.g., by GC or NMR) and molecular weight (by GPC).

  • Terminate the polymerization by cooling and exposing the reaction mixture to air.

  • Dilute the polymer solution with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Applications in Surface Science and Materials

Derivatives of 1H,1H,2H,2H-perfluorooctyl iodide are widely used to create low-energy surfaces with pronounced hydrophobic and oleophobic properties.

Surface Modification with Perfluoroalkyl Silanes

1H,1H,2H,2H-Perfluorooctyl iodide can be converted to 1H,1H,2H,2H-perfluorooctyltrichlorosilane or similar silanes. These molecules can then be used to form self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon wafers, glass, and metal oxides.[20][21][22][23][24] The perfluoroalkyl chains orient away from the surface, creating a highly repellent interface.

Contact Angle Data for Modified Silicon Wafers:

Modifying AgentDeposition MethodWater Contact Angle (°)Reference
Untreated Platinum-~40[23]
SAMs from vapor phase on PlatinumVapor Deposition~72[23]
SAMs from solution on PlatinumSolution Deposition126[23]
1H,1H,2H,2H-perfluorooctyltrichlorosilane (FOTS) on etched SiSelf-assembly>150[20]
1H,1H,2H,2H-perfluorodecyltrichlorosilane (FDTS) on etched SiSelf-assembly156.0[20]

Applications in Drug Delivery and Medical Imaging

While 1H,1H,2H,2H-perfluorooctyl iodide itself is not directly used as a therapeutic or imaging agent, its unique properties are leveraged in the development of drug delivery systems and medical imaging contrast agents.

Functionalization of Nanoparticles for Drug Delivery

The hydrophobic and lipophobic nature of the perfluoroalkyl chain can be utilized in the design of nanoparticles for drug delivery.[25] By incorporating molecules derived from 1H,1H,2H,2H-perfluorooctyl iodide into the structure of nanoparticles (e.g., lipid nanoparticles, polymeric micelles), it is possible to:

  • Enhance the encapsulation of hydrophobic drugs.

  • Improve the stability of the nanoparticle formulation.

  • Modify the release kinetics of the encapsulated drug.

  • Create a "fluorous phase" within the nanoparticle for specific drug interactions.

Perfluorocarbon Emulsions for Medical Imaging

Perfluorocarbons, such as the closely related perfluorooctyl bromide (PFOB), are used to formulate nanoemulsions that serve as contrast agents for various imaging modalities.[26][27][28][29][30][31][32][33]

  • ¹⁹F Magnetic Resonance Imaging (MRI): The high fluorine content of these compounds provides a strong and specific signal in ¹⁹F MRI, as there is no natural fluorine background in the body.[26][29][30][31][32][33] This allows for highly sensitive and quantitative cell tracking and molecular imaging.

  • Ultrasound: Perfluorocarbon nanoemulsions can also act as ultrasound contrast agents.[28]

The synthesis of these perfluorocarbon-based imaging agents often relies on starting materials derived from the telomerization process, highlighting the foundational role of compounds like perfluorooctyl iodide.

Conclusion

1H,1H,2H,2H-Perfluorooctyl iodide is a cornerstone of modern fluorine chemistry, offering a gateway to a wide range of advanced materials and applications. Its utility as a synthetic intermediate in radical additions and cross-coupling reactions, as an initiator in controlled polymerization, and as a precursor for surface-modifying agents underscores its importance in basic and applied research. For scientists and professionals in drug development, the principles derived from the chemistry of this compound are being applied to create sophisticated nanoparticle-based drug delivery systems and highly specific contrast agents for next-generation medical imaging. The detailed protocols and data presented in this guide aim to equip researchers with the necessary knowledge to effectively utilize this versatile fluorinated building block in their own investigations.

References

An In-depth Technical Guide on the Spectroscopic Data of Perfluorohexylethyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Perfluorohexylethyl Iodide, a significant fluorinated organic compound. For clarity, this document specifically refers to 1H,1H,2H,2H-Perfluorooctyl iodide (CAS No. 2043-57-4) , which is the chemically accurate name for the compound commonly referred to as Perfluorohexylethyl iodide.[1][2][3][4][5][6][7][8][9][10] This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, offering detailed spectroscopic data, experimental protocols, and a summary of its synthesis.

Chemical Structure and Properties

Perfluorohexylethyl iodide is a perfluorinated organic compound with a structure that incorporates a perfluorohexyl group attached to an ethyl iodide moiety.[1][5] This structure gives the molecule unique properties, including high thermal stability, chemical resistance, and low surface tension, making it a valuable intermediate in the synthesis of surfactants, polymers, and various specialty chemicals.[1][4]

Table 1: General Properties of 1H,1H,2H,2H-Perfluorooctyl iodide

PropertyValue
Chemical Name 1H,1H,2H,2H-Perfluorooctyl iodide
Synonyms Perfluorohexylethyl iodide, 2-(Perfluorohexyl)ethyl iodide
CAS Number 2043-57-4
Molecular Formula C8H4F13I
Molecular Weight 474.00 g/mol
Appearance Colorless to light yellow liquid
Melting Point ~20-21 °C
Boiling Point 92 °C @ 45 mmHg; 178-180 °C
Density 1.934 g/mL at 25 °C
Refractive Index 1.359 - 1.361 (at 20°C)

Spectroscopic Data

Detailed experimental spectra for 1H,1H,2H,2H-Perfluorooctyl iodide are not widely available in the public domain. The following tables summarize the available and predicted spectroscopic data for this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two methylene groups in the ethyl portion of the molecule. The signal for the CH₂ group adjacent to the iodine atom will be downfield due to the deshielding effect of the iodine. The signal for the CH₂ group adjacent to the perfluorohexyl chain will be further downfield and will likely show complex splitting due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and multiple signals for the carbons in the perfluorohexyl chain, with their chemical shifts influenced by the attached fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to be complex, with multiple signals corresponding to the different CF₂ groups and the terminal CF₃ group in the perfluorohexyl chain.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~ 3.3Triplet-CH₂-I
~ 2.8Triplet of Triplets-CF₂-CH₂-

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~ 110-125-CF₂- and -CF₃ groups
~ 35-CF₂-CH₂-
~ 5-CH₂-I

The IR spectrum of Perfluorohexylethyl iodide is characterized by strong absorption bands in the C-F stretching region.

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2860MediumC-H stretch
1450 - 1380MediumC-H bend
1250 - 1000StrongC-F stretch
~ 530MediumC-I stretch

Electron ionization mass spectrometry (EI-MS) of Perfluorohexylethyl iodide will result in fragmentation of the molecule. The predicted mass spectrum shows several characteristic fragments.

Table 5: Predicted Mass Spectrometry Data (EI-MS)

m/zPredicted Adduct
474.92228[M+H]⁺
496.90422[M+Na]⁺
472.90772[M-H]⁻
491.94882[M+NH₄]⁺
512.87816[M+K]⁺
456.91226[M+H-H₂O]⁺
518.91320[M+HCOO]⁻
532.92885[M+CH₃COO]⁻

Data from PubChemLite, predicted using CCSbase.

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for Perfluorohexylethyl iodide.

The synthesis is a multi-step process that begins with the telomerization of tetrafluoroethylene.[11]

Step 1: Telomerization to form Perfluoroalkyl Iodides Perfluoroalkyl iodides are produced by the telomerization of tetrafluoroethylene (TFE) with a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide, as the telogen.[11] This reaction yields a mixture of straight-chain perfluoroalkyl iodides of varying lengths.

Step 2: Radical Addition of Ethylene The desired perfluorohexyl iodide from the telomerization step is then reacted with ethylene gas in the presence of a radical initiator.[11] This inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, forming 1H,1H,2H,2H-Perfluorooctyl iodide.[11]

SynthesisWorkflow TFE Tetrafluoroethylene (TFE) Telomerization Telomerization TFE->Telomerization PFEI Pentafluoroethyl Iodide PFEI->Telomerization PFI_mixture Perfluoroalkyl Iodide Mixture Telomerization->PFI_mixture Distillation1 Distillation PFI_mixture->Distillation1 PFHxI Perfluorohexyl Iodide Distillation1->PFHxI Radical_Addition Radical Addition PFHxI->Radical_Addition Ethylene Ethylene Ethylene->Radical_Addition Crude_Product Crude 1H,1H,2H,2H-Perfluorooctyl Iodide Radical_Addition->Crude_Product Distillation2 Vacuum Distillation Crude_Product->Distillation2 Final_Product Pure 1H,1H,2H,2H-Perfluorooctyl Iodide Distillation2->Final_Product

Synthesis workflow for 1H,1H,2H,2H-Perfluorooctyl iodide.

A sample of Perfluorohexylethyl iodide is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-resolution NMR spectrometer.

A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum is then recorded using an FTIR spectrometer.

For a volatile compound like Perfluorohexylethyl iodide, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and the resulting fragments are detected.

SpectroscopicAnalysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry (GC-MS) NMR_Sample Dissolve in CDCl₃ NMR_Tube Place in NMR Tube NMR_Sample->NMR_Tube NMR_Acquisition Acquire ¹H, ¹³C, ¹⁹F Spectra NMR_Tube->NMR_Acquisition IR_Sample Place neat liquid between salt plates IR_Acquisition Record FTIR Spectrum IR_Sample->IR_Acquisition MS_Sample Inject into GC MS_Separation Vaporization and Separation MS_Sample->MS_Separation MS_Ionization Electron Impact Ionization MS_Separation->MS_Ionization MS_Detection Detect Fragments MS_Ionization->MS_Detection Start Perfluorohexylethyl Iodide Sample cluster_NMR cluster_NMR Start->cluster_NMR cluster_IR cluster_IR Start->cluster_IR cluster_MS cluster_MS Start->cluster_MS

Workflow for spectroscopic analysis of Perfluorohexylethyl iodide.

References

Navigating the Solubility of a Heavily Fluorinated Intermediate: A Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents qualitative solubility information for structurally analogous perfluoroalkyl iodides. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values in their solvents of interest.

Introduction to this compound

This compound is a heavily fluorinated organic compound with the chemical formula C₈H₄F₁₃I. Its structure is characterized by a C6F13 perfluorohexyl group attached to an ethyl iodide moiety. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the high degree of fluorination, including altered lipophilicity, metabolic stability, and binding affinities. A thorough understanding of its solubility is critical for its application in synthesis, formulation, and biological assays.

Solubility Profile: Insights from Analogous Compounds

Table 1: Qualitative Solubility of Structurally Similar Perfluoroalkyl Iodides

CompoundChemical FormulaOrganic SolventSolubility
Perfluorohexyl iodideC₆F₁₃IEthyl AcetateSoluble
DichloromethaneSoluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble
Perfluorooctyl iodideC₈F₁₇IChloroformSlightly Soluble
Ethyl AcetateSlightly Soluble
MethanolSlightly Soluble

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors and should be interpreted accordingly. Quantitative determination is recommended for specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data for this compound in specific organic solvents, the isothermal shake-flask method is a widely accepted and robust technique.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Calibrated thermometer

  • Inert glass vials with PTFE-lined screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or NMR with an internal standard)

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solute should be visually confirmed.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform a preliminary experiment to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours to permit the undissolved solute to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-validated analytical technique to determine the concentration of the solute.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

3. Validation and Controls:

  • Perform the experiment in triplicate to ensure reproducibility.

  • Run a blank sample (solvent only) to check for interferences.

  • Validate the analytical method for linearity, accuracy, and precision.

Visualizing the Experimental Workflow

The logical flow of the shake-flask solubility determination method can be visualized as follows:

Solubility_Workflow A Start: Prepare Materials B Add Excess Solute to Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-72h with agitation) B->C D Cease Agitation and Allow to Settle (Phase Separation) C->D E Withdraw Supernatant and Filter D->E F Dilute Saturated Solution E->F G Quantify Concentration (e.g., GC-MS, HPLC) F->G H Calculate Solubility G->H I End: Report Results H->I

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(Perfluorohexyl)ethyl Iodide (F(CF2)6CH2CH2I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-(perfluorohexyl)ethyl iodide (F(CF2)6CH2CH2I). This compound is a significant member of the per- and polyfluoroalkyl substances (PFAS) family and is used as a key intermediate in the synthesis of various fluorinated materials, including surfactants and pharmaceutical compounds. A thorough understanding of its thermal behavior is crucial for safe handling, storage, and for predicting its fate in various applications and in the environment.

Thermal Stability Profile

The boiling point of F(CF2)6CH2CH2I is reported to be in the range of 98-101 °C at atmospheric pressure, and it is also noted to be sensitive to light, which suggests that decomposition can be initiated by energy input.

Table 1: Estimated Thermal Decomposition Data for F(CF2)6CH2CH2I

ParameterEstimated Value/RangeMethod of AnalysisNotes
Decomposition Onset Temperature (T_onset) 200 - 300 °CThermogravimetric Analysis (TGA)Estimation based on analogous fluorinated iodides and the relatively weak C-I bond. The actual value would depend on the heating rate and atmosphere.
Major Decomposition Products Iodoethane (CH3CH2I), Perfluorohexylethylene (F(CF2)6CH=CH2), Hydrogen Iodide (HI), various smaller perfluorinated alkanes and alkenesPyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)The product distribution is expected to be complex and highly dependent on the pyrolysis temperature and atmosphere (inert vs. oxidative).
Primary Decomposition Reaction Homolytic cleavage of the Carbon-Iodine bondInferred from Bond Dissociation EnergiesThe C-I bond is the weakest covalent bond in the molecule.

Proposed Thermal Decomposition Pathways

The thermal decomposition of F(CF2)6CH2CH2I is anticipated to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule, which is the carbon-iodine (C-I) bond. The bond dissociation energy for a similar bond, CH3CH2-I, is approximately 228 kJ/mol (53 kcal/mol), which is significantly lower than that of C-C and C-F bonds.

The proposed decomposition pathway is as follows:

  • Initiation: The process begins with the homolytic fission of the C-I bond upon heating, generating a 2-(perfluorohexyl)ethyl radical and an iodine radical.

    F(CF2)6CH2CH2I → F(CF2)6CH2CH2• + I•

  • Propagation: The highly reactive radicals can then undergo a variety of reactions:

    • Hydrogen Abstraction: The 2-(perfluorohexyl)ethyl radical can abstract a hydrogen atom from another molecule to form 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane.

    • β-Scission: The radical can undergo β-scission, leading to the formation of perfluorohexylethylene and a hydrogen radical. F(CF2)6CH2CH2• → F(CF2)6CH=CH2 + H•

    • Combination and Disproportionation: Radicals can combine or disproportionate to form a variety of larger and smaller molecules.

    • Reaction with Iodine: The iodine radical can combine with other radicals or abstract hydrogen to form hydrogen iodide (HI).

  • Termination: The reaction ceases when radicals combine to form stable molecules.

In the presence of oxygen (oxidative decomposition), the reaction mechanism will be more complex, leading to the formation of oxygenated products such as carbonyl fluoride, perfluorinated carboxylic acids, and carbon dioxide.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of F(CF2)6CH2CH2I, a combination of thermoanalytical and spectrometric techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument: A high-resolution thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate) to simulate different conditions.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with thermal decomposition (endothermic or exothermic).

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.

  • Temperature Program:

    • Equilibrate at a temperature below the expected decomposition range.

    • Ramp the temperature through the decomposition region at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to the decomposition process. The area under the peak can be integrated to quantify the enthalpy of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products.

Methodology:

  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of the sample is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300 °C, 500 °C, and 800 °C) in an inert atmosphere (helium).

  • GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

    • Column: A non-polar or mid-polar capillary column is typically used.

    • Temperature Program: A temperature gradient is applied to the GC oven to elute the separated compounds.

  • MS Detection: The separated compounds are ionized (typically by electron ionization) and detected by the mass spectrometer, which provides a mass spectrum for each compound.

  • Data Analysis: The mass spectra of the eluted peaks are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_product_analysis Decomposition Product Analysis cluster_data_interpretation Data Interpretation Sample F(CF2)6CH2CH2I Sample TGA Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (Inert Atmosphere) Sample->DSC PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->PyGCMS Decomp_Temp Decomposition Temperature & Mass Loss TGA->Decomp_Temp Enthalpy Decomposition Enthalpy DSC->Enthalpy Product_ID Identification of Decomposition Products PyGCMS->Product_ID Mechanism Elucidation of Decomposition Mechanism Decomp_Temp->Mechanism Enthalpy->Mechanism Product_ID->Mechanism

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Potential Products Parent F(CF2)6CH2CH2I Radicals F(CF2)6CH2CH2• + I• Parent->Radicals Heat (Δ) Ethyl_Radical F(CF2)6CH2CH2• Iodine_Radical I• Ethylene_Product F(CF2)6CH=CH2 + H• Ethyl_Radical->Ethylene_Product β-Scission Alkane_Product F(CF2)6CH2CH3 Ethyl_Radical->Alkane_Product + H• abstraction P4 Smaller Perfluorocarbons Ethyl_Radical->P4 Further Fragmentation P1 F(CF2)6CH=CH2 Ethylene_Product->P1 P2 F(CF2)6CH2CH3 Alkane_Product->P2 HI_Product HI Iodine_Radical->HI_Product + H• abstraction P5 I2 Iodine_Radical->P5 Combination P3 HI HI_Product->P3

An In-depth Technical Safety Guide for CAS 2043-57-4 (1H,1H,2H,2H-Perfluorooctyl iodide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for 1H,1H,2H,2H-Perfluorooctyl iodide, CAS number 2043-57-4. The information is compiled for researchers, scientists, and professionals in drug development who handle this substance.

Chemical Identification

IdentifierValue
CAS Number 2043-57-4
Chemical Name 1H,1H,2H,2H-Perfluorooctyl iodide[1][2]
Synonyms 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane, 1H,1H,2H,2H-Perfluoro-1-iodo-n-octane[3][4][5]
Molecular Formula C8H4F13I[2][6]
Molecular Weight 474.00 g/mol [3]

Hazard Identification and Classification

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:

  • Skin Irritation (Category 2) [7][8]

  • Serious Eye Irritation (Category 2A) [7][8]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [2][8]

Signal Word: Warning[1][7]

Hazard Statements:

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][8]

  • P264: Wash face, hands and any exposed skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Logical Relationship for GHS Hazard Classification

GHS_Classification cluster_hazards GHS Hazard Classes cluster_statements Resulting Hazard Statements substance CAS 2043-57-4 1H,1H,2H,2H-Perfluorooctyl iodide skin_irrit Skin Irritation (Category 2) substance->skin_irrit eye_irrit Serious Eye Irritation (Category 2A) substance->eye_irrit stot_se STOT - Single Exposure (Category 3) substance->stot_se h315 H315: Causes skin irritation skin_irrit->h315 h319 H319: Causes serious eye irritation eye_irrit->h319 h335 H335: May cause respiratory irritation stot_se->h335

Caption: GHS hazard classification pathway for CAS 2043-57-4.

Physical and Chemical Properties

PropertyValue
Physical State Liquid[1]
Appearance Clear, colorless to pale yellow liquid[1][3]
Odor No information available[1]
Melting Point 21 °C / 69.8 °F[1][2]
Boiling Point 180 °C / 356 °F @ 45 mmHg[1]
Flash Point > 150 °C / > 302 °F[1]
Density 1.934 g/mL at 25 °C
Vapor Pressure 1.3 mbar @ 25 °C[1][2]
Vapor Density 16.34[1][2]
Water Solubility Insoluble[2]

Toxicological Information

No acute toxicity information is available for this product.[1][2] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological properties of 1H,1H,2H,2H-Perfluorooctyl iodide are not publicly available in the consulted safety data sheets. The hazard classifications are based on existing data and computational models as per regulatory standards.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[1][2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation occurs.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][2]
Ingestion Clean mouth with water. Get medical attention.[1]

Handling and Personal Protection

General Handling Advice:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe mist/vapors/spray.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wash hands thoroughly after handling.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Recommended glove material includes Viton®.[2]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[10]

General Laboratory Safety Workflow for Handling CAS 2043-57-4

Lab_Safety_Workflow start Start: Prepare for Handling assess_risk 1. Risk Assessment (Review SDS) start->assess_risk ppe 2. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess_risk->ppe ventilation 3. Ensure Proper Ventilation (Fume Hood) ppe->ventilation handling 4. Handle Substance (Avoid contact and inhalation) ventilation->handling spill_check Spill Occurred? handling->spill_check cleanup 5a. Spill Cleanup Protocol spill_check->cleanup Yes waste 5. Waste Disposal (Approved Waste Container) spill_check->waste No cleanup->waste decontaminate 6. Decontaminate Work Area waste->decontaminate remove_ppe 7. Remove PPE decontaminate->remove_ppe wash_hands 8. Wash Hands Thoroughly remove_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Recommended workflow for safely handling CAS 2043-57-4 in a lab.

Storage and Stability

  • Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[1] Protect from direct sunlight.[1]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[1][10]

  • Chemical Stability: Stable under recommended storage conditions. May discolor on exposure to light.[10]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen fluoride, and hydrogen iodide.[3][7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards: Thermal decomposition can lead to the emission of irritating and toxic gases and vapors.[7]

  • Advice for Firefighters: Wear self-contained breathing apparatus and full protective gear.

Ecological Information

Data on the ecological effects of this substance are limited. It is important to prevent its release into the environment.

This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane, also known as 1H,1H,2H,2H-perfluorooctyl iodide, is a significant organofluorine compound with the chemical formula C8H4F13I.[1][2] Its structure, featuring a perfluorinated hexyl group attached to an ethyl iodide moiety, imparts unique chemical properties that make it a valuable reagent and building block in various fields, particularly in organic synthesis and materials science. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.

The presence of a highly fluorinated chain results in distinct characteristics such as high thermal and chemical stability, as well as hydrophobic and lipophobic properties.[2] The carbon-iodine bond serves as a reactive site, enabling the introduction of the tridecafluorooctyl group into a wide range of organic molecules through various chemical transformations.[2] This makes it a key intermediate in the synthesis of fluorinated surfactants, coatings, and potentially, novel therapeutic agents. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented in the table below. It is crucial to handle this compound in accordance with the safety precautions outlined in its Safety Data Sheet (SDS). It is classified as a skin and eye irritant.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H4F13I
Molecular Weight 474.00 g/mol [1][3]
CAS Number 2043-57-4[1][3]
Appearance Colorless to light yellow liquid
Density 1.934 g/mL at 25 °C
Boiling Point 92 °C at 45 mmHg
Melting Point Not available
Flash Point >150 °C (>302.0 °F) - closed cup[3]
Refractive Index n20/D 1.359
Solubility Insoluble in water. Soluble in many organic solvents.

Table 2: Hazard and Safety Information

Hazard StatementPrecautionary Statement
Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves.
Causes serious eye irritation.Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a perfluoroalkylating agent. The carbon-iodine bond can be readily cleaved under various conditions to generate a perfluoroalkyl radical or participate in other reactions, allowing for the introduction of the C6F13CH2CH2- group into organic molecules.

Radical Addition to Alkenes and Alkynes

A significant application is the radical addition of the perfluoroalkyl group across carbon-carbon double and triple bonds. This reaction is typically initiated by thermal or photochemical methods and proceeds via a free radical chain mechanism. A notable advantage is the ability to perform these reactions in environmentally benign solvents like water.

The general workflow for the radical addition of this compound to unsaturated compounds is depicted below.

G cluster_workflow Experimental Workflow: Radical Perfluoroalkylation start Reactants: - this compound - Alkene/Alkyne - Radical Initiator (e.g., ACCN) - Solvent (e.g., Water) reaction Reaction Mixture Preparation (Degas and seal in a vial) start->reaction heating Heating (e.g., 80-100 °C for several hours) reaction->heating workup Work-up: - Extraction with an organic solvent - Washing and drying heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Characterized Product: - Perfluoroalkylated Alkane/Alkene purification->product

Caption: General experimental workflow for the radical perfluoroalkylation of alkenes and alkynes.

The reaction proceeds via the following general mechanism, which involves the initiation, propagation, and termination steps characteristic of radical chain reactions.[4]

G cluster_mechanism Conceptual Pathway: Radical Addition Mechanism initiator Initiator (e.g., Peroxide, AIBN) initiator_rad Initiator Radical (In•) initiator->initiator_rad Initiation rf_rad C6F13(CH2)2• initiator_rad->rf_rad Halogen Abstraction rf_i C6F13(CH2)2I product Product (R-CHI-CH2(CH2)2C6F13) adduct_rad Adduct Radical (R-CH•-CH2(CH2)2C6F13) rf_rad->adduct_rad Propagation (Addition to Alkene) alkene Alkene (R-CH=CH2) adduct_rad->rf_rad Chain Transfer adduct_rad->product Propagation (Halogen Transfer from another C6F13(CH2)2I)

Caption: Conceptual diagram of the radical addition of a perfluoroalkyl iodide to an alkene.

Synthesis of Fluorinated Surfactants

Fluorinated surfactants are a class of specialty chemicals with exceptional surface activity and stability. This compound can serve as a key starting material for the synthesis of these surfactants.[5] The perfluoroalkyl group provides the necessary hydrophobic and oleophobic properties, while the reactive iodide allows for the introduction of a hydrophilic head group. The synthesis often involves nucleophilic substitution of the iodide or further transformations of the ethyl group.

Atom Transfer Radical Polymerization (ATRP)

The carbon-iodine bond in this compound makes it a potential initiator for Atom Transfer Radical Polymerization (ATRP).[6][7] ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[6][7] By using this compound as an initiator, polymers with a terminal perfluoroalkyl group can be synthesized, which can be useful for creating materials with specific surface properties.

Experimental Protocols

The following section provides detailed experimental protocols for the perfluoroalkylation of alkenes and alkynes using this compound, based on published procedures.[8]

General Procedure for the Perfluoroalkylation of Alkenes

Materials:

  • This compound

  • Alkene (e.g., 1-octene, 1-dodecene)

  • 1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) as the radical initiator

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vial with a screw cap and septum

Procedure:

  • In a reaction vial, combine the alkene (1.0 mmol), this compound (1.2 mmol), and ACCN (0.1 mmol).

  • Add deionized water (2 mL) to the vial.

  • Seal the vial with a screw cap and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Place the reaction vial in a preheated oil bath at 80-100 °C and stir for the specified reaction time (typically 6-12 hours).

  • After the reaction is complete (monitored by TLC or GC-MS), cool the vial to room temperature.

  • Extract the reaction mixture with an organic solvent (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired perfluoroalkylated alkane.

Table 3: Examples of Perfluoroalkylation of Alkenes [8]

AlkeneProductYield (%)
1-Octadecene1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctadecane85
1-Dodecene1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane82
1-OcteneThis compound78
General Procedure for the Perfluoroalkylation of Alkynes

Materials:

  • This compound

  • Alkyne (e.g., phenylacetylene, 1-hexyne)

  • 1,1'-Azobis(cyclohexanecarbonitrile) (ACCN)

  • Deionized water

  • Organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vial with a screw cap and septum

Procedure:

  • Follow the same initial setup as for the perfluoroalkylation of alkenes (steps 1-3).

  • Heat the reaction mixture at 80-100 °C for the specified time (typically 8-16 hours).

  • Follow the same work-up and purification procedure as for the perfluoroalkylation of alkenes (steps 5-9) to isolate the perfluoroalkylated alkene product. The product is often a mixture of E/Z isomers.

Table 4: Examples of Perfluoroalkylation of Alkynes [8]

AlkyneProductYield (%)E/Z Ratio
Phenylacetylene3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodo-1-phenyl-1-octene7560:40
1-Decyne1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo-7-hexadecene7255:45

Relevance in Drug Development

The incorporation of fluorine and fluorinated alkyl groups is a widely employed strategy in modern drug discovery. The unique properties of fluorine can significantly enhance the pharmacological profile of a drug candidate. Perfluoroalkyl chains, such as the one present in this compound, can:

  • Increase Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug in the body.

  • Enhance Binding Affinity: The electronegativity and size of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors.

  • Improve Membrane Permeability: The lipophilicity of perfluoroalkyl groups can facilitate the passage of drug molecules across cell membranes.

  • Modulate pKa: The introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can influence a drug's solubility and target engagement.

Conclusion

This compound is a versatile and valuable reagent for the introduction of a perfluoroalkyl group into organic molecules. Its primary applications lie in radical addition reactions to unsaturated systems, providing a straightforward route to a variety of fluorinated compounds. The detailed experimental protocols provided in this guide offer a practical starting point for researchers interested in utilizing this compound in their synthetic endeavors. While its direct application in marketed pharmaceuticals has not been documented, its potential as a building block in drug discovery remains an area of interest, given the well-established benefits of fluorination in medicinal chemistry. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.

References

Methodological & Application

Application Notes and Protocols for the Radical Addition of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane to Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorinated alkyl chains into organic molecules is a critically important strategy in medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as high electronegativity, lipophilicity, and metabolic stability, can significantly enhance the pharmacological profile of drug candidates and the performance of advanced materials. The radical addition of perfluoroalkyl iodides to alkenes represents a powerful and versatile method for forging carbon-carbon bonds and incorporating these valuable fluorinated motifs. This document provides detailed experimental protocols for the radical addition of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane to various alkenes, offering both a classical thermal initiation method and a modern visible-light-mediated approach.

Reaction Mechanism and Principles

The radical addition of this compound to an alkene proceeds via a chain reaction mechanism. The process is initiated by the homolytic cleavage of the carbon-iodine bond, generating a tridecafluorooctyl radical. This highly reactive radical species then adds to the carbon-carbon double bond of the alkene, forming a new carbon-centered radical. This intermediate subsequently abstracts an iodine atom from another molecule of the starting iodoalkane to yield the final product and propagate the radical chain. Various methods can be employed to initiate this process, including thermal decomposition of radical initiators like azobisisobutyronitrile (AIBN), photochemical irradiation, or the use of redox systems.

Experimental Protocols

Two representative protocols for the radical addition of this compound to a generic terminal alkene (e.g., 1-octene) are detailed below. These protocols can be adapted for a range of unactivated and activated alkenes.

Protocol 1: Thermally Initiated Radical Addition using AIBN

This protocol describes a traditional approach using a chemical initiator.

Materials:

  • This compound

  • Alkene (e.g., 1-octene)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, degassed solvent (e.g., toluene or tert-butanol)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) and the alkene (1.2 - 2.0 eq) in the chosen anhydrous, degassed solvent.

  • Initiator Addition: Add a catalytic amount of AIBN (0.1 - 0.2 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature for the chosen solvent (typically 80-110 °C for toluene) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-iodo-2-(1H,1H,2H,2H-perfluorooctyl)alkane adduct.

Protocol 2: Visible Light-Mediated Radical Addition

This modern approach offers milder reaction conditions and avoids the use of potentially hazardous chemical initiators.[1]

Materials:

  • This compound

  • Alkene (e.g., 1-octene)

  • Photocatalyst (e.g., Eosin Y or a suitable iridium or ruthenium complex)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., acetonitrile or dimethylformamide)

  • Schlenk tube or similar reaction vessel suitable for photochemistry

  • Visible light source (e.g., blue LED lamp)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 eq), the alkene (1.5 - 3.0 eq), the photocatalyst (1-5 mol%), and the amine base (1.5 - 2.0 eq) in the chosen anhydrous, degassed solvent.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Irradiation: Place the reaction vessel in proximity to the visible light source and begin vigorous stirring. Maintain the reaction at room temperature. Monitor the reaction progress by TLC or GC. Photochemical reactions are often complete within 6-24 hours.

  • Work-up and Purification: Once the reaction is complete, remove the solvent in vacuo. The crude product is then purified by column chromatography on silica gel as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the radical addition of a similar perfluoroalkyl iodide to 1-octene, which can be used as a starting point for optimizing the addition of this compound.

EntryAlkeneInitiator/CatalystSolventTemp. (°C)Time (h)Yield (%)
11-OcteneSodium DithioniteDMF/Water55-656-8>90 (crude)
21-OctenePhotocatalyst¹THF2512Not Reported

¹2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile with triphenylsilanethiol and triethylamine.[1]

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - this compound - Alkene - Initiator/Photocatalyst - Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Heating or Irradiation) setup->reaction workup Work-up (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: General experimental workflow for the radical addition of this compound to alkenes.

Signaling Pathway (Conceptual Radical Chain Mechanism)

radical_mechanism cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (Heat or Light) RfI F(CF₂)₆CH₂CH₂I initiator->RfI generates Rf_radical F(CF₂)₆CH₂CH₂• RfI->Rf_radical homolysis product Product F(CF₂)₆CH₂CH₂-CH(R)-CH₂I RfI->product forms alkene Alkene (R-CH=CH₂) Rf_radical->alkene addition adduct_radical F(CF₂)₆CH₂CH₂-CH(R)-CH₂• alkene->adduct_radical adduct_radical->RfI Iodine Abstraction adduct_radical->product product->Rf_radical regenerates

Caption: Conceptual diagram of the radical chain mechanism for the addition of the tridecafluorooctyl radical to an alkene.

References

Application Notes and Protocols for the Perfluoroalkylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the perfluoroalkylation of aromatic compounds, a critical transformation in modern medicinal chemistry and materials science. The introduction of perfluoroalkyl groups, such as the trifluoromethyl (CF₃) group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Herein, we present a step-by-step guide for three widely employed methods: radical, copper-catalyzed, and photoredox-catalyzed perfluoroalkylation.

Radical Perfluoroalkylation of Arenes using a Thermal Initiator

Radical perfluoroalkylation offers a direct method for the C-H functionalization of aromatic compounds. This protocol describes the generation of perfluoroalkyl radicals from perfluoroalkyl iodides using benzoyl peroxide as a thermal initiator.

Experimental Protocol: Radical Perfluorobutylation of Benzene

Materials:

  • Benzene (C₆H₆)

  • Perfluorobutyl iodide (C₄F₉I)

  • Benzoyl peroxide ((C₆H₅CO)₂O₂)

  • Acetic acid (CH₃COOH)

  • Copper(II) acetate (Cu(OAc)₂) (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzene (5 mmol, 1.0 equiv), perfluorobutyl iodide (1 mmol, 0.2 equiv), benzoyl peroxide (1 mmol, 0.2 equiv), and copper(II) acetate (0.1 mmol, 0.02 equiv).

  • Add 10 mL of acetic acid to the flask.

  • Heat the reaction mixture to reflux (approximately 116 °C) with vigorous stirring.

  • Maintain the reaction at reflux for 4 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed directly by gas chromatography (GC) and GC-mass spectrometry (GC-MS) to determine conversion and yield.

  • For isolation of the product, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the perfluorobutylated benzene.

Quantitative Data
Aromatic SubstrateProduct(s)Yield (%)[1]
BenzenePerfluorobutylbenzene85
Toluene2-, 3-, 4-Perfluorobutyltoluene88
Anisole2-, 4-Perfluorobutylanisole92
Chlorobenzene2-, 4-Perfluorobutylchlorobenzene75
Nitrobenzene3-Perfluorobutylnitrobenzene60

Experimental Workflow

Radical_Perfluoroalkylation_Workflow Radical Perfluoroalkylation Workflow reagents Combine Arene, R_F-I, Benzoyl Peroxide, & Solvent reaction Reflux at 116 °C for 4h reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Isolated Perfluoroalkylated Arene purification->product

Caption: General workflow for radical perfluoroalkylation.

Copper-Catalyzed Trifluoromethylation of Arylboronic Acids

Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of C-CF₃ bonds. This protocol details the trifluoromethylation of arylboronic acids using an electrophilic trifluoromethylating reagent, commonly known as Togni's reagent.[2][3]

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of 4-Methoxyphenylboronic Acid

Materials:

  • 4-Methoxyphenylboronic acid

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Diglyme

  • Schlenk tube or vial with a screw cap

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • In an oven-dried Schlenk tube or vial, combine 4-methoxyphenylboronic acid (0.2 mmol, 1.0 equiv), Togni's reagent (0.3 mmol, 1.5 equiv), CuI (0.02 mmol, 10 mol%), 1,10-phenanthroline (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add 2.0 mL of anhydrous diglyme via syringe.

  • Seal the tube and stir the reaction mixture at 35 °C for 14 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methoxy-trifluoromethylbenzene.[2]

Quantitative Data
Arylboronic AcidProductYield (%)[2]
Phenylboronic acidTrifluoromethylbenzene85
4-Methylphenylboronic acid4-Methyl-trifluoromethylbenzene92
4-Methoxyphenylboronic acid4-Methoxy-trifluoromethylbenzene95
4-Chlorophenylboronic acid4-Chloro-trifluoromethylbenzene82
3-Thienylboronic acid3-Trifluoromethylthiophene78

Reaction Mechanism

Cu_Catalyzed_Trifluoromethylation_Mechanism Plausible Catalytic Cycle cluster_0 Catalytic Cycle CuI Cu(I) Cu_Ar Ar-Cu(I) CuI->Cu_Ar ArB(OH)2 Cu_III Ar-Cu(III)-CF3 Cu_Ar->Cu_III Togni's Reagent (Oxidative Addition) Cu_III->CuI Product Ar-CF3 Cu_III->Product Reductive Elimination

Caption: Simplified catalytic cycle for Cu-catalyzed trifluoromethylation.

Photoredox-Catalyzed Perfluoroalkylation of Heteroarenes

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals under ambient conditions. This protocol describes the perfluoroalkylation of heteroarenes using a ruthenium-based photocatalyst.[4][5][6]

Experimental Protocol: Photoredox-Catalyzed Perfluoroalkylation of 1-Methylindole

Materials:

  • 1-Methylindole

  • Perfluorohexyl iodide (C₆F₁₃I)

  • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Schlenk tube or vial with a screw cap

  • Magnetic stirrer and stir bar

  • Blue LED light source (e.g., 450 nm)

  • Standard glassware for work-up and purification

Procedure:

  • To a Schlenk tube, add 1-methylindole (0.2 mmol, 1.0 equiv), [Ru(bpy)₃]Cl₂·6H₂O (0.004 mmol, 2 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add anhydrous, degassed acetonitrile (2.0 mL) followed by perfluorohexyl iodide (0.4 mmol, 2.0 equiv).

  • Seal the tube and place it approximately 5-10 cm from a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for 24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the perfluoroalkylated indole.

Quantitative Data
HeteroarenePerfluoroalkyl IodideProductYield (%)
1-MethylindoleC₆F₁₃I1-Methyl-2-(perfluorohexyl)indole85
PyrroleC₄F₉I2-(Perfluorobutyl)pyrrole72
FuranC₈F₁₇I2-(Perfluorooctyl)furan68
ThiopheneC₆F₁₃I2-(Perfluorohexyl)thiophene75
CaffeineC₄F₉I8-(Perfluorobutyl)caffeine65

Experimental Setup

Photoredox_Setup Photoredox Reaction Setup cluster_0 Reaction Vessel Vial Sealed Vial: - Heteroarene - R_F-I - Ru(bpy)3Cl2 - Base - Solvent Stirrer Magnetic Stir Plate LED Blue LED Light Source LED->Vial Irradiation (rt, 24h)

Caption: Typical setup for a photoredox-catalyzed reaction.

Ullmann-Type Perfluoroalkylation of Aryl Halides

The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-heteroatom and carbon-carbon bonds.[7][8][9] While traditionally used for ether and amine synthesis, its principles can be extended to perfluoroalkylation reactions, typically requiring a perfluoroalkyl-copper reagent or in-situ generation of a perfluoroalkyl nucleophile. This protocol outlines a general procedure for the copper-catalyzed coupling of an aryl iodide with an aliphatic alcohol, representing a foundational Ullmann-type C-O bond formation that shares mechanistic principles with more complex perfluoroalkylation reactions.

Experimental Protocol: Copper-Catalyzed Coupling of Iodobenzene with 1-Pentanol

Materials:

  • Iodobenzene

  • 1-Pentanol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Schlenk tube or vial with a screw cap

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • In an oven-dried Schlenk tube, combine CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.10 mmol, 10 mol%), and Cs₂CO₃ (1.4 mmol, 1.4 equiv).

  • Add iodobenzene (1.0 mmol, 1.0 equiv) and 1-pentanol (1.2 mmol, 1.2 equiv).

  • Add 1.0 mL of toluene.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 20 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-pentyloxybenzene.[9]

Quantitative Data for Ullmann-Type Aryl Ether Synthesis
Aryl IodideAlcoholProductYield (%)[9]
4-Iodotoluene1-Butanol1-Butoxy-4-methylbenzene94
1-Iodo-4-methoxybenzeneEthanol1-Ethoxy-4-methoxybenzene92
2-Iodothiophene1-Propanol2-Propoxythiophene85
1-IodonaphthaleneBenzyl alcohol1-(Benzyloxy)naphthalene88

Note on Direct Perfluoroalkylation: Direct Ullmann-type perfluoroalkylation of aryl halides often involves pre-formed perfluoroalkyl-copper reagents or the use of a perfluoroalkyl source that can generate a nucleophilic perfluoroalkyl species in situ with a copper catalyst. The conditions can be more forcing than the C-O bond formation shown above.

These protocols provide a starting point for researchers to explore the exciting field of aromatic perfluoroalkylation. The choice of method will depend on the specific substrate, the desired perfluoroalkyl group, and the available laboratory resources. For successful implementation, careful optimization of reaction conditions for each specific substrate is highly recommended.

References

Application Notes and Protocols for the Synthesis of Fluorinated Surfactants using 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various classes of fluorinated surfactants starting from 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Fluorinated surfactants are of significant interest in pharmaceutical sciences and drug development due to their unique properties, including high surface activity, chemical inertness, and the ability to form stable emulsions and microemulsions. These properties make them valuable as excipients for drug delivery systems, as agents for enhancing drug solubility and bioavailability, and in the formulation of advanced diagnostics and therapeutics.[1][2]

The protocols outlined below describe the synthesis of cationic, anionic, non-ionic, and zwitterionic fluorinated surfactants. The hydrophobic fluorinated tail is derived from this compound, a key intermediate in the synthesis of such specialty chemicals.[3][4] The reactive iodide group allows for the introduction of various hydrophilic head groups, enabling the tuning of surfactant properties for specific applications.[3]

Synthesis of a Cationic Fluorinated Surfactant

Cationic fluorinated surfactants are valuable in drug delivery for their ability to interact with negatively charged biological membranes, facilitating cellular uptake. They can be used to formulate nanoparticles and liposomes for targeted drug delivery.

Synthesis Pathway

The synthesis involves a two-step process: first, the reaction of this compound with N,N-dimethylaminoethanol to form a tertiary amine intermediate, followed by quaternization with an alkyl halide to yield the final cationic surfactant.

G A This compound C Tertiary Amine Intermediate A->C Nucleophilic Substitution B N,N-Dimethylaminoethanol B->C E Cationic Fluorinated Surfactant C->E Quaternization D Methyl Iodide D->E

Figure 1: Synthesis workflow for a cationic fluorinated surfactant.
Experimental Protocol

Step 1: Synthesis of 2-((3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)dimethylammonio)ethanol

  • To a solution of this compound (10.0 g, 21.1 mmol) in anhydrous acetonitrile (50 mL), add N,N-dimethylaminoethanol (2.82 g, 31.6 mmol) and potassium carbonate (4.37 g, 31.6 mmol).

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude tertiary amine intermediate. Purify by column chromatography on silica gel.

Step 2: Quaternization to form the Cationic Surfactant

  • Dissolve the purified tertiary amine intermediate (5.0 g, 11.2 mmol) in anhydrous diethyl ether (30 mL).

  • Add methyl iodide (2.38 g, 16.8 mmol) dropwise to the solution at room temperature.

  • Stir the mixture at room temperature for 12 hours, during which a white precipitate will form.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final cationic fluorinated surfactant.

Representative Quantitative Data

The following table presents typical data for a structurally similar cationic fluorinated surfactant.

ParameterValue
Yield ~85%
CMC (mM) 0.5 - 2.0
Surface Tension at CMC (mN/m) 18 - 22

Synthesis of an Anionic Fluorinated Surfactant

Anionic fluorinated surfactants are widely used as emulsifiers and dispersing agents in pharmaceutical formulations. Their strong surface activity allows for the creation of stable oil-in-water emulsions for intravenous drug delivery.

Synthesis Pathway

This synthesis involves the reaction of this compound with a thiol-containing carboxylic acid, followed by neutralization to form the carboxylate salt.

G A This compound C Thioether-Carboxylic Acid Intermediate A->C Nucleophilic Substitution B 3-Mercaptopropionic acid B->C E Anionic Fluorinated Surfactant C->E Neutralization D Sodium Hydroxide D->E

Figure 2: Synthesis workflow for an anionic fluorinated surfactant.
Experimental Protocol

Step 1: Synthesis of 3-((3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)thio)propanoic acid

  • In a round-bottom flask, dissolve 3-mercaptopropionic acid (2.45 g, 23.1 mmol) in a solution of sodium hydroxide (0.92 g, 23.1 mmol) in ethanol (40 mL).

  • Add this compound (10.0 g, 21.1 mmol) to the solution.

  • Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • After cooling, acidify the solution with 1 M HCl to pH 2-3, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Neutralization to form the Anionic Surfactant

  • Disperse the dried thioether-carboxylic acid intermediate (5.0 g, 10.0 mmol) in deionized water (50 mL).

  • Add a stoichiometric amount of 1 M sodium hydroxide solution dropwise while stirring until the solid completely dissolves and the pH is neutral.

  • Lyophilize the resulting solution to obtain the anionic fluorinated surfactant as a white powder.

Representative Quantitative Data

The following table presents typical data for a structurally similar anionic fluorinated surfactant.

ParameterValue
Yield ~90%
CMC (mM) 0.8 - 3.0
Surface Tension at CMC (mN/m) 17 - 21

Synthesis of a Non-ionic Fluorinated Surfactant

Non-ionic fluorinated surfactants are highly valued for their low toxicity and excellent biocompatibility, making them suitable for a wide range of pharmaceutical applications, including as emulsifiers in parenteral formulations and as solubilizing agents for poorly water-soluble drugs.[5]

Synthesis Pathway

The synthesis is achieved by reacting this compound with a polyethylene glycol (PEG) derivative.

G A This compound D Non-ionic Fluorinated Surfactant A->D B Polyethylene Glycol Monomethyl Ether B->D Williamson Ether Synthesis C Sodium Hydride C->B Deprotonation G A This compound C Diamino Intermediate A->C Nucleophilic Substitution B N,N-Dimethylaminopropylamine B->C E Zwitterionic Fluorinated Surfactant C->E Ring Opening D 1,3-Propanesultone D->E

References

Application Notes and Protocols for Surface Modification using 1H,1H,2H,2H-Perfluorooctyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1H,1H,2H,2H-Perfluorooctyl iodide for the creation of low-energy, hydrophobic, and oleophobic surfaces. Such modified surfaces are of significant interest in a variety of fields, including biomedical devices, microfluidics, drug delivery systems, and as anti-fouling coatings. The protocols detailed below describe the formation of self-assembled monolayers (SAMs) on silica-based substrates, leveraging the unique properties of perfluoroalkyl chains to achieve exceptional surface characteristics.

Introduction

1H,1H,2H,2H-Perfluorooctyl iodide is a valuable reagent for surface modification due to the strong tendency of the iodo-perfluorinated alkane to form well-ordered, low-energy self-assembled monolayers (SAMs) on various substrates, particularly those with surface oxygen atoms like silica. The formation of these SAMs is understood to be driven by halogen bonding, a non-covalent interaction between the electrophilic region of the iodine atom and the nucleophilic surface oxygen atoms. This process results in a densely packed monolayer with the perfluorinated chains oriented outwards, creating a surface with very low surface energy. This low surface energy is responsible for the observed hydrophobicity and oleophobicity.

Quantitative Data Summary

The following table summarizes key quantitative data for surfaces modified with perfluoroalkyl iodides. While specific data for 1H,1H,2H,2H-Perfluorooctyl iodide (I-PFC8) is limited in the literature, data for the closely related perfluorododecyl iodide (I-PFC12) provides a strong indication of the expected surface properties.

ParameterUnmodified SilicaModified with I-PFC12 (Analogous Compound)Measurement Technique
Water Contact Angle (°) < 30> 110 (estimated)Goniometry
Surface Free Energy (mN/m) ~704.3Contact Angle Analysis
SAM Thickness (nm) N/A1.2Ellipsometry

Experimental Protocols

Protocol 1: Solution-Phase Deposition of 1H,1H,2H,2H-Perfluorooctyl Iodide SAMs

This protocol describes the formation of a self-assembled monolayer from a solution of 1H,1H,2H,2H-Perfluorooctyl iodide.

Materials:

  • 1H,1H,2H,2H-Perfluorooctyl iodide

  • Anhydrous solvent (e.g., isooctane, toluene, or a fluorinated solvent)

  • Substrates (e.g., silicon wafers with native oxide, glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

  • Glassware (cleaned and oven-dried)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • SAM Solution Preparation:

    • Prepare a 1-5 mM solution of 1H,1H,2H,2H-Perfluorooctyl iodide in an anhydrous solvent in a clean, dry glass container.

  • SAM Formation:

    • Immerse the cleaned and dried substrates in the SAM solution.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.

  • Rinsing and Drying:

    • Remove the substrates from the SAM solution.

    • Rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

    • Dry the substrates under a stream of nitrogen gas.

Protocol 2: Vapor-Phase Deposition of 1H,1H,2H,2H-Perfluorooctyl Iodide SAMs

Vapor-phase deposition can provide highly uniform and clean monolayers, especially for complex geometries.

Materials:

  • 1H,1H,2H,2H-Perfluorooctyl iodide

  • Substrates (cleaned and hydroxylated as in Protocol 1)

  • Vacuum deposition chamber

  • Heating mantle or crucible heater

  • Vacuum pump

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate the substrates as described in Protocol 1.

    • Place the substrates in the vacuum deposition chamber.

  • Deposition:

    • Place a small amount (e.g., 50-100 mg) of 1H,1H,2H,2H-Perfluorooctyl iodide in a crucible within the chamber.

    • Evacuate the chamber to a base pressure of <10⁻⁵ mbar.

    • Gently heat the crucible containing the 1H,1H,2H,2H-Perfluorooctyl iodide to a temperature sufficient for sublimation (e.g., 40-60 °C).

    • Allow the vapor to deposit on the substrates for 1-3 hours.

  • Post-Deposition:

    • Turn off the heating and allow the chamber to cool to room temperature.

    • Vent the chamber with nitrogen gas.

    • Remove the coated substrates.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Cleaning Cleaning & Hydroxylation Rinsing DI Water & Ethanol Rinse Cleaning->Rinsing Drying_N2 Drying (N2 Stream) Rinsing->Drying_N2 Immersion Substrate Immersion (12-24h) Drying_N2->Immersion Solution_Prep Prepare Iodide Solution Solution_Prep->Immersion Rinsing_Solvent Solvent Rinse Immersion->Rinsing_Solvent Drying_Final Drying (N2 Stream) Rinsing_Solvent->Drying_Final Contact_Angle Contact Angle Measurement Drying_Final->Contact_Angle Ellipsometry Thickness Measurement Drying_Final->Ellipsometry XPS Surface Composition (XPS) Drying_Final->XPS

Caption: Experimental workflow for solution-phase deposition of SAMs.

signaling_pathway Iodide 1H,1H,2H,2H- Perfluorooctyl Iodide Interaction Halogen Bonding (I•••O) Iodide->Interaction Surface Hydroxylated Substrate (e.g., SiO2) Surface->Interaction SAM Self-Assembled Monolayer Interaction->SAM Properties Low Surface Energy Hydrophobicity Oleophobicity SAM->Properties

Application Notes and Protocols for Telomerization with Perfluoroalkyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the telomerization reaction involving perfluoroalkyl iodides. The primary focus is on the telomerization of tetrafluoroethylene (TFE) as the taxogen with a perfluoroalkyl iodide, such as perfluorohexyl iodide, serving as the telogen. This process is crucial for the synthesis of longer-chain perfluoroalkyl iodides, which are valuable intermediates in the production of surfactants, water- and oil-repellents, and other fluorinated materials.[1]

Reaction Principle

Telomerization is a radical chain reaction where a telogen (in this case, a perfluoroalkyl iodide) reacts with multiple units of a taxogen (an unsaturated monomer like TFE) to form a mixture of adducts called telomers. The general reaction scheme is as follows:

RfI + n(CF₂=CF₂) → Rf(CF₂CF₂)nI

Where Rf represents a perfluoroalkyl group (e.g., C₆F₁₃) and 'n' is the number of monomer units added.

Quantitative Data Summary: Reaction Conditions

The following table summarizes the key reaction parameters for the telomerization of tetrafluoroethylene with perfluoroalkyl iodides, compiled from various sources. These parameters can be optimized depending on the desired telomer distribution.

ParameterRangePreferred/Example ValueNotes
Temperature 60 to 360°C100 to 150°C[2]Lower temperatures (60-160°C) are often used with metal catalysts, while higher temperatures (300-360°C) are employed for thermal telomerization.[3][4]
Pressure 0.1 to 5 MPa (gauge)3 to 4.5 MPa[3]The reaction can also be carried out at atmospheric pressure, especially in the gas phase.[4]
Telogen Perfluoroalkyl iodides (C₁-C₆)Perfluoroethyl iodide, Perfluorobutyl iodide, Perfluorohexyl iodide[3]The choice of telogen determines the starting point of the final telomer chain.
Taxogen Tetrafluoroethylene (TFE)-TFE is the monomer that adds to the telogen.
Molar Ratio (Telogen:Taxogen) 1:1 to 6:11:1 to 4:1[2]This ratio significantly influences the distribution of telomers.
Catalyst/Initiator Metal powders (Cu, Ni, Sn, Zn, Fe, and their alloys) or thermal initiationCopper powder[1][2]Metal catalysts allow for lower reaction temperatures.[1] The catalyst amount can be 0.1% to 5% of the telogen mass.[2]
Reaction Type Batch or ContinuousContinuous in a tubular reactor[3][4]Continuous processes are often preferred for industrial-scale production.
Contact Time (for continuous process) 10 to 70 seconds30 to 60 seconds[4]This is a crucial parameter for controlling the degree of telomerization in a continuous setup.

Experimental Protocols

Below are representative protocols for both catalyzed and thermal telomerization reactions based on the literature.

Protocol 1: Metal-Catalyzed Telomerization in a Tubular Reactor (Continuous Process)

This protocol is based on a continuous process using a metal catalyst, which allows for milder reaction conditions.

Materials:

  • Perfluorohexyl iodide (Telogen)

  • Tetrafluoroethylene (TFE) (Taxogen)

  • Spherical copper powder (Catalyst)[3]

  • Stainless-steel tubular reactor[3]

Procedure:

  • Reactor Preparation: A stainless-steel tube is packed with a known quantity of spherical copper powder. For example, a tube with an external diameter of 3/8 inches can be packed with 46 g of copper powder.[3]

  • Preparation of Starting Solution: A starting solution is prepared by dissolving tetrafluoroethylene (TFE) in the perfluorohexyl iodide telogen. The concentration of TFE can be, for example, 4.25 mol%.[3]

  • Reaction Execution:

    • The tubular reactor is heated to the desired reaction temperature, for instance, 120°C.[3]

    • The system is pressurized to the target pressure, for example, 3 MPa (gauge pressure).[3]

    • The starting solution is continuously supplied to the reactor at a specific flow rate, for example, 9.0 ml/min.[3]

  • Product Collection and Analysis:

    • The reaction solution exiting the reactor is cooled.

    • The composition of the product mixture is analyzed by gas chromatography to determine the distribution of telomers.[3]

  • Purification: The desired telomers can be isolated from the reaction mixture by distillation.[3]

Protocol 2: Thermal Telomerization in a Tubular Reactor (Continuous, Gas Phase)

This protocol describes a thermal telomerization process that does not require a metal catalyst but operates at higher temperatures.

Materials:

  • Perfluorohexylethyl iodide (or other perfluoroalkyl iodide as telogen)

  • Tetrafluoroethylene (TFE) (Taxogen)

  • Tubular reactor

Procedure:

  • Reactor Setup: A tubular reactor is set up for gas-phase reactions.

  • Reactant Feed:

    • The telogen (e.g., perfluorohexylethyl iodide) is vaporized and fed into the reactor.

    • Tetrafluoroethylene (TFE) is introduced into the reactor. For improved control over the telomer distribution, a stepped feed of TFE can be used, where 30-75% is introduced at the beginning of the reactor and the remainder is added at a point between 2/5 and 3/4 of the reactor length.[4]

  • Reaction Conditions:

    • The reactor is maintained at a high temperature, typically in the range of 300 to 360°C, with a preferred range of 325 to 355°C.[4]

    • The reaction is typically carried out at atmospheric pressure, ensuring the reaction mixture remains in the gaseous state.[4]

    • The contact time of the reactants in the reactor is generally between 10 and 70 seconds.[4]

  • Product Collection and Analysis:

    • The product stream exiting the reactor is cooled and condensed.

    • The resulting liquid is analyzed, for instance by gas chromatography, to determine the conversion of TFE and the distribution of the telomers.

  • Recycling: Unconverted telogen and lower-order telomers can be separated and recycled back to the reactor feed to improve overall yield and efficiency.[4]

Visualizations

Diagram 1: General Workflow for Metal-Catalyzed Telomerization

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing telogen Perfluorohexyl Iodide (Telogen) start_sol Starting Solution telogen->start_sol taxogen Tetrafluoroethylene (Taxogen) taxogen->start_sol reactor Tubular Reactor (Packed with Cu Catalyst) 120°C, 3 MPa start_sol->reactor Continuous Feed cooling Cooling reactor->cooling analysis Gas Chromatography Analysis cooling->analysis distillation Distillation cooling->distillation product Purified Telomers distillation->product

Caption: Workflow for continuous metal-catalyzed telomerization.

Diagram 2: Logical Flow of Thermal Telomerization with Stepped Feed

G telogen_source Telogen Vapor (e.g., C6F13I) reactor_entry Reactor Inlet (325-355°C) telogen_source->reactor_entry taxogen_source TFE Gas (Taxogen) taxogen_source->reactor_entry 30-75% of TFE mid_reactor Mid-Reactor Injection Point (2/5 to 3/4 length) taxogen_source->mid_reactor Remaining TFE reactor_entry->mid_reactor Reaction Progression reactor_exit Reactor Outlet mid_reactor->reactor_exit cooling Condensation & Cooling reactor_exit->cooling separation Separation (Distillation) cooling->separation final_product Higher Telomers separation->final_product recycle Recycle Unreacted Telogen & Lower Telomers separation->recycle recycle->reactor_entry Recycle Stream

Caption: Thermal telomerization with a stepped TFE feed.

References

Application Notes and Protocols for Initiator Selection in Polymerization with 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane as a chain transfer agent in controlled radical polymerization, specifically through Iodine Transfer Polymerization (ITP). This document outlines the underlying mechanism, experimental protocols for common monomers, and expected outcomes based on available data for structurally similar compounds.

Introduction

This compound (F(CF₂)₆CH₂CH₂I) is a valuable organoiodine compound that can be employed as a highly efficient chain transfer agent in Iodine Transfer Polymerization (ITP). ITP is a form of Reversible-Deactivation Radical Polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The presence of a highly fluorinated segment in the initiator introduces unique properties to the resulting polymers, such as hydrophobicity, oleophobicity, and low surface energy, which are of significant interest in the development of advanced materials for various applications, including drug delivery systems and biomedical devices.

The general mechanism of ITP involves a degenerative chain transfer process where a propagating radical reacts with the iodo-compound. This reversible transfer of the iodine atom between propagating chains and dormant species allows for a controlled polymerization process.

Signaling Pathway: Iodine Transfer Polymerization (ITP) Mechanism

The following diagram illustrates the key steps in the Iodine Transfer Polymerization (ITP) mechanism, showcasing the initiation, propagation, chain transfer, and termination steps.

ITP_Mechanism Initiator Initiator (e.g., AIBN) Radical Initiating Radical (I•) Initiator->Radical Decomposition Propagating_Radical Propagating Radical (P•) Radical->Propagating_Radical Initiation + M Monomer Monomer (M) Propagating_Radical->Propagating_Radical Propagation + M Dormant_Species Dormant Species (P-I) Propagating_Radical->Dormant_Species Chain Transfer + R-I Termination Termination Products Propagating_Radical->Termination Termination CTA Chain Transfer Agent (R-I) Dormant_Species->Propagating_Radical Activation + P'• New_Radical New Radical (R•) Dormant_Species->New_Radical Transfer New_Radical->Propagating_Radical Re-initiation + M

Caption: Mechanism of Iodine Transfer Polymerization (ITP).

Experimental Workflow for Initiator Selection and Polymerization

The following diagram outlines a general workflow for conducting a polymerization reaction using this compound as a chain transfer agent.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Prep Monomer Purification (e.g., removal of inhibitor) Reagent_Prep Prepare Stock Solutions (Initiator, CTA in solvent) Monomer_Prep->Reagent_Prep Reaction_Setup Combine Monomer, CTA, Initiator, and Solvent in Reaction Vessel Reagent_Prep->Reaction_Setup Degassing Degas Mixture (e.g., Freeze-Pump-Thaw cycles) Reaction_Setup->Degassing Polymerization Conduct Polymerization (Controlled Temperature and Time) Degassing->Polymerization Isolation Isolate Polymer (e.g., Precipitation in non-solvent) Polymerization->Isolation Characterization Characterize Polymer (GPC for Mn and PDI, NMR for conversion) Isolation->Characterization

Caption: General experimental workflow for ITP.

Experimental Protocols

The following are generalized protocols for the polymerization of common monomers using this compound as a chain transfer agent. Researchers should optimize the reaction conditions based on their specific requirements.

Protocol 1: Bulk Polymerization of Styrene

Materials:

  • Styrene (inhibitor removed)

  • This compound (CTA)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Schlenk flask

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • To a Schlenk flask, add styrene (e.g., 5.0 g, 48 mmol).

  • Add this compound (e.g., 0.227 g, 0.48 mmol, for a target degree of polymerization of 100).

  • Add AIBN (e.g., 0.016 g, 0.096 mmol, CTA:AIBN molar ratio of 5:1).

  • Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.

  • After the final cycle, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 60-80 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • To quench the reaction, cool the flask in an ice bath and expose the contents to air.

  • Dissolve the viscous solution in a minimal amount of a suitable solvent (e.g., THF).

  • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., methanol).

  • Filter the precipitated polymer and dry it in a vacuum oven at 40-50 °C to a constant weight.

  • Characterize the polymer for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and determine the monomer conversion using ¹H NMR spectroscopy.

Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • This compound (CTA)

  • AIBN (recrystallized)

  • Anhydrous solvent (e.g., toluene, anisole)

  • Schlenk flask

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 0.114 g, 0.24 mmol) and AIBN (e.g., 0.008 g, 0.048 mmol) in the chosen solvent (e.g., 5 mL).

  • Add purified MMA (e.g., 2.4 g, 24 mmol, for a target degree of polymerization of 100).

  • Seal the flask and degas the solution using three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas.

  • Immerse the flask in a preheated oil bath at 60-70 °C and stir the reaction mixture.

  • Monitor the reaction progress by taking aliquots at different time intervals to determine monomer conversion by ¹H NMR.

  • After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration and dry under vacuum.

  • Analyze the polymer's Mn and PDI by GPC.

Quantitative Data

The following table summarizes results from the Iodine Transfer Polymerization of vinylidene fluoride (VDF) using 1-iodoperfluorohexane (C₆F₁₃I), a compound structurally analogous to the fluorinated tail of the target initiator. These results demonstrate the controlled nature of the polymerization.

MonomerChain Transfer AgentInitiatorTemp (°C)Time (h)Conversion (%)Mn (GPC, g/mol )PDI (Mw/Mn)
VDFC₆F₁₃Itert-butyl peroxypivalate75450~15,000~1.5
VDFC₆F₁₃Itert-butyl peroxypivalate75870~25,000~1.5

Note: This data is for a different monomer and a slightly different chain transfer agent and should be considered as an illustrative example.

Logical Relationships in Initiator Selection for ITP

The selection of the initiator and its ratio to the chain transfer agent is critical for achieving a controlled polymerization.

logical_relationships cluster_initiator Initiator (e.g., AIBN) cluster_cta Chain Transfer Agent (R-I) cluster_outcome Polymerization Outcome Initiator_Conc [Initiator] Polymerization_Rate Polymerization Rate Initiator_Conc->Polymerization_Rate Increases PDI Polydispersity (PDI) Initiator_Conc->PDI Affects Initiator_Decomp Decomposition Rate (kd) Initiator_Decomp->Polymerization_Rate Increases CTA_Conc [CTA] Mn Molecular Weight (Mn) CTA_Conc->Mn Inversely Proportional CTA_Structure R-I Bond Strength CTA_Structure->PDI Affects Control Polymerization_Rate->PDI High rate can broaden PDI

Application Notes and Protocols: Solvent Effects on the Reactivity of Tridecafluoro-8-iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the influence of solvent selection on the reactivity of tridecafluoro-8-iodooctane (C₆F₁₃CH₂CH₂I). This document includes key experimental protocols and quantitative data to guide reaction optimization and methodological design in the synthesis of fluorinated compounds, which are of significant interest in pharmaceutical and materials science.

Introduction

Tridecafluoro-8-iodooctane is a valuable intermediate for the introduction of the perfluorohexyl ethyl moiety into organic molecules. Its reactivity is predominantly governed by the carbon-iodine bond, which can undergo homolytic cleavage to form a perfluoroalkyl radical. This radical species is a key intermediate in various transformations, most notably in radical addition reactions to unsaturated bonds. The choice of solvent plays a critical role in these processes, influencing reaction rates, product yields, and in some cases, the reaction pathway. Understanding these solvent effects is crucial for the rational design of synthetic routes and for maximizing the efficiency of perfluoroalkylation reactions.

Solvent Effects on Reactivity: An Overview

The reactivity of tridecafluoro-8-iodooctane is significantly modulated by the surrounding solvent medium. The solvent can influence the stability of reactants, intermediates, and transition states, thereby altering the kinetics and thermodynamics of the reaction. For the radical reactions typical of perfluoroalkyl iodides, solvent properties such as polarity, polarizability, and hydrogen bonding capacity are of particular importance.

In the context of Atom Transfer Radical Polymerization (ATRP) , a common application for compounds of this class, polar solvents have been shown to increase the rate of activation of the C-I bond. This is attributed to the stabilization of the transition state and the resulting copper(II) complex formed during the activation step.

For radical addition reactions to alkenes and alkynes , the solvent can affect the rate of initiation, the chain transfer process, and the solubility of the reactants. While non-polar solvents are often used, the use of polar aprotic solvents can sometimes accelerate the reaction. However, the choice of solvent must also consider potential side reactions, such as hydrogen abstraction from the solvent itself.

Quantitative Data Presentation

While specific kinetic data for tridecafluoro-8-iodooctane is not extensively available in the literature, studies on the closely related perfluorohexyl iodide (C₆F₁₃I) in radical addition reactions provide valuable insights. The following table summarizes the effect of various reaction parameters, including solvent, on the radical addition of perfluorohexyl iodide to vinyl acetate. This data can serve as a useful starting point for optimizing reactions with tridecafluoro-8-iodooctane.

Table 1: Effect of Reaction Conditions on the Radical Addition of Perfluorohexyl Iodide to Vinyl Acetate [1]

ParameterCondition 1Condition 2Condition 3Effect on Conversion/Yield
Solvent BenzeneAcetonitrileNo SolventWhile specific yield differences are not detailed in the abstract, the choice of solvent is a critical parameter studied for optimizing the adduct yield. Generally, solvents with high bond dissociation energies are preferred to prevent side reactions.[2]
Molar Ratio (Iodide:Acetate) VariedVariedVariedAdjusting the molar ratio is a key factor in maximizing the yield of the desired adduct.[1]
Initiator Concentration VariedVariedVariedThe concentration of the radical initiator directly influences the rate of reaction and conversion.[1]
Temperature VariedVariedVariedTemperature affects the rate of initiator decomposition and subsequent radical chain propagation.[1]
Reaction Time VariedVariedVariedReaction time is optimized to achieve maximum conversion without significant product degradation.[1]

Note: The original study focused on defining the influence of these parameters to optimize the adduct yield.[1] For specific quantitative results, consulting the full publication is recommended.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of tridecafluoro-8-iodooctane or analogous perfluoroalkyl iodides.

Protocol 1: General Procedure for Radical Addition to an Alkene

This protocol describes a general method for the free-radical addition of tridecafluoro-8-iodooctane to an alkene, initiated by a chemical initiator such as azobisisobutyronitrile (AIBN).

Materials:

  • Tridecafluoro-8-iodooctane

  • Alkene (e.g., 1-octene)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., benzene, t-butanol, or acetonitrile)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add the alkene (1.0 eq) and tridecafluoro-8-iodooctane (1.2 eq).

  • Add the anhydrous solvent. The concentration of the reactants is typically in the range of 0.1-1.0 M.

  • De-gas the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-90 °C for AIBN) under a positive pressure of inert gas.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired perfluoroalkylated adduct.

Protocol 2: Atom Transfer Radical Addition (ATRA) of Tridecafluoro-8-iodooctane to an Alkene

This protocol outlines a general procedure for the copper-catalyzed atom transfer radical addition of tridecafluoro-8-iodooctane to an alkene.

Materials:

  • Tridecafluoro-8-iodooctane

  • Alkene (e.g., styrene)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)

  • Anhydrous solvent (e.g., toluene, anisole, or dimethylformamide)

  • Schlenk flask and line

  • Magnetic stirrer and oil bath

Procedure:

  • To a Schlenk flask, add CuBr (0.05 eq) and the ligand (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture until the catalyst complex forms (indicated by a color change).

  • Add the alkene (1.0 eq) and tridecafluoro-8-iodooctane (1.1 eq) via syringe.

  • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 60-110 °C).

  • Monitor the reaction by GC or ¹H NMR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature and expose it to air to quench the reaction.

  • Dilute the mixture with a suitable solvent (e.g., dichloromethane) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and experimental workflows described in this document.

radical_addition_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Alkene + Tridecafluoro-8-iodooctane Degas De-gas with N2/Ar Reactants->Degas Solvent Anhydrous Solvent Solvent->Degas Initiator Radical Initiator (AIBN) Initiator->Degas Heat Heat to 80-90°C Degas->Heat Monitor Monitor by TLC/GC Heat->Monitor Evaporation Solvent Evaporation Monitor->Evaporation Reaction Complete Chromatography Column Chromatography Evaporation->Chromatography Product Purified Adduct Chromatography->Product

Caption: Experimental workflow for the radical addition of tridecafluoro-8-iodooctane.

atra_mechanism Initiation Initiation: C6F13CH2CH2I + Cu(I)L Radical_Gen C6F13CH2CH2• + I-Cu(II)L Initiation->Radical_Gen k_act Propagation Propagation: C6F13CH2CH2• + Alkene Radical_Gen->Propagation Adduct_Radical C6F13CH2CH2-Alkene• Propagation->Adduct_Radical Deactivation Deactivation: Adduct-Radical + I-Cu(II)L Adduct_Radical->Deactivation Product Product: C6F13CH2CH2-Alkene-I + Cu(I)L Deactivation->Product k_deact Product->Initiation Catalytic Cycle

References

Application Notes and Protocols for Monitoring Reactions with 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (TDFIO) is a crucial building block in the synthesis of fluorinated molecules, which are of significant interest in pharmaceuticals, agrochemicals, and materials science. Effective monitoring of reactions involving TDFIO is essential for optimizing reaction conditions, determining reaction kinetics, and ensuring product quality. These application notes provide detailed protocols for the use of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of reactions involving TDFIO.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for monitoring the consumption of TDFIO and the formation of volatile products in a reaction mixture.

Principle

In GC-MS, the reaction mixture is injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Experimental Protocol: GC-MS Monitoring of a Reaction with TDFIO

1. Sample Preparation:

  • Accurately transfer 10 µL of the reaction mixture into a 1.5 mL GC vial.

  • Dilute the aliquot with 1 mL of a suitable volatile organic solvent (e.g., ethyl acetate, dichloromethane, or hexane). The choice of solvent should be based on the solubility of the reactants and products and its compatibility with the GC column.[1][2]

  • If an internal standard is used for quantification, add a known amount to the vial.

  • Cap the vial tightly.

  • If the sample contains solid particles, centrifuge the vial before placing it in the autosampler to prevent clogging of the syringe and contamination of the injector.[1]

2. GC-MS Instrumentation and Parameters:

The following table summarizes a typical set of GC-MS parameters for the analysis of TDFIO. These may need to be optimized for specific reaction mixtures and instruments.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-600
Scan ModeFull Scan

3. Data Analysis:

  • Identify the peaks corresponding to TDFIO and any products by comparing their retention times and mass spectra to reference spectra (e.g., from the NIST library).

  • The progress of the reaction can be monitored by observing the decrease in the peak area of TDFIO and the increase in the peak areas of the products over time.

  • For quantitative analysis, create a calibration curve using standard solutions of TDFIO and the product(s) of interest with an internal standard.

Quantitative Data: Mass Spectral Information for TDFIO

The following table lists the characteristic mass fragments for this compound that can be used for its identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[3]

m/zRelative IntensityIon Fragment
347High[C7H4F12I]+
127High[I]+
319Moderate[C6F13]+
69Moderate[CF3]+
474Low[M]+ (Molecular Ion)

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing reaction_mixture Reaction Mixture Aliquot dilution Dilute with Solvent reaction_mixture->dilution internal_standard Add Internal Standard (Optional) dilution->internal_standard vial Transfer to GC Vial internal_standard->vial centrifuge Centrifuge (if solids present) vial->centrifuge autosampler Autosampler centrifuge->autosampler gc_injection GC Injection & Separation autosampler->gc_injection ms_detection MS Detection gc_injection->ms_detection chromatogram Obtain Chromatogram ms_detection->chromatogram peak_identification Peak Identification (Retention Time & Mass Spectra) chromatogram->peak_identification quantification Quantification (Peak Area) peak_identification->quantification

GC-MS analysis workflow from sample preparation to data processing.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is an invaluable tool for monitoring reactions involving fluorinated compounds in a non-destructive manner.[4][5][6] ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, minimizing signal overlap.[4][5]

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is dependent on the local electronic environment of the nucleus, providing detailed structural information. By integrating the signals, the relative quantities of different species in a sample can be determined.

Experimental Protocol: NMR Monitoring of a Reaction with TDFIO

1. Sample Preparation:

  • Transfer an aliquot (typically 50-100 µL) of the reaction mixture into an NMR tube.

  • Add approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should ensure that all components of interest are soluble and that the solvent signal does not overlap with analyte signals.

  • Add a known amount of an internal standard for quantitative analysis. The internal standard should be inert to the reaction conditions and have a signal that does not overlap with other signals in the spectrum. For ¹⁹F NMR, a common internal standard is trifluorotoluene or hexafluorobenzene.

2. NMR Instrumentation and Parameters:

The following tables summarize typical parameters for ¹H and ¹⁹F NMR analysis.

¹H NMR Parameters

ParameterValue
Spectrometer400 MHz or higher
SolventCDCl₃
Temperature25 °C
Number of Scans16
Relaxation Delay5 s
Pulse Angle30-45°

¹⁹F NMR Parameters

ParameterValue
Spectrometer376 MHz (on a 400 MHz instrument) or higher
SolventCDCl₃
Temperature25 °C
Number of Scans32
Relaxation Delay5-10 s (a longer delay may be needed for accurate quantification)
Pulse Angle30-45°
Decoupling¹H decoupled

3. Data Analysis:

  • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Identify the signals corresponding to TDFIO and the reaction products based on their chemical shifts and coupling patterns.

  • Integrate the peaks of interest. The ratio of the integrals of the product to the starting material can be used to determine the reaction conversion.

  • For quantitative analysis, compare the integral of the analyte to the integral of the internal standard.

Quantitative Data: Expected NMR Chemical Shifts for TDFIO

The following table provides the expected chemical shifts for the protons and fluorine atoms in this compound. Chemical shifts are reported in parts per million (ppm).

¹H NMR (in CDCl₃, referenced to TMS at 0 ppm)

ProtonsChemical Shift (ppm)Multiplicity
-CH₂-I~3.2Triplet
-CF₂-CH₂-~2.6Triplet of triplets

¹⁹F NMR (in CDCl₃, referenced to CFCl₃ at 0 ppm)

Fluorine AtomsChemical Shift (ppm)
-CF₃~ -81
-CF₂-CF₂-CF₂-CF₂-CF₂-CF₃~ -122 to -126
-CF₂-CH₂-~ -114

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing reaction_mixture Reaction Mixture Aliquot deuterated_solvent Add Deuterated Solvent reaction_mixture->deuterated_solvent internal_standard Add Internal Standard deuterated_solvent->internal_standard nmr_tube Transfer to NMR Tube internal_standard->nmr_tube spectrometer Place in NMR Spectrometer nmr_tube->spectrometer acquisition Acquire 1H and/or 19F Spectra spectrometer->acquisition fid_processing Process FID (FT, Phasing, Baseline) acquisition->fid_processing peak_identification Peak Identification (Chemical Shift) fid_processing->peak_identification integration Peak Integration for Quantification peak_identification->integration

NMR analysis workflow from sample preparation to data processing.

Troubleshooting and Considerations

  • GC-MS:

    • Peak Tailing: Can be caused by active sites in the injector liner or column. Use a deactivated liner and ensure the column is in good condition.

    • Poor Sensitivity: Optimize injection volume and split ratio. Ensure the ion source is clean.

    • Matrix Effects: Complex reaction mixtures can interfere with ionization. Diluting the sample can help mitigate these effects.

  • NMR:

    • Signal Overlap: If signals of interest overlap, consider using a higher field NMR spectrometer or a different deuterated solvent.

    • Inaccurate Quantification: Ensure a sufficiently long relaxation delay (at least 5 times the longest T₁ of any nucleus of interest) is used. The use of a paramagnetic relaxation agent like Cr(acac)₃ can shorten T₁ values and reduce analysis time, but must be used cautiously as it can cause line broadening.

    • Phase and Baseline Distortions: Careful and consistent data processing is crucial for accurate integration.

By following these detailed protocols, researchers, scientists, and drug development professionals can effectively and accurately monitor reactions involving this compound, leading to improved process understanding and the development of robust synthetic methodologies.

References

Application Note: Formation of Self-Assembled Monolayers using 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface, providing a powerful tool for tailoring interfacial properties. Fluorinated SAMs, in particular, are of significant interest due to their unique characteristics, including low surface energy, hydrophobicity, and chemical inertness. These properties make them highly valuable in a range of applications, from creating anti-fouling surfaces for biomedical implants and microfluidic devices to developing specialized coatings in drug delivery systems. The molecule 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (F(CF₂)₆(CH₂)₂I) is an ideal candidate for forming such robust and functional monolayers. The perfluorinated chain dictates the low surface energy, while the iodo- group can serve as a head group for assembly on various oxide surfaces. This application note provides detailed protocols for the formation of F(CF₂)₆(CH₂)₂I SAMs via both vapor-phase and solution-phase deposition methods and summarizes key characterization data.

Data Presentation: Properties of Perfluoroalkyl Iodide SAMs

The following table summarizes typical quantitative data obtained from the characterization of perfluoroalkyl iodide self-assembled monolayers on silicon-based substrates.

PropertyValueCharacterization MethodNotes
Water Contact Angle (WCA) 65° - 95°Contact Angle GoniometryThe final contact angle is dependent on the deposition method and parameters.
Monolayer Thickness ~1.2 nmEllipsometryFor a C8 perfluoroalkyl iodide chain.
Surface Composition X-ray Photoelectron Spectroscopy (XPS)Presence of F 1s, C 1s, O 1s, Si 2p, and potentially I 3d peaks.

Note: Some data is based on studies of perfluorododecyl iodide (C12 analogue) due to the availability of detailed published protocols. The principles of self-assembly and resulting surface properties are comparable for the C8 analogue.

Experimental Protocols

Protocol 1: Vapor-Phase Deposition of F(CF₂)₆(CH₂)₂I SAMs

This method is suitable for creating uniform monolayers on substrates such as silicon dioxide (SiO₂) and titanium dioxide (TiO₂).

Materials:

  • This compound (F(CF₂)₆(CH₂)₂I)

  • Substrates (e.g., silicon wafers with a native oxide layer, TiO₂-coated substrates)

  • Vacuum deposition chamber or a sealed reaction vessel

  • Heating source with temperature control

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

  • Deionized (DI) water (18 MΩ·cm)

  • High-purity nitrogen or argon gas

  • Isopropanol (IPA), semiconductor grade

  • Ethanol, semiconductor grade

Procedure:

  • Substrate Cleaning:

    • Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic, hydroxylated surface. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.

    • Further clean the substrates using an oxygen plasma cleaner if available to ensure a pristine surface.

  • SAM Deposition:

    • Place the cleaned substrates and a container with approximately 100 mg of F(CF₂)₆(CH₂)₂I inside the vacuum deposition chamber or reaction vessel.

    • Evacuate the chamber to a base pressure of at least 10⁻³ mbar.

    • Heat the chamber to the desired deposition temperature. Optimal temperatures are typically between 100°C and 120°C.

    • Maintain the deposition for a period of 2 to 4 hours. Longer deposition times generally lead to more densely packed monolayers.

  • Post-Deposition Rinsing:

    • After deposition, allow the chamber to cool to room temperature.

    • Vent the chamber with nitrogen or argon gas.

    • Remove the coated substrates and rinse them with ethanol or isopropanol to remove any physisorbed molecules.

    • Dry the substrates with a stream of nitrogen or argon gas.

  • Storage:

    • Store the SAM-coated substrates in a clean, dry environment, such as a desiccator or under an inert atmosphere.

Protocol 2: Solution-Phase Deposition of F(CF₂)₆(CH₂)₂I SAMs

This method provides an alternative to vapor-phase deposition and can be performed with standard laboratory equipment.

Materials:

  • This compound (F(CF₂)₆(CH₂)₂I)

  • Anhydrous solvent (e.g., toluene, hexane, or a fluorinated solvent like perfluorodecalin)

  • Substrates (e.g., silicon wafers with a native oxide layer)

  • Cleaning solutions as described in Protocol 1

  • Inert gas (nitrogen or argon)

  • Glassware for solution preparation and deposition

Procedure:

  • Substrate Cleaning:

    • Follow the same substrate cleaning procedure as described in Protocol 1.

  • Solution Preparation:

    • In a clean, dry glass container, prepare a dilute solution of F(CF₂)₆(CH₂)₂I in the chosen anhydrous solvent. A typical starting concentration is 1-5 mM.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Immerse the cleaned and dried substrates into the prepared solution.

    • To minimize exposure to atmospheric moisture and oxygen, it is recommended to purge the container with an inert gas before sealing.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature. For some systems, gentle heating (e.g., to 40-60°C) may facilitate monolayer formation.

  • Rinsing and Drying:

    • Remove the substrates from the solution and rinse them thoroughly with fresh, clean solvent to remove non-chemisorbed molecules.

    • Perform a final rinse with a more volatile solvent like ethanol or isopropanol.

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.

  • Storage:

    • Store the SAM-coated substrates in a desiccator or under an inert atmosphere.

Visualizations

Vapor_Phase_Deposition_Workflow cluster_prep Substrate Preparation cluster_deposition Vapor-Phase Deposition cluster_post Post-Processing Piranha_Cleaning Piranha Cleaning DI_Rinse DI Water Rinse Piranha_Cleaning->DI_Rinse Drying_N2 Drying (N2) DI_Rinse->Drying_N2 Plasma_Clean Oxygen Plasma Clean (Optional) Drying_N2->Plasma_Clean Load_Substrate Load Substrate & Precursor Plasma_Clean->Load_Substrate Evacuate Evacuate Chamber Load_Substrate->Evacuate Heat_Deposit Heat & Deposit (100-120°C, 2-4h) Evacuate->Heat_Deposit Cool_Down Cool to Room Temperature Heat_Deposit->Cool_Down Solvent_Rinse Solvent Rinse (Ethanol/IPA) Cool_Down->Solvent_Rinse Final_Dry Final Drying (N2) Solvent_Rinse->Final_Dry Store Store in Desiccator Final_Dry->Store

Caption: Workflow for Vapor-Phase Deposition of F(CF₂)₆(CH₂)₂I SAMs.

Solution_Phase_Deposition_Workflow cluster_prep Substrate Preparation cluster_formation SAM Formation cluster_post Post-Processing Piranha_Cleaning Piranha Cleaning DI_Rinse DI Water Rinse Piranha_Cleaning->DI_Rinse Drying_N2 Drying (N2) DI_Rinse->Drying_N2 Prepare_Solution Prepare 1-5 mM Solution Drying_N2->Prepare_Solution Immerse_Substrate Immerse Substrate Prepare_Solution->Immerse_Substrate Incubate Incubate (12-24h, RT) Immerse_Substrate->Incubate Solvent_Rinse Solvent Rinse Incubate->Solvent_Rinse Final_Dry Final Drying (N2) Solvent_Rinse->Final_Dry Store Store in Desiccator Final_Dry->Store

Caption: Workflow for Solution-Phase Deposition of F(CF₂)₆(CH₂)₂I SAMs.

SAM_Characterization_Pathway cluster_characterization Characterization Techniques cluster_properties Measured Properties SAM_Surface SAM-Coated Substrate Goniometry Contact Angle Goniometry SAM_Surface->Goniometry Ellipsometry Ellipsometry SAM_Surface->Ellipsometry XPS X-ray Photoelectron Spectroscopy (XPS) SAM_Surface->XPS Wettability Wettability & Surface Energy Goniometry->Wettability Thickness Monolayer Thickness Ellipsometry->Thickness Composition Elemental Composition & Chemical States XPS->Composition

Caption: Characterization pathway for F(CF₂)₆(CH₂)₂I self-assembled monolayers.

Application Notes and Protocols: The Use of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane, also known as perfluorohexylethyl iodide, is a key polyfluorinated iodoalkane utilized as a versatile intermediate in the synthesis of fluorinated organic compounds.[1] Its chemical formula is C8H4F13I.[1][2] The incorporation of perfluoroalkyl chains into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making this reagent a valuable tool in the design and synthesis of novel pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential pharmaceutical intermediates, primarily through radical addition reactions. Perfluoroalkyl iodides are important intermediates for various applications, including the synthesis of fluorinated surfactants and, more recently, for medical applications such as contrast agents.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 2043-57-4[1][2]
Molecular Formula C8H4F13I[1][2]
Molecular Weight 474.00 g/mol [1]
Appearance Colorless to gold liquid[1][2]
Boiling Point 92 °C at 45 mmHg[1]
Density 1.934 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.359[2]

Core Application: Radical Perfluoroalkylation

The primary application of this compound in organic synthesis is as a source of the 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctyl radical (F(CF2)6CH2CH2•). This radical can be generated under thermal or photochemical conditions, often with the use of a radical initiator, and readily participates in addition reactions with unsaturated systems like alkenes and alkynes. This method provides a straightforward route to introduce the lengthy perfluoroalkyl chain into organic scaffolds.

The general mechanism for the radical addition of this compound to an alkene is depicted in the following diagram:

G reagent F(CF₂)₆CH₂CH₂I radical F(CF₂)₆CH₂CH₂• initiator Initiator (e.g., AIBN, light) initiator->radical Initiation alkene R-CH=CH₂ radical->alkene intermediate_radical R-CH(•)-CH₂-CH₂CH₂(CF₂)₆F product R-CHI-CH₂-CH₂CH₂(CF₂)₆F intermediate_radical->product reagent2 F(CF₂)₆CH₂CH₂I

Figure 1: General mechanism of radical addition.

Experimental Protocols

The following protocols are based on established methods for the radical addition of perfluoroalkyl iodides to unsaturated compounds.

Protocol 1: Thermal Radical Addition to Alkenes and Alkynes

This protocol describes a general procedure for the thermally initiated radical addition of this compound to a variety of alkenes and alkynes.

Materials:

  • This compound

  • Alkene or alkyne substrate

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous toluene or benzene as solvent

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Rotary evaporator

  • Chromatography supplies for purification (silica gel, solvents)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene or alkyne substrate (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous toluene or benzene.

  • De-gas the solution by bubbling a gentle stream of argon or nitrogen through it for 15-20 minutes.

  • Add the radical initiator, AIBN (0.1 equivalents), to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-110 °C depending on the solvent) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., mixtures of hexanes and ethyl acetate) to afford the desired perfluoroalkylated product.

Data Presentation:

The following table summarizes the results of the radical addition of this compound to various unsaturated substrates.

SubstrateProductReaction Time (h)Yield (%)
1-Octene1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodo-decane1285
1-Dodecene1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodo-tetradecane1288
Cyclohexene(1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctyl)iodocyclohexane1275
Phenylacetylene(E/Z)-1-(1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctyl)-2-iodostyrene690
1-Octyne(E/Z)-1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodo-dec-7-ene692

Data adapted from analogous reactions in the literature. Yields are for the purified products.

Application in Pharmaceutical Intermediate Synthesis

While the above examples utilize simple alkenes and alkynes, the same methodology can be extended to more complex substrates that are direct precursors to active pharmaceutical ingredients (APIs). The introduction of the F(CF2)6CH2CH2- group can be a key step in the synthesis of novel drug candidates.

Workflow for Pharmaceutical Intermediate Synthesis:

G start Pharmaceutical Precursor (e.g., with alkene/alkyne moiety) reaction Radical Addition Reaction (Thermal or Photochemical) start->reaction reagent This compound reagent->reaction intermediate Perfluoroalkylated Intermediate reaction->intermediate purification Purification (Chromatography, Recrystallization) intermediate->purification final_intermediate Purified Perfluoroalkylated Intermediate purification->final_intermediate further_synthesis Further Synthetic Transformations final_intermediate->further_synthesis api Active Pharmaceutical Ingredient (API) further_synthesis->api

Figure 2: Workflow for synthesizing pharmaceutical intermediates.

Potential Pharmaceutical Scaffolds for Perfluoroalkylation:

  • Unsaturated Heterocycles: Many nitrogen-, oxygen-, and sulfur-containing heterocycles are core structures in pharmaceuticals. The introduction of a perfluoroalkyl chain to a vinyl-substituted heterocycle (e.g., N-vinylpyrrolidone, vinylimidazoles) can modulate its properties.

  • Unsaturated Amino Acid Derivatives: Fluorinated amino acids are of great interest for creating peptides with enhanced stability and bioactivity. Radical addition to dehydroamino acids or other unsaturated amino acid precursors can provide access to novel fluorinated analogs.

  • Prostaglandin Precursors: The synthesis of prostaglandin analogs often involves the modification of side chains. The introduction of a perfluoroalkyl group to an unsaturated precursor could lead to new therapeutic agents.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1] It is also light-sensitive and may discolor upon exposure to light.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Store in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Conclusion

This compound is a valuable reagent for the introduction of the perfluorohexylethyl moiety into organic molecules. The radical addition reactions are generally high-yielding and tolerant of various functional groups, making them suitable for the synthesis of complex molecules, including pharmaceutical intermediates. The protocols and data presented here provide a foundation for researchers to explore the use of this reagent in their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Perfluoroalkylation with 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting for perfluoroalkylation reactions utilizing 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (F(CF₂)₆CH₂CH₂I). Below you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your perfluoroalkylation reactions.

I. Low or No Product Yield

Question: My reaction is showing low or no conversion to the desired perfluoroalkylated product. What are the potential causes and how can I improve the yield?

Answer: Low or no product yield in perfluoroalkylation reactions with this compound is a common issue that can stem from several factors related to the radical initiation, reaction conditions, and substrate reactivity.

Troubleshooting Steps:

  • Initiator/Catalyst Inefficiency: The generation of the perfluoroalkyl radical is the crucial first step.

    • Thermal Initiators (e.g., AIBN, dibenzoyl peroxide): Ensure the reaction temperature is appropriate for the chosen initiator's half-life. The initiator may be decomposing too quickly or too slowly. Consider a different initiator with a more suitable decomposition rate at your desired reaction temperature.

    • Photoredox Catalysis (e.g., Ru(bpy)₃Cl₂, Eosin Y):

      • Wavelength and Light Source: Confirm that the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. Insufficient light intensity or incorrect wavelength will lead to poor catalyst excitation.

      • Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), insufficient catalyst will result in slow initiation. Conversely, excessive catalyst can sometimes lead to side reactions or light absorption issues.

      • Quenching Pathway: Ensure your reaction conditions (e.g., presence of a sacrificial reductant or oxidant) favor the desired quenching cycle of the photocatalyst to generate the perfluoroalkyl radical.

  • Oxygen Contamination: Perfluoroalkylation reactions are often sensitive to oxygen, which can quench the radical intermediates. Ensure your reaction is properly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintained under an inert atmosphere.

  • Solvent Choice: The solvent can significantly impact the reaction.

    • Hydrogen Atom Transfer (HAT): Solvents with weak C-H bonds (e.g., THF, 1,4-dioxane) can be susceptible to hydrogen atom abstraction by the highly reactive perfluoroalkyl radical, leading to the formation of F(CF₂)₆CH₂CH₃ and other undesired byproducts. Consider using solvents with stronger C-H bonds (e.g., acetonitrile, DMF, DMSO, or fluorinated solvents).

    • Solubility: Ensure all reactants, including the perfluoroalkyl iodide and any additives, are soluble in the chosen solvent at the reaction temperature.

  • Substrate Reactivity: Electron-rich alkenes, alkynes, and (hetero)arenes are generally better substrates for electrophilic perfluoroalkyl radicals. If you are using an electron-deficient substrate, the reaction may be inherently slow.

II. Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a frequent challenge in radical perfluoroalkylation. The most common side reactions are substrate iodination, hydroperfluoroalkylation, and oligomerization/polymerization of the substrate.

Side ProductPotential CauseSuggested Solution
Substrate Iodination Formation of iodine radicals from the homolytic cleavage of the C-I bond in F(CF₂)₆CH₂CH₂I. These can then react with the substrate.- Increase the concentration of the radical trapping agent (your substrate).- Use additives that can scavenge iodine radicals.- Optimize the rate of radical generation to favor addition of the perfluoroalkyl radical over competing iodination.
Hydroperfluoroalkylation (F(CF₂)₆CH₂CH₂-H addition) The intermediate radical formed after the addition of the perfluoroalkyl radical to the substrate is quenched by a hydrogen atom source (e.g., solvent, additive).- Use a solvent with high C-H bond dissociation energy (e.g., acetonitrile, tert-butanol).- If using a photocatalyst with a reductive quenching cycle, ensure the hydrogen atom donor is not overly reactive.
Oligomerization/Polymerization of Alkene/Alkyne Substrates The radical intermediate formed after the initial perfluoroalkylation adds to another molecule of the alkene/alkyne substrate instead of being trapped as the desired product.- Use a higher excess of the perfluoroalkyl iodide relative to the substrate.- Lower the concentration of the alkene/alkyne substrate in the reaction mixture.- Decrease the reaction temperature to reduce the rate of polymerization.
Reductive Deiodination of the Reagent (F(CF₂)₆CH₂CH₃) The perfluoroalkyl radical abstracts a hydrogen atom from the solvent or other components in the reaction mixture.- Choose a solvent that is a poor hydrogen atom donor.- Ensure all reagents and solvents are anhydrous and free of protic impurities.

Experimental Protocol: General Procedure for Photocatalytic Perfluoroalkylation of an Alkene

This protocol provides a general starting point. Optimization of reactant ratios, catalyst loading, solvent, and reaction time will be necessary for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or a vial with a screw cap and septum) equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv.), the photocatalyst (e.g., Ru(bpy)₃Cl₂ or Eosin Y, 1-2 mol%), and a suitable solvent (e.g., acetonitrile or DMF, to achieve a substrate concentration of 0.1 M).

  • Degassing: Seal the vessel and degas the solution by performing three freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.2-2.0 equiv.) and any other additives (e.g., a base or a sacrificial redox agent) via syringe.

  • Initiation: Place the reaction vessel in front of a light source (e.g., a blue LED lamp for many common photocatalysts) and begin vigorous stirring. Maintain a constant temperature, often near room temperature, using a water bath or a fan.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction (if necessary), remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to isolate the desired perfluoroalkylated product.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Experimental Workflow for Photocatalytic Perfluoroalkylation

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Substrate, Photocatalyst, & Solvent B 2. Degas the Reaction Mixture A->B C 3. Add F(CF2)6CH2CH2I & Additives B->C D 4. Irradiate with Light & Stir C->D E 5. Monitor Reaction Progress D->E F 6. Quench Reaction & Remove Solvent E->F G 7. Purify by Column Chromatography F->G H Isolated Product G->H

A typical workflow for a photocatalytic perfluoroalkylation experiment.

Diagram 2: Simplified Radical Chain Mechanism for Perfluoroalkylation of an Alkene

G cluster_initiation Initiation cluster_propagation Propagation cluster_side_reactions Common Side Reactions A F(CF2)6CH2CH2I B F(CF2)6CH2CH2• + I• A->B Initiator (e.g., light, heat) C Alkene (R-CH=CH2) D F(CF2)6CH2CH2-CH(R)-CH2• B->D Addition E F(CF2)6CH2CH2I D->E Iodine Atom Transfer F Desired Product F(CF2)6CH2CH2-CH(R)-CH2I D->F G F(CF2)6CH2CH2• H Solvent-H D->H Hydrogen Atom Abstraction J Alkene D->J Addition to Alkene I Hydroperfluoroalkylation F(CF2)6CH2CH2-CH(R)-CH3 K Oligomer/Polymer

A simplified radical mechanism showing the desired reaction and common side reactions.

how to prevent premature termination in ATRP with perfluoroalkyl iodides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP) using perfluoroalkyl iodide initiators. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance for successful polymerizations.

Frequently Asked Questions (FAQs)

Q1: Why is my polymerization stopping at low conversion (premature termination)?

A1: Premature termination in ATRP with perfluoroalkyl iodides can stem from several factors, often related to the high reactivity of the carbon-iodine bond and the resulting radical species. The primary causes include:

  • Inadequate Deactivation: The C-I bond in perfluoroalkyl iodides activates very quickly to form radicals. If the deactivation process (radical reacting with the Cu(II) complex) is not fast enough, the concentration of active radicals becomes too high, leading to bimolecular termination (radical-radical coupling).[1][2]

  • Suboptimal Catalyst System: The choice of catalyst (copper salt and ligand) is critical. A catalyst system that is not active enough will not be able to reversibly deactivate the propagating chains efficiently, especially with fast-propagating monomers like acrylates.[][4]

  • Low Initiator Efficiency: If the rate of propagation is significantly faster than the rate of initiation, it can lead to a loss of control and broader molecular weight distributions, which can be mistaken for termination.[5]

  • Impurities: Oxygen or other impurities in the monomer, solvent, or initiator can react with the catalyst or radical species, leading to termination. Rigorous deoxygenation is crucial.[6]

Q2: My GPC trace shows a broad molecular weight distribution (high Ð). What could be the cause?

A2: A high polydispersity index (Ð) suggests a loss of control over the polymerization. With perfluoroalkyl iodides, this is often linked to:

  • Slow Deactivation: As with premature termination, a slow deactivation rate compared to the activation rate leads to a higher concentration of radicals at any given time, increasing the likelihood of termination events which broaden the molecular weight distribution.[7]

  • Slow Initiation: If the initiation from the perfluoroalkyl iodide is slower than propagation, new chains are formed throughout the polymerization, resulting in a mixture of chains of different lengths.[5]

  • Monomer Type: Acrylates have a much higher propagation rate constant (kp) than methacrylates.[7] This requires an extremely fast and efficient catalyst system to maintain control. Using a catalyst system optimized for methacrylates with an acrylate monomer will likely result in a broad Ð.

Q3: Can I use the same catalyst for perfluoroalkyl iodides as I do for alkyl bromides?

A3: Not always. Perfluoroalkyl iodides have a weaker C-I bond and thus a higher activation rate constant (kact) compared to their bromide counterparts.[5][7] To maintain the crucial ATRP equilibrium and a low radical concentration, a more active catalyst system is often required to ensure a sufficiently high deactivation rate (kdeact). Catalyst systems like Cu(0)/Me6TREN have shown success with iodide initiators where traditional systems might fail.[8][9]

Q4: What is the ideal solvent for ATRP with perfluoroalkyl iodides?

A4: The choice of solvent can significantly influence the catalyst activity and solubility. Polar solvents like DMF, DMSO, or acetonitrile can be effective.[8][9] However, the optimal solvent depends on the specific monomer and catalyst system. It is recommended to consult literature for successful examples with similar systems. For instance, a successful ATRP of methyl methacrylate with a perfluorobutyl iodide initiator was conducted in N,N-dimethylacetamide (DMAc).[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Polymerization does not start. Inactive catalyst (oxidized).Ensure all components are rigorously deoxygenated. Use a more robust deoxygenation technique (e.g., several freeze-pump-thaw cycles). Consider using a reducing agent (e.g., Cu(0) wire in ARGET ATRP) to ensure the presence of the active Cu(I) species.[]
Poor solubility of catalyst complex.Change to a solvent that better solubilizes the copper complex.
Premature termination (polymerization stops at low conversion). Radical concentration is too high due to slow deactivation.Increase the concentration of the deactivator (Cu(II) species) at the start of the reaction. Use a more active ligand (e.g., Me6TREN) to increase the deactivation rate.[9][10] Lower the reaction temperature to decrease the propagation rate.[1]
Impurities in the system.Purify the monomer and solvent immediately before use. Ensure the initiator is of high purity.
High polydispersity (Ð > 1.3). Deactivation is too slow compared to propagation (especially for acrylates).Switch to a more active catalyst system (e.g., a more electron-donating ligand). Lower the reaction temperature.[1]
Initiation is slow compared to propagation.This is less common with highly reactive perfluoroalkyl iodides but can occur. If suspected, consider a different initiator structure or catalyst system that promotes faster initiation.
Bimodal GPC trace. Low initiator efficiency.This suggests that the propagation rate is much faster than the initiation rate.[5] Try adjusting the catalyst-to-initiator ratio or changing the ligand to better match the initiation and propagation rates.
Impurities acting as a secondary initiator.Ensure all reagents and glassware are scrupulously clean and pure.

Experimental Protocols

General Protocol for ATRP of Methacrylates with a Perfluoroalkyl Iodide Initiator

This protocol is a generalized starting point based on literature procedures.[5] Optimization will be required for specific monomers and target molecular weights.

Materials:

  • Monomer (e.g., Methyl Methacrylate, MMA), passed through basic alumina to remove inhibitor.

  • Perfluoroalkyl iodide initiator (e.g., perfluorobutyl iodide).

  • Copper(I) halide (e.g., CuBr or CuCl), purified.

  • Ligand (e.g., 2,2'-bipyridine, bipy).

  • Solvent (e.g., N,N-dimethylacetamide, DMAc), anhydrous.

  • Schlenk flask and other appropriate glassware for air-sensitive techniques.

Procedure:

  • To a 250 mL Schlenk flask, add CuCl (0.934 mmol) and bipy (1.868 mmol).

  • Seal the flask, and evacuate and backfill with dry argon or nitrogen three times to remove oxygen.

  • Add the perfluoroalkyl iodide initiator (0.934 mmol) via syringe.

  • Add degassed, anhydrous DMAc (15 mL) and the purified MMA (93.4 mmol) via syringe.

  • Perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.

  • After the final thaw, place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and begin stirring.

  • Take samples periodically via a degassed syringe to monitor conversion (by 1H NMR or GC) and molecular weight evolution (by GPC).

  • To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst before analysis.

Visualizations

ATRP_Equilibrium cluster_ATRP ATRP Equilibrium cluster_SideReaction Side Reaction Pn-I Dormant Chain (Pn-I) Pn_rad Propagating Radical (Pn•) Pn-I->Pn_rad k_act Pn_rad->Pn-I k_deact Termination Termination Pn_rad->Termination k_t Propagation Chain Growth (P(n+1)•) Pn_rad->Propagation k_p (+ Monomer) Cu(I) Activator (Cu(I)/L) Cu(II) Deactivator (I-Cu(II)/L)

Caption: The core ATRP equilibrium and competing termination pathway.

Troubleshooting_Workflow start Problem: Premature Termination q1 Is the catalyst system a known active one for iodide initiators? start->q1 s1_yes Check Deoxygenation q1->s1_yes Yes s1_no Change Ligand/Catalyst (e.g., to Me6TREN) q1->s1_no No q2 Was the system rigorously deoxygenated? s1_yes->q2 s3 Re-run Experiment s1_no->s3 s2_yes Adjust Reaction Conditions q2->s2_yes Yes s2_no Improve Deoxygenation (e.g., Freeze-Pump-Thaw) q2->s2_no No q3 Consider lowering temperature or adding initial Cu(II). s2_yes->q3 s2_no->s3 q3->s3

Caption: A logical workflow for troubleshooting premature termination.

References

Technical Support Center: Troubleshooting Low Yields in Radical Additions with F(CF₂)₆CH₂CH₂I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for radical additions involving 1-iodo-1H,1H,2H,2H-perfluorooctane (F(CF₂)₆CH₂CH₂I). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your radical addition reactions. Below, you will find a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: My radical addition reaction with F(CF₂)₆CH₂CH₂I is not starting. What are the common causes for initiation failure?

A1: Failure to initiate is a common problem in radical reactions. Here are the primary factors to investigate:

  • Initiator Issues:

    • Thermal Initiators (e.g., AIBN, Benzoyl Peroxide): Ensure the reaction temperature is appropriate for the chosen initiator's half-life. AIBN (Azobisisobutyronitrile) typically requires temperatures between 65-85 °C for efficient radical generation. Verify the age and storage conditions of your initiator, as they can decompose over time.

    • Photochemical Initiation: If you are using a photoredox catalyst or direct photolysis, ensure your light source has the correct wavelength and intensity. Check that your reaction vessel is transparent to the required wavelength (e.g., use quartz for UV irradiation). The photocatalyst itself may be degraded or inhibited by impurities.

    • Chemical Initiators (e.g., Et₃B/O₂): Triethylborane (Et₃B) requires the presence of a small amount of oxygen to initiate the radical chain. Ensure your system is not completely oxygen-free if using this method. Conversely, excessive oxygen can quench radicals.

  • Impurities:

    • Oxygen: Unless used as a co-initiator (e.g., with Et₃B), oxygen is a potent radical scavenger and can inhibit the reaction. Ensure your solvent and reagents are properly degassed.

    • Inhibitors: Some commercial alkenes are shipped with radical inhibitors (e.g., BHT, hydroquinone). These must be removed prior to the reaction, typically by passing the alkene through a plug of alumina or by distillation.

    • Water: While some radical reactions are tolerant to water, it can be detrimental in others, especially if it interferes with your initiator or catalyst system. Ensure you are using anhydrous solvents and reagents if required by your specific protocol.

Q2: I am observing very low conversion of my starting materials. How can I improve the reaction yield?

A2: Low conversion suggests that the radical chain is not propagating efficiently or is terminating prematurely. Consider the following adjustments:

  • Concentration: Radical reactions are often sensitive to concentration. If the concentration is too low, the rate of the desired bimolecular addition step may be slow, allowing for competing side reactions or radical decomposition. If the concentration is too high, premature termination of radicals can become more prevalent. An optimal concentration is typically between 0.05 M and 0.5 M.

  • Stoichiometry: The molar ratio of F(CF₂)₆CH₂CH₂I to your alkene is critical. Typically, a slight excess of the alkene (1.1 to 1.5 equivalents) is used to ensure the perfluoroalkyl radical is efficiently trapped. However, in some cases, using the perfluoroalkyl iodide in excess can be beneficial.

  • Temperature: The reaction temperature affects the rates of initiation, propagation, and termination. If the temperature is too low, the initiation rate may be too slow. If it is too high, unwanted side reactions or decomposition of the product or initiator can occur. An optimal temperature must be determined experimentally for your specific system.

  • Solvent Choice: The solvent can influence the reaction rate and selectivity. Common solvents for radical additions include toluene, benzene, acetonitrile, and in some cases, water/acetonitrile mixtures. The choice of solvent should be based on the solubility of your reactants and its inertness to radical conditions.

Q3: My reaction is producing significant amounts of side products. What are the likely side reactions and how can I minimize them?

A3: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them:

  • Dimerization of Perfluoroalkyl Radicals: The F(CF₂)₆CH₂CH₂• radical can dimerize to form F(CF₂)₆CH₂CH₂CH₂CH₂(CF₂)₆F. This is more likely to occur at higher concentrations of the radical. Slow addition of the initiator or using a lower reaction temperature can help to maintain a low steady-state concentration of the radical and minimize dimerization.

  • Telomerization: The adduct radical can react with another molecule of the alkene before abstracting an iodine atom. This leads to the formation of oligomers or polymers. This can be suppressed by using a higher ratio of the perfluoroalkyl iodide to the alkene.

  • Hydrogen Abstraction: The perfluoroalkyl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the formation of F(CF₂)₆CH₂CH₃. Using a solvent with strong C-H bonds (e.g., benzene, t-butanol) can help to minimize this side reaction.

  • Rearrangement Reactions: Depending on the structure of your alkene, the intermediate radical adduct may undergo rearrangement reactions. This is highly substrate-dependent.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow start Low Yield Observed check_initiation Is the reaction initiating? (Check TLC/GC-MS for starting material consumption) start->check_initiation no_initiation No Initiation check_initiation->no_initiation No low_conversion Low Conversion check_initiation->low_conversion Yes, but slow/incomplete troubleshoot_initiator Troubleshoot Initiator: - Check initiator activity/age - Verify temperature/light source - Remove inhibitors from alkene - Degas solvent and reagents no_initiation->troubleshoot_initiator end Improved Yield troubleshoot_initiator->end optimize_conditions Optimize Reaction Conditions: - Adjust concentration - Vary stoichiometry (Alkenes vs. Iodide) - Screen different solvents - Optimize temperature low_conversion->optimize_conditions side_products Significant Side Products? low_conversion->side_products optimize_conditions->end minimize_side_reactions Minimize Side Reactions: - Adjust stoichiometry - Lower reaction temperature - Use a different solvent - Consider slow addition of initiator side_products->minimize_side_reactions Yes purification_issues Check Purification Step: - Product volatility? - Decomposition on silica gel? - Inefficient extraction? side_products->purification_issues No minimize_side_reactions->end purification_issues->end

Caption: A workflow for troubleshooting low-yield radical additions.

Data on Reaction Parameters

The following table summarizes key reaction parameters and their expected impact on the yield of radical additions with F(CF₂)₆CH₂CH₂I. The optimal conditions will be specific to the substrate and initiation method.

ParameterTypical RangeEffect on YieldTroubleshooting Considerations
[F(CF₂)₆CH₂CH₂I] 0.05 - 0.5 MConcentration-dependent optimum.Too low may slow propagation; too high may increase termination.
Alkene (equiv.) 1.0 - 2.0Increasing equivalents can improve trapping of the perfluoroalkyl radical.A large excess may lead to telomerization.
Initiator (mol %) 1 - 10 mol %Higher concentration increases initiation rate.Too high can lead to rapid consumption and potential side reactions.
Temperature 60 - 110 °C (thermal)Higher temperature increases initiation rate.May also increase side reactions and decomposition.
Solvent Toluene, Acetonitrile, DioxaneCan affect solubility and reaction kinetics.Avoid solvents with weak C-H bonds that can be abstracted.

Experimental Protocols

General Protocol for AIBN-Initiated Radical Addition

This protocol provides a general procedure for the radical addition of F(CF₂)₆CH₂CH₂I to an alkene using AIBN as a thermal initiator.

Materials:

  • F(CF₂)₆CH₂CH₂I (1.0 equiv)

  • Alkene (1.2 equiv)

  • AIBN (0.1 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the iodide)

  • Schlenk flask or other suitable reaction vessel with a condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add F(CF₂)₆CH₂CH₂I, the alkene, and AIBN.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR to observe the consumption of the starting materials.

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to isolate the desired adduct.

Disclaimer: This guide is intended for informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions.

Technical Support Center: Optimizing Reactions with 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (TFIO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (TFIO) and what are its key properties?

A1: this compound, with the CAS number 2043-57-4, is a perfluorinated organic compound. It is characterized by a long carbon chain heavily substituted with fluorine atoms and terminating in an iodine atom.[1] Key properties include high thermal stability, chemical resistance, and low surface tension. The iodine atom provides a reactive site for various chemical transformations.[1]

Q2: What are the primary applications of TFIO in research and development?

A2: TFIO is a crucial intermediate in the synthesis of a variety of organofluorine compounds. Its ability to introduce a tridecafluorooctyl group makes it valuable in the development of pharmaceuticals, agrochemicals, and advanced materials where properties like hydrophobicity, lipophobicity, and thermal stability are desired. It is commonly used in radical addition, coupling, and substitution reactions.

Q3: What are the general safety precautions for handling TFIO?

A3: TFIO is irritating to the eyes, skin, and respiratory system.[2] It is also light-sensitive and may discolor upon exposure to light.[2] Always handle TFIO in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place away from light, heat, sparks, and strong oxidizing agents or bases.[2]

Q4: What are the typical reaction types where TFIO is used?

A4: TFIO is primarily used in reactions that leverage the reactivity of the carbon-iodine bond. These include:

  • Radical Addition to Alkenes and Alkynes: The C-I bond can be homolytically cleaved to generate a perfluoroalkyl radical, which can then add across double or triple bonds. These reactions are often initiated by light or a radical initiator.

  • Coupling Reactions: TFIO can participate in various cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings, to form C-C bonds with other organic molecules. These reactions typically require a metal catalyst, such as palladium.

  • Substitution Reactions: The iodine atom can be displaced by nucleophiles, although this is less common than radical pathways due to the electron-withdrawing nature of the perfluoroalkyl chain.

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with TFIO. The suggested solutions are based on general principles of perfluoroalkyl iodide chemistry.

A. Radical Addition Reactions to Alkenes/Alkynes

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Radical Initiation Increase the intensity or duration of UV/visible light irradiation. If using a chemical initiator (e.g., AIBN, benzoyl peroxide), increase its concentration incrementally.Enhanced generation of the tridecafluorooctyl radical, leading to a higher product yield.
Low Reaction Temperature Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or GC/MS.Increased reaction rate. Be cautious of potential side reactions at higher temperatures.
Inappropriate Solvent Switch to a solvent that is less susceptible to hydrogen atom abstraction by the highly reactive perfluoroalkyl radical. Solvents like acetonitrile, t-butanol, or perfluorinated solvents are often good choices.Minimized side reactions with the solvent, leading to a higher yield of the desired product.
Presence of Radical Inhibitors Ensure all reagents and solvents are free from radical scavengers (e.g., dissolved oxygen, certain impurities). Degas the reaction mixture thoroughly before initiation.Uninhibited radical chain propagation, resulting in improved reaction efficiency.

Issue 2: Formation of Multiple Products or Byproducts

Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Decrease the reaction temperature. While higher temperatures can increase the rate, they can also lead to undesired side reactions such as elimination or decomposition.Improved selectivity towards the desired addition product.
Incorrect Stoichiometry Optimize the molar ratio of TFIO to the alkene/alkyne. An excess of the unsaturated partner can sometimes lead to oligomerization.Reduced formation of byproducts from side reactions of the starting materials.
Side Reactions of the Radical Add a radical trap or moderator in small quantities to control the reactivity. This should be done cautiously as it can also inhibit the desired reaction.Suppression of unwanted radical pathways.
B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Issue 1: Catalyst Deactivation/Low Activity

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Temperature Optimize the reaction temperature. For many Pd-catalyzed couplings, a temperature range of 60-100 °C is effective. A systematic screen of temperatures (e.g., 60, 80, 100 °C) is recommended.Identification of the optimal temperature for catalyst turnover and product formation.
Inappropriate Ligand Screen different phosphine or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the ligand are critical for catalyst stability and activity.Improved catalytic activity and stability, leading to higher yields.
Presence of Impurities Ensure all reagents, solvents, and the inert atmosphere are of high purity. Trace amounts of water or oxygen can deactivate the palladium catalyst.A more robust and reproducible catalytic system.
Incorrect Base The choice and amount of base are crucial. Screen different inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., Et₃N, DIPEA) bases.Efficient regeneration of the active Pd(0) catalyst and neutralization of the generated HI.

Issue 2: Homocoupling of the Alkyne (Sonogashira) or Other Side Reactions

Potential Cause Troubleshooting Step Expected Outcome
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., Argon, Nitrogen).Minimized oxidative homocoupling of the alkyne (Glaser coupling).
High Reaction Temperature Lower the reaction temperature. Elevated temperatures can promote side reactions.Increased selectivity for the desired cross-coupling product.
Inappropriate Copper Co-catalyst (Sonogashira) If using a copper co-catalyst, consider running the reaction under copper-free conditions, which can sometimes suppress alkyne homocoupling.Reduced formation of the homocoupled byproduct.

III. Experimental Protocols & Methodologies

General Protocol for Radical Addition of TFIO to an Alkene

This protocol describes a general procedure for the light-initiated radical addition of TFIO to a generic alkene.

  • Reagent Preparation:

    • Ensure the alkene is free of inhibitors. Pass through a short column of activated alumina if necessary.

    • Degas all solvents (e.g., acetonitrile) by sparging with an inert gas (e.g., Argon) for at least 30 minutes.

  • Reaction Setup:

    • In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) in the degassed solvent.

    • Add this compound (1.2 eq).

    • Seal the vessel and continue to sparge with the inert gas for another 10 minutes.

  • Reaction Execution:

    • Place the reaction vessel in front of a UV or visible light source (e.g., a 300 nm photoreactor or a high-power blue LED).

    • Maintain the desired reaction temperature using a cooling/heating bath.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or GC/MS at regular intervals.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

IV. Visualizations

Logical Workflow for Troubleshooting Low Yield in a Radical Addition Reaction

Troubleshooting_Low_Yield Start Low or No Product Yield Initiation Check Radical Initiation Start->Initiation Temperature Optimize Temperature Start->Temperature Solvent Evaluate Solvent Choice Start->Solvent Inhibitors Check for Inhibitors Start->Inhibitors Increase_Light Increase Light Intensity/Duration Initiation->Increase_Light Photochemical Add_Initiator Increase Chemical Initiator Conc. Initiation->Add_Initiator Chemical Increase_Temp Increase Temperature (5-10 °C increments) Temperature->Increase_Temp Change_Solvent Switch to Inert Solvent (e.g., MeCN, t-BuOH) Solvent->Change_Solvent Degas Degas Reaction Mixture Thoroughly Inhibitors->Degas Success Improved Yield Increase_Light->Success Add_Initiator->Success Increase_Temp->Success Change_Solvent->Success Degas->Success Sonogashira_Cycle cluster_catalytic_cycle Catalytic Cycle cluster_alkyne_activation Alkyne Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R_f-I PdII_complex R_f-Pd(II)-I(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation + Cu-C≡CR PdII_alkynyl R_f-Pd(II)-C≡CR(L_n) Transmetalation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 + R_f-C≡CR Product Coupled Product RedElim->Product Alkyne R-C≡C-H Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide + CuI, Base CuI Cu(I) Cu_acetylide->Transmetalation Base Base R_fI TFIO R_fI->OxAdd

References

Technical Support Center: Managing the Light Sensitivity of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and management of the light-sensitive compound 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS No. 2043-57-4) to ensure the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it light-sensitive?

A1: this compound is a perfluoroalkyl iodide, a class of organofluorine compounds used as intermediates in the synthesis of various fluorinated materials, including surfactants and polymers.[1] Its sensitivity to light stems from the carbon-iodine (C-I) bond, which can undergo homolytic cleavage upon absorption of ultraviolet (UV) radiation, leading to the formation of highly reactive radical species. This process, known as photodegradation, can alter the chemical structure of the compound and compromise its purity and reactivity in subsequent experimental steps.

Q2: How can I visually identify if my sample of this compound has degraded?

A2: While significant degradation can occur without any visible changes, a noticeable discoloration of the compound, which is typically a colorless to pale pink or yellow liquid, can be an indicator of degradation.[1] If your sample appears darker than expected or has changed color over time, it is advisable to verify its purity using analytical techniques before use.

Q3: What are the best practices for storing this compound to minimize light-induced degradation?

A3: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dark, and well-ventilated area.[1] The use of amber-colored glass vials or opaque containers is highly recommended to block ambient light.[2][3] For extended storage, keeping the container tightly sealed at room temperature and away from any light sources is essential.[1]

Q4: What are the primary decomposition products of this compound upon exposure to light?

A4: Upon exposure to UV light, the primary decomposition event is the cleavage of the C-I bond, generating a 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctyl radical and an iodine radical. These reactive intermediates can then participate in a variety of secondary reactions, such as dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to a mixture of byproducts. In the presence of oxygen, photo-oxidative processes can also occur, potentially forming shorter-chain perfluoroalkyl acids.[4]

Q5: Are there any chemical stabilizers that can be added to prevent its degradation?

A5: While specific stabilizers for this compound are not extensively documented, the use of antioxidants or radical scavengers could potentially inhibit photodegradation pathways.[2] However, it is critical to ensure that any additive does not interfere with the intended downstream application of the compound. It is recommended to perform a small-scale compatibility test before adding any stabilizers to your bulk material.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected yields in a reaction involving the compound.

  • Possible Cause: The compound may have partially degraded due to light exposure, reducing the concentration of the active starting material.

  • Solution:

    • Verify Purity: Before use, analyze the purity of the starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7][8]

    • Implement Light Protection: For all subsequent experiments, handle the compound under low-light conditions. Use amber glassware or wrap containers and reaction vessels in aluminum foil.[2][3]

    • Work in a Controlled Environment: If possible, perform manipulations in a dark room or a glove box with the light turned off.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) of the reaction mixture or final product.

  • Possible Cause: These peaks could correspond to photodegradation byproducts of this compound.

  • Solution:

    • Run a Control: Analyze a sample of the starting material that has been intentionally exposed to UV light to identify the retention times of potential degradation products.

    • Optimize Handling Procedures: Review your experimental workflow to identify and eliminate any steps where the compound is unnecessarily exposed to light.

    • Purification: If degradation has already occurred, purification of the desired product via column chromatography or distillation may be necessary.

Issue 3: The compound appears discolored upon receipt or after a short period of storage.

  • Possible Cause: The container may not have been adequately protected from light during shipping or storage.

  • Solution:

    • Do Not Use: It is best to assume that a discolored sample has undergone significant degradation and should not be used in experiments where purity is critical.

    • Contact Supplier: Inform the supplier of the issue to arrange for a replacement.

    • Review Storage: Ensure your in-lab storage conditions strictly adhere to the recommendations of keeping the compound in a dark and cool environment.[1]

Data Presentation

Table 1: Properties and Light Sensitivity of this compound and Related Compounds

PropertyValue / ObservationReference
Chemical Formula C₈H₄F₁₃I[9]
Molecular Weight 474.00 g/mol [9]
Appearance Colorless to pale pink to yellow liquid[1]
Boiling Point 92 °C @ 45 mmHg[1]
Melting Point 21 °C[1]
Light Sensitivity Sensitive to light, particularly UV radiation.[1]
Primary Photodegradation Pathway Homolytic cleavage of the C-I bond.
Known Degradation Products (Illustrative for Perfluoroalkyl Compounds) Shorter-chain perfluorinated carboxylic acids (PFCAs) under photo-oxidative conditions.[4]
Recommended Storage Store in a cool, dark place in amber or opaque containers.[1][2][3]

Note: Some data for degradation products are based on the general behavior of perfluoroalkyl compounds and are intended to be illustrative.

Experimental Protocols

Protocol 1: Photostability Assessment of this compound

Objective: To determine the stability of the compound under specific light conditions.

Materials:

  • This compound

  • Suitable solvent (e.g., acetonitrile)

  • Clear and amber glass vials with caps

  • Aluminum foil

  • Photostability chamber with a calibrated light source (UV and visible)

  • HPLC-MS system

Methodology:

  • Sample Preparation: Prepare a solution of the compound in the chosen solvent at a known concentration.

  • Aliquot Samples: Dispense equal volumes of the solution into three sets of vials:

    • Set A (Exposed): Clear glass vials.

    • Set B (Dark Control): Amber glass vials, completely wrapped in aluminum foil.

    • Set C (Initial): One vial for immediate analysis.

  • Initial Analysis: Analyze the sample from Set C using a validated HPLC-MS method to determine the initial concentration and purity.

  • Light Exposure: Place Sets A and B in the photostability chamber. Expose them to a controlled source of UV and visible light for a defined period. The dark control (Set B) will account for any thermal degradation.

  • Time-Point Analysis: At predetermined time intervals, remove one vial from Set A and one from Set B and analyze them by HPLC-MS.

  • Data Analysis: Compare the concentration of the parent compound in the exposed samples to the dark control and the initial sample to quantify the extent of photodegradation. Identify any new peaks in the chromatogram as potential degradation products.

Protocol 2: General Handling Procedure for Light-Sensitive Reactions

Objective: To minimize light exposure during a typical organic synthesis reaction.

Materials:

  • Round-bottom flask wrapped in aluminum foil

  • Amber glass dropping funnel or a clear funnel wrapped in foil

  • Low-light environment (e.g., fume hood with the sash lowered and ambient lights off)

  • Red or yellow safelights (optional)

Methodology:

  • Preparation: Set up the reaction apparatus in a designated low-light area. Wrap all glassware that will contain the light-sensitive compound with aluminum foil.

  • Reagent Addition: Dissolve or suspend the this compound in the reaction solvent inside the foil-wrapped flask. If adding it as a solution, use an amber dropping funnel or a foil-wrapped clear funnel.

  • Reaction Monitoring: When taking aliquots for reaction monitoring (e.g., by TLC or LC-MS), do so quickly and protect the sample from light immediately by placing it in an amber vial or wrapping the container in foil.

  • Work-up: Conduct the reaction work-up procedures under minimal light conditions. If extractions are performed in a separatory funnel, wrap the funnel in aluminum foil.

  • Purification and Storage: Purify the product using techniques that minimize light exposure (e.g., column chromatography with the column wrapped in foil). Store the purified product in an amber vial in a dark location.

Protocol 3: Monitoring Degradation by HPLC-MS

Objective: To develop an analytical method for quantifying the parent compound and identifying potential degradation products.

Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) is recommended for sensitive and specific analysis.[10][11][12][13]

  • A C18 reversed-phase column is commonly used for the separation of perfluoroalkyl substances.[10]

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile).

  • Chromatographic Conditions (Illustrative):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B to elute the compound.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for fluorinated compounds.

    • Detection: Use Selected Ion Monitoring (SIM) for the molecular ion of the parent compound for quantification. Simultaneously, perform a full scan to detect potential degradation products.

  • Analysis of Experimental Samples: Dilute the samples from your experiment or photostability study and inject them into the HPLC-MS system.

  • Data Processing: Quantify the parent compound using the calibration curve. Analyze the full scan data to identify the mass-to-charge ratios of any new peaks that appear in the light-exposed samples, which are indicative of degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Light-Sensitive Compound start Inconsistent Experimental Results? check_purity Verify Purity of Starting Material (GC-MS, NMR) start->check_purity degraded Compound Degraded check_purity->degraded Impure pure Compound is Pure check_purity->pure Pure discard Discard and Obtain Fresh Compound degraded->discard review_protocol Review Experimental Protocol for Other Errors pure->review_protocol implement_protection Implement Strict Light Protection Protocols proceed Proceed with Experiment implement_protection->proceed review_protocol->proceed discard->implement_protection ExperimentalWorkflow Experimental Workflow for Handling Light-Sensitive Compound prep Prepare Low-Light Environment weigh Weigh Compound in Amber Vial prep->weigh dissolve Dissolve in Solvent in Foil-Wrapped Flask weigh->dissolve react Run Reaction Under Dark Conditions dissolve->react monitor Monitor Reaction (Protect Aliquots) react->monitor workup Work-up Under Low Light monitor->workup purify Purify Product (Protect from Light) workup->purify store Store Final Product in Amber Vial in the Dark purify->store PhotodegradationPathway Illustrative Photodegradation Pathway parent This compound radicals Tridecafluorooctyl Radical + Iodine Radical parent->radicals UV Light (hν) byproducts Mixture of Byproducts (e.g., Dimers, Solvent Adducts) radicals->byproducts oxidation Photo-oxidative Products (e.g., Shorter-chain PFCAs) radicals->oxidation O₂

References

removal of unreacted 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Fluorous Compounds

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with fluorous compounds and need to remove unreacted starting materials, such as 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane, from their reaction mixtures. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted this compound from my reaction mixture?

A1: The most effective and widely used method for separating highly fluorinated compounds like this compound from non-fluorinated (organic) products is Fluorous Solid-Phase Extraction (F-SPE) .[1] This technique leverages the unique properties of fluorous compounds to achieve a clean separation.

Q2: How does Fluorous Solid-Phase Extraction (F-SPE) work?

A2: F-SPE is a chromatographic technique that separates compounds based on their fluorine content.[2] There are two main modes:

  • Standard (or Normal Phase) F-SPE: The crude reaction mixture is loaded onto a fluorous silica gel cartridge. A "fluorophobic" solvent (e.g., a mixture of an organic solvent and water) is used to wash the non-fluorinated organic compounds through the cartridge, while the highly fluorinated compounds (like unreacted this compound) are retained. A subsequent wash with a "fluorophilic" solvent (e.g., a pure organic solvent like methanol or THF) elutes the retained fluorous compounds.[1]

  • Reverse F-SPE: This method uses standard silica gel. The reaction mixture is loaded, and a "fluorophilic" solvent system is used to elute the fluorous compounds first. The desired non-fluorinated organic product is retained on the silica gel and can be eluted later with a more polar, "fluorophobic" solvent.[1]

Q3: When should I choose Standard F-SPE versus Reverse F-SPE?

A3: The choice depends on the nature of your desired product and the impurities.

  • Use Standard F-SPE when: Your desired product is non-fluorinated, and you want to remove a fluorous reagent or byproduct. This is the most common scenario for removing unreacted this compound.

  • Use Reverse F-SPE when: Your desired product is fluorous, and you want to remove non-fluorinated impurities. It can also be advantageous for separating non-polar fluorous compounds from polar organic compounds.[1]

Q4: Are there other methods I can use besides F-SPE?

A4: Yes, other methods can be employed, although they may be less efficient or require more optimization:

  • Fluorous Liquid-Liquid Extraction (LLE): This involves partitioning the reaction mixture between a fluorous solvent (e.g., perfluorohexane) and a standard organic solvent.[3] The highly fluorinated compounds will preferentially move into the fluorous phase.

  • Standard Column Chromatography: While possible, separating highly fluorous compounds from non-fluorous compounds on standard silica or C18 columns can be challenging due to their unique elution behavior.[4] It often requires careful solvent system optimization.

  • Distillation under Reduced Pressure: If your desired product has a significantly different boiling point from this compound, vacuum distillation can be an effective purification method.

Q5: How can I monitor the separation efficiency?

A5: The efficiency of your separation can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): Staining with potassium permanganate or using a UV lamp can help visualize the separation of your product from the fluorous starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information on the purity of your collected fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR are excellent for confirming the presence or absence of your desired product and the fluorous impurity.

Troubleshooting Guides

Fluorous Solid-Phase Extraction (F-SPE) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low recovery of desired non-fluorinated product in the fluorophobic fraction. 1. The fluorophobic wash solvent is too strong, causing premature elution of the fluorous compound. 2. The sample was loaded in a solvent that is too "fluorophilic".1. Increase the water content in your fluorophobic wash solvent (e.g., from 80:20 MeOH:H2O to 70:30 MeOH:H2O). 2. Dissolve your crude sample in a minimal amount of a less fluorophilic solvent like DMF or DMSO before loading.[1]
Contamination of the desired non-fluorinated product with the fluorous iodide. 1. The fluorophobic wash volume was insufficient. 2. The cartridge was overloaded with the crude reaction mixture. 3. The flow rate during loading was too high.1. Increase the volume of the fluorophobic wash solvent. 2. Reduce the amount of crude material loaded onto the cartridge. A general guideline is 5-10% mass loading (weight of crude sample to weight of fluorous silica gel).[1] 3. Decrease the flow rate during sample loading to ensure proper partitioning.
The F-SPE cartridge is clogged. 1. Precipitation of a component in the reaction mixture upon contact with the fluorophobic solvent.1. Dilute the sample further before loading. 2. Slightly increase the organic solvent percentage in the fluorophobic wash to improve solubility.
Poor separation of fluorous and non-fluorous compounds. 1. The fluorine content of the fluorous compound is too low for effective retention. 2. The non-fluorinated product is very non-polar and is retained on the fluorous silica.1. This is less likely with this compound due to its high fluorine content. 2. Consider using Reverse F-SPE or standard column chromatography.

Quantitative Data Summary

The following table summarizes typical recovery rates for F-SPE procedures, demonstrating the high efficiency of this technique.

Compound Type Purification Method Elution Solvent Typical Recovery Rate Reference
Non-fluorous compoundsStandard F-SPEFluorophobic (e.g., 80:20 MeOH:H2O)>95%[5]
Fluorous compoundsStandard F-SPEFluorophilic (e.g., MeOH)95.3–102.8%[5]
Non-fluorous phosphine oxideAutomated F-SPE90:10 DMF:H2OGood recovery[6]
Fluorous phosphine oxideAutomated F-SPE100% MeOHGood recovery[6]

Experimental Protocols

Protocol 1: Standard Fluorous Solid-Phase Extraction (F-SPE) for Removal of Unreacted this compound

Materials:

  • Fluorous silica gel cartridge (e.g., FluoroFlash®)

  • Crude reaction mixture

  • Solvents: Methanol (MeOH), Deionized Water (H2O), Tetrahydrofuran (THF) or Acetone

  • SPE manifold (optional, for vacuum-assisted elution)

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Wash the fluorous silica gel cartridge with 2-3 column volumes of a fluorophilic solvent (e.g., THF or MeOH).

    • Equilibrate the cartridge with 2-3 column volumes of the fluorophobic wash solvent (e.g., 80:20 MeOH:H2O). Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the reaction solvent if compatible).

    • Load the sample solution onto the conditioned cartridge. Allow the sample to be fully absorbed into the silica gel bed.

  • Fluorophobic Elution (Elution of Non-fluorous Product):

    • Elute the desired non-fluorinated product by passing 3-5 column volumes of the fluorophobic solvent (e.g., 80:20 MeOH:H2O) through the cartridge.

    • Collect the eluate in fractions and monitor by TLC or HPLC.

  • Fluorophilic Elution (Elution of Retained Fluorous Iodide):

    • Elute the retained this compound by passing 3-5 column volumes of a fluorophilic solvent (e.g., 100% MeOH) through the cartridge.

    • This fraction can be collected for recovery of the fluorous starting material or discarded.

  • Post-Purification:

    • Combine the fractions containing the purified non-fluorinated product and remove the solvent under reduced pressure.

Visualizations

Decision Workflow for Purification Method Selection

G Decision Workflow for Purification start Crude Reaction Mixture (Product + Fluorous Iodide) product_type Is the desired product fluorous? start->product_type boiling_point Significant Boiling Point Difference? start->boiling_point fspe Standard F-SPE product_type->fspe No reverse_fspe Reverse F-SPE product_type->reverse_fspe Yes scale Scale of Reaction? lle Fluorous LLE scale->lle Large chromatography Standard Column Chromatography scale->chromatography Small & F-SPE fails boiling_point->product_type No distillation Vacuum Distillation boiling_point->distillation Yes fspe->scale end Purified Product fspe->end reverse_fspe->end distillation->end lle->end chromatography->end G Standard F-SPE Workflow cluster_0 Cartridge Preparation cluster_1 Separation cluster_2 Product Collection conditioning 1. Condition with Fluorophilic Solvent (e.g., MeOH) equilibration 2. Equilibrate with Fluorophobic Solvent (e.g., 80:20 MeOH:H2O) conditioning->equilibration load 3. Load Crude Reaction Mixture equilibration->load wash 4. Elute with Fluorophobic Solvent load->wash elute 5. Elute with Fluorophilic Solvent wash->elute product Non-Fluorous Product wash->product impurity Fluorous Iodide elute->impurity

References

identifying and removing impurities from commercial 1H,1H,2H,2H-Perfluorooctyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from commercial 1H,1H,2H,2H-Perfluorooctyl iodide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial 1H,1H,2H,2H-Perfluorooctyl iodide?

A1: Commercial 1H,1H,2H,2H-Perfluorooctyl iodide, typically available at 96-97% purity, contains impurities stemming from its synthesis via telomerization.[1][2][3] The primary impurities are other fluorotelomer iodides with varying perfluoroalkyl chain lengths. The telomerization process, which involves the reaction of a perfluoroalkyl iodide (like pentafluoroethyl iodide) with tetrafluoroethylene, produces a distribution of telomers.[4]

Common Impurities:

Impurity NameChemical FormulaAbbreviation
1H,1H,2H,2H-Perfluorohexyl iodideC6H4F9I6:2 FTI
1H,1H,2H,2H-Perfluorooctyl iodide C8H4F13I 8:2 FTI (Product)
1H,1H,2H,2H-Perfluorodecyl iodideC10H4F17I10:2 FTI
1H,1H,2H,2H-Perfluorododecyl iodideC12H4F21I12:2 FTI

Other potential but less common impurities can include unreacted starting materials and by-products from side reactions.

Q2: What is the most effective method for purifying commercial 1H,1H,2H,2H-Perfluorooctyl iodide?

A2: Fractional vacuum distillation is the most effective and widely used method for purifying 1H,1H,2H,2H-Perfluorooctyl iodide on a laboratory scale.[4] This technique separates compounds based on their boiling points, which differ sufficiently between the desired C8 telomer and the shorter (C6) and longer (C10, C12) chain impurities.

Q3: How can I confirm the purity of my 1H,1H,2H,2H-Perfluorooctyl iodide after purification?

A3: The purity of the distilled fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹⁹F NMR).[5][6][7]

Troubleshooting Guides

Purification by Fractional Vacuum Distillation
Problem Possible Cause Solution
Poor Separation of Fractions Inefficient distillation column.Use a packed distillation column (e.g., with Raschig rings or Vigreux indentations) to increase the number of theoretical plates and improve separation efficiency.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation provides the best separation.[8]
Unstable vacuum.Check all connections and seals for leaks. Ensure the vacuum pump is operating correctly and is protected by a cold trap.
Product Solidifies in the Condenser The condenser temperature is too low.1H,1H,2H,2H-Perfluorooctyl iodide has a melting point of approximately 21°C.[9] If using a chilled condenser, ensure the coolant temperature is above the melting point of the product.
Low Recovery of Purified Product Significant holdup in the distillation apparatus.Use an appropriately sized distillation apparatus for the volume of material being purified to minimize losses due to surface adhesion.
Product decomposition.Although relatively stable, prolonged exposure to high temperatures can cause decomposition. Use a lower distillation pressure to reduce the boiling point.
Purity Analysis
Problem Possible Cause Solution
GC-MS: Co-elution of Peaks Inappropriate GC column or temperature program.Use a GC column with a stationary phase suitable for separating fluorinated compounds (e.g., a mid-polarity phase). Optimize the temperature program by using a slower ramp rate to improve the resolution between adjacent telomers.[5]
GC-MS: Poor Signal Intensity Inefficient ionization.For fluorinated compounds, chemical ionization (CI) can sometimes provide better sensitivity than electron ionization (EI). If available, try a CI source with a suitable reagent gas.[6]
NMR: Broad or Unresolved Signals Sample is too concentrated or contains paramagnetic impurities.Prepare the NMR sample at an appropriate concentration. If paramagnetic impurities are suspected, they can sometimes be removed by passing the sample through a small plug of silica gel.
Shimming needs to be optimized.Re-shim the NMR spectrometer to improve the magnetic field homogeneity.
NMR: Difficulty in Assigning Impurity Peaks Lack of reference spectra.Compare the obtained spectra with the expected chemical shifts and coupling patterns for the main product and potential telomer impurities (see Data Tables below).

Experimental Protocols

Purification by Fractional Vacuum Distillation

This protocol is designed for the purification of approximately 100 g of commercial 1H,1H,2H,2H-Perfluorooctyl iodide.

Apparatus:

  • Round-bottom flask (250 mL)

  • Heating mantle with a magnetic stirrer

  • Packed fractional distillation column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (multiple, 50 mL or 100 mL)

  • Vacuum pump with a pressure gauge and cold trap

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the commercial 1H,1H,2H,2H-Perfluorooctyl iodide (100 g) and a magnetic stir bar into the round-bottom flask.

  • Begin stirring and slowly evacuate the system to a pressure of approximately 45 mmHg.

  • Once the pressure is stable, begin to gently heat the distillation flask.

  • Collect the initial distillate (forerun) in the first receiving flask. This fraction will be enriched in lower-boiling impurities such as 1H,1H,2H,2H-Perfluorohexyl iodide.

  • As the temperature at the distillation head stabilizes near the boiling point of the product (approximately 92°C at 45 mmHg), switch to a clean receiving flask to collect the main fraction.[3]

  • Continue distillation until the temperature begins to rise significantly or the distillation rate slows, indicating that the majority of the product has distilled.

  • Switch to another receiving flask to collect the final fraction, which will be enriched in higher-boiling impurities like 1H,1H,2H,2H-Perfluorodecyl iodide.

  • Allow the apparatus to cool completely before releasing the vacuum.

  • Analyze the purity of each fraction using GC-MS and/or NMR.

Purity Analysis by GC-MS

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • GC Column: A mid-polarity column such as a DB-624 or equivalent is recommended.

GC-MS Parameters:

ParameterValue
GC Inlet
Injection Volume1 µL
Inlet Temperature250°C
Split Ratio50:1
Oven Program
Initial Temperature50°C, hold for 2 minutes
Ramp Rate10°C/minute
Final Temperature250°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Range50-600 m/z
Purity Analysis by NMR Spectroscopy

Sample Preparation: Dissolve approximately 20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

¹H NMR:

  • The spectrum will show two main multiplets corresponding to the -CH₂-CH₂-I protons.

¹⁹F NMR:

  • The spectrum will be more complex, showing multiple signals corresponding to the different CF₂ and CF₃ groups. The chemical shifts will be sensitive to the length of the perfluoroalkyl chain, allowing for the identification of telomer impurities.

Data Presentation

Table 1: Boiling Points of 1H,1H,2H,2H-Perfluoroalkyl Iodides

CompoundBoiling Point (at 760 mmHg)Boiling Point (at 45 mmHg)
1H,1H,2H,2H-Perfluorohexyl iodide (C6)~138°CLower than product
1H,1H,2H,2H-Perfluorooctyl iodide (C8) ~199-201°C [4]~92°C [3]
1H,1H,2H,2H-Perfluorodecyl iodide (C10)Higher than productHigher than product

Table 2: Expected ¹H and ¹⁹F NMR Chemical Shifts for 1H,1H,2H,2H-Perfluorooctyl Iodide (in CDCl₃)

NucleusGroupExpected Chemical Shift (ppm)Multiplicity
¹H-CF₂-CH ₂-CH₂-I~2.7 - 2.9Multiplet
¹H-CH₂-CH ₂-I~3.2 - 3.4Multiplet
¹⁹FCF ₃-(CF₂)₅-~ -81Triplet
¹⁹FCF₃-CF ₂-(CF₂)₄-~ -126Multiplet
¹⁹F-(CF ₂)₄-CH₂-~ -122 to -124Multiplets
¹⁹F-CF ₂-CH₂-CH₂-I~ -114Multiplet

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. Impurities with different chain lengths will show similar patterns but with slight variations in their chemical shifts.

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Analysis Commercial Product Commercial Product Fractional Vacuum Distillation Fractional Vacuum Distillation Commercial Product->Fractional Vacuum Distillation Forerun (C6) Forerun (C6) Fractional Vacuum Distillation->Forerun (C6) Main Fraction (C8) Main Fraction (C8) Fractional Vacuum Distillation->Main Fraction (C8) Final Fraction (C10+) Final Fraction (C10+) Fractional Vacuum Distillation->Final Fraction (C10+) GCMS GC-MS Analysis Main Fraction (C8)->GCMS NMR NMR Analysis (¹H and ¹⁹F) Main Fraction (C8)->NMR Purity Purity Assessment GCMS->Purity NMR->Purity

Caption: Experimental workflow for the purification and analysis of 1H,1H,2H,2H-Perfluorooctyl iodide.

troubleshooting_logic cluster_solutions_separation Separation Issues cluster_solutions_recovery Recovery Issues start Impure Product check_separation Poor Separation? start->check_separation check_recovery Low Recovery? check_separation->check_recovery No solution1 Decrease Distillation Rate check_separation->solution1 Yes solution4 Use Smaller Apparatus check_recovery->solution4 Yes pure_product Pure Product check_recovery->pure_product No solution2 Improve Column Efficiency solution3 Stabilize Vacuum solution5 Lower Distillation Pressure

Caption: Troubleshooting logic for the purification of 1H,1H,2H,2H-Perfluorooctyl iodide.

References

strategies to improve the regioselectivity of additions with tridecafluoro-8-iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tridecafluoro-8-iodooctane in addition reactions. The focus is on strategies to improve regioselectivity and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of radical additions with tridecafluoro-8-iodooctane?

A1: The regioselectivity of the addition of the tridecafluoro-8-octyl radical to unsaturated bonds is primarily governed by the stability of the resulting carbon-centered radical intermediate. Generally, the perfluoroalkyl radical will add to the less substituted carbon of a double or triple bond to form the more stable radical. Key influencing factors include:

  • Steric Hindrance: The bulky tridecafluoro-8-octyl group will preferentially add to the less sterically hindered position of the substrate.[1]

  • Electronic Effects: The electrophilic nature of the perfluoroalkyl radical favors addition to electron-rich alkenes and alkynes.[2] For substituted styrenes, addition typically occurs at the β-carbon to form a more stable benzylic radical.

  • Reaction Conditions: The choice of initiator (thermal or photochemical), catalyst, solvent, and additives can significantly impact the regioselectivity.[3][4]

Q2: How can I initiate the radical addition of tridecafluoro-8-iodooctane?

A2: Several methods can be employed to generate the tridecafluoro-8-octyl radical for addition reactions:

  • Thermal Initiation: Azo initiators like AIBN (azobisisobutyronitrile) or ACCN (1,1'-azobis(cyclohexanecarbonitrile)) can be used at elevated temperatures to induce homolytic cleavage of the C-I bond.[5]

  • Photochemical Initiation: Irradiation with UV or visible light, often in the presence of a photocatalyst, can generate the desired radical under milder conditions.[3][6][7]

  • Redox Initiation: Transition metal complexes can initiate the radical formation through a redox process, as seen in Atom Transfer Radical Addition (ATRA) reactions.[8][9]

  • Halogen Bond Activation: Simple bases like potassium hydroxide (KOH) or sodium tert-butoxide (tBuONa) can activate the perfluoroalkyl iodide through halogen bonding, facilitating radical generation under light irradiation.[3][10][11]

Q3: Can I use photocatalysis to improve the regioselectivity?

A3: Yes, visible-light photoredox catalysis is a powerful technique for controlling the regioselectivity of perfluoroalkylation reactions.[4] By using a suitable photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes), you can generate the perfluoroalkyl radical under very mild conditions, which often leads to cleaner reactions with higher selectivity.[12][13] The formation of an electron donor-acceptor (EDA) complex between the substrate and the perfluoroalkyl iodide can also be leveraged for photocatalyst-free additions under visible light.[6][7][14]

Q4: What is Atom Transfer Radical Addition (ATRA) and how does it apply here?

A4: Atom Transfer Radical Addition (ATRA) is a specific type of radical addition where a halogen atom is transferred to the radical intermediate, regenerating the radical initiator in a catalytic cycle. In the context of tridecafluoro-8-iodooctane, the tridecafluoro-8-octyl radical adds to an alkene or alkyne, and the resulting radical intermediate then abstracts the iodine atom from another molecule of tridecafluoro-8-iodooctane to form the product and propagate the radical chain.[14][15][16] This method is often catalyzed by transition metals, such as copper, and can offer high regioselectivity.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient radical initiation. 2. Unsuitable reaction temperature or time. 3. Deactivation of the catalyst. 4. Poor solubility of reactants.1. Increase the concentration of the radical initiator or switch to a more efficient one (e.g., from thermal to photochemical). 2. Optimize the reaction temperature and monitor the reaction progress over time using techniques like GC-MS or TLC. 3. Ensure the catalyst is not exposed to air or moisture if it is sensitive. Consider using a glovebox or Schlenk line techniques. 4. Choose a solvent that dissolves all reactants effectively. For photocatalytic reactions, ensure the solvent is compatible with the chosen catalyst and wavelength of light.
Poor Regioselectivity 1. Competing radical addition pathways due to similar stability of possible radical intermediates. 2. High reaction temperature leading to loss of selectivity. 3. Inappropriate choice of catalyst or additives.1. Modify the electronic or steric properties of the substrate if possible. 2. Employ a lower-temperature initiation method, such as visible-light photocatalysis. 3. Screen different catalysts (e.g., Lewis acids, various photoredox catalysts) and additives that can influence the transition state of the addition step.[17][18]
Formation of Side Products (e.g., dimers, polymers) 1. High concentration of the radical initiator or the perfluoroalkyl iodide. 2. Low concentration of the alkene/alkyne substrate. 3. The substrate is prone to polymerization.1. Reduce the concentration of the radical initiator. 2. Use a stoichiometric excess of the alkene or alkyne to favor the addition product over dimerization of the perfluoroalkyl radical. 3. Add a radical scavenger in a very small, controlled amount if polymerization is a significant issue, though this may also reduce the yield of the desired product.
Reaction is Not Reproducible 1. Presence of variable amounts of oxygen, which can quench radical reactions. 2. Inconsistent quality of reagents or solvents. 3. Variations in the light source intensity for photochemical reactions.1. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon, nitrogen) through the solvent. 2. Use freshly purified reagents and anhydrous solvents. 3. Ensure the reaction setup for photochemical reactions is consistent, including the distance from the light source and the type of reaction vessel.

Experimental Protocols

Protocol 1: Visible-Light Photocatalytic Addition to an Alkene

This protocol describes a general procedure for the photocatalytic addition of tridecafluoro-8-iodooctane to an alkene using a common iridium-based photocatalyst.

Materials:

  • Tridecafluoro-8-iodooctane

  • Alkene substrate

  • fac-Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III))

  • Anhydrous, degassed solvent (e.g., acetonitrile, DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Blue LED light source

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the alkene (1.0 mmol), tridecafluoro-8-iodooctane (1.2 mmol), and fac-Ir(ppy)₃ (0.01-0.05 mmol).

  • Add the anhydrous, degassed solvent (5-10 mL).

  • Stir the reaction mixture at room temperature.

  • Irradiate the flask with a blue LED light source, ensuring the entire reaction mixture is illuminated.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Halogen Bond-Activated Addition

This protocol outlines a metal-free approach using a simple base to activate the perfluoroalkyl iodide.[3][10]

Materials:

  • Tridecafluoro-8-iodooctane

  • Alkene or alkyne substrate

  • Potassium hydroxide (KOH) or Sodium tert-butoxide (tBuONa)

  • Solvent (e.g., THF, water)[3]

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel transparent to visible light

  • Blue LED light source or sunlight

Procedure:

  • In a suitable reaction vessel, dissolve the alkene or alkyne (1.0 mmol) and tridecafluoro-8-iodooctane (1.5 mmol) in the chosen solvent (5 mL).

  • Add the base (e.g., KOH, 2.0 mmol).

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Seal the vessel and stir the mixture at room temperature while irradiating with a blue LED light source or sunlight.

  • After the reaction is complete (as determined by TLC or GC-MS), quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: - Tridecafluoro-8-iodooctane - Alkene/Alkyne - Catalyst/Activator solvent Add Degassed Solvent reactants->solvent degas Inert Atmosphere (Ar or N2) solvent->degas initiation Initiation: - Light (Photocatalysis) - Heat (Thermal) - Base (Halogen Bond) degas->initiation monitoring Monitor Progress (TLC, GC-MS) initiation->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the addition of tridecafluoro-8-iodooctane.

regioselectivity_factors cluster_substrate Substrate Factors cluster_conditions Reaction Conditions regioselectivity Regioselectivity steric Steric Hindrance regioselectivity->steric influences electronic Electronic Effects (Electron-rich vs. -poor) regioselectivity->electronic influences catalyst Catalyst Choice (Photoredox, Lewis Acid) regioselectivity->catalyst influences initiator Initiation Method (Light, Heat, Base) regioselectivity->initiator influences solvent Solvent Polarity regioselectivity->solvent influences

Caption: Key factors influencing the regioselectivity of the addition reaction.

References

dealing with the formation of colored byproducts in reactions with perfluoroalkyl iodides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of colored byproducts in chemical reactions involving perfluoroalkyl iodides. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Q1: My reaction mixture has developed a yellow, brown, or purple color. What is happening and is it a problem?

A: The appearance of a yellow, brown, or purple hue in your reaction is most commonly due to the formation of elemental iodine (I₂).[1][2] Perfluoroalkyl iodides (Rf-I) can undergo homolytic cleavage of the weak C-I bond, especially when exposed to heat, light, or radical initiators, to form perfluoroalkyl radicals (Rf•) and iodine radicals (I•).[3][4] Two iodine radicals can then combine to form molecular iodine (I₂), which is colored.

While the presence of iodine indicates some decomposition of your starting material, it may not necessarily be detrimental to the desired reaction, which often proceeds via the perfluoroalkyl radical. However, excess iodine can potentially lead to unwanted side reactions, such as the iodination of sensitive substrates.[3]

Q2: How can I remove the color from my reaction mixture during work-up?

A: The most common and effective method to remove iodine-based color is to wash the organic layer with an aqueous reducing agent solution.[5][6] These agents reduce the colored elemental iodine (I₂) to colorless iodide ions (I⁻).

Recommended Decolorizing Agents

Decolorizing AgentTypical ConcentrationProcedure NotesCitations
Sodium Thiosulfate 5-10% aqueous solutionThis is the most common method. Wash the organic layer with the solution in a separatory funnel. The color should disappear. Repeat if necessary. Works best in mildly acidic conditions.[5][6][7]
Sodium Sulfite Saturated aqueous solutionAn effective alternative to sodium thiosulfate.[5]
Sodium Bisulfite Saturated aqueous solutionFunctions similarly to sodium sulfite and thiosulfate as a reducing agent for iodine.

Experimental Protocol: Standard Iodine Removal with Sodium Thiosulfate

  • Transfer the reaction mixture to a separatory funnel. If your product is in an organic solvent that is immiscible with water, proceed to the next step.

  • Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the separatory funnel. Use a volume roughly equal to the organic layer volume.

  • Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.

  • Allow the layers to separate. The organic layer should become colorless as the iodine is reduced and partitions into the aqueous layer.[6]

  • Drain the lower aqueous layer.

  • If the organic layer is still colored, repeat the wash with a fresh portion of the sodium thiosulfate solution.

  • Proceed with your standard work-up procedure (e.g., washing with brine, drying with MgSO₄ or Na₂SO₄).

Frequently Asked Questions (FAQs)

Q3: Why are perfluoroalkyl iodides prone to forming colored byproducts?

A: The carbon-iodine (C-I) bond in perfluoroalkyl iodides is relatively weak and susceptible to homolytic cleavage (breaking to form two radicals).[3] This process can be initiated by:

  • Heat: Thermal energy can be sufficient to break the C-I bond.[8]

  • Light: Perfluoroalkyl iodides can be photolabile, with UV or even visible light promoting radical formation.[9][10]

  • Radical Initiators: Many reactions involving Rf-I are designed to proceed via radical pathways, intentionally generating perfluoroalkyl radicals.[4]

  • Halogen Bonding: Interactions with Lewis bases (like certain solvents or additives) can activate the C-I bond, facilitating its cleavage.[3][4][11]

The iodine radical (I•) formed from this cleavage readily dimerizes to form elemental iodine (I₂), the source of the color.

Figure 1. Pathway of Iodine Formation RFI Perfluoroalkyl Iodide (Rf-I) Rf_rad Perfluoroalkyl Radical (Rf•) RFI->Rf_rad Homolytic Cleavage (Heat, Light, Initiator) I_rad Iodine Radical (I•) RFI->I_rad Homolytic Cleavage (Heat, Light, Initiator) Reaction Desired Radical Reaction Rf_rad->Reaction I2 Elemental Iodine (I₂) (Colored Byproduct) I_rad->I2 Dimerization

Caption: Pathway of Iodine (I₂) Formation from Perfluoroalkyl Iodide.

Q4: How can I prevent or minimize color formation from the start?

A: Proactive measures can significantly reduce the formation of iodine.

Preventative Strategies

StrategyDetailsRationale
Protection from Light Conduct the reaction in a flask wrapped in aluminum foil or in amber glassware.Minimizes photolytic cleavage of the C-I bond.[9]
Temperature Control Maintain the lowest effective temperature for your reaction. Avoid unnecessary heating.Reduces thermally induced homolysis of the C-I bond.[8]
Inert Atmosphere Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).While oxygen itself doesn't directly cause iodine formation, it can participate in and complicate radical side reactions.
Use of Stabilizers For storage and certain applications, stabilizers like copper or potassium iodide can be used to prevent thermal oxidation.[12] Reducing agents can also be added to some mixtures to prevent the oxidation of iodides.[13]Stabilizers can inhibit the decomposition pathways that lead to I₂ formation.
Q5: My final, purified product is still slightly colored. What can I do?

A: If a faint color persists after aqueous work-up and standard purification (like column chromatography), it indicates trace amounts of iodine or other colored impurities.

  • Activated Carbon Treatment: Dissolve the product in a suitable organic solvent and add a small amount of activated carbon. Stir or gently heat the mixture for a short period (e.g., 15-30 minutes). Filter the solution through a pad of celite to remove the carbon.[14] This is often very effective at adsorbing colored impurities.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step to exclude colored impurities from the crystal lattice.

  • Distillation/Sublimation: For volatile products, distillation or sublimation can effectively separate the desired compound from non-volatile colored byproducts.

Figure 2. Troubleshooting Workflow for Colored Byproducts start Reaction Mixture Develops Color is_reaction_running Is the reaction still in progress? start->is_reaction_running protect Implement Preventative Measures: • Protect from light • Control temperature is_reaction_running->protect Yes workup Proceed to Work-up is_reaction_running->workup No, it's complete protect->workup wash Wash with Aqueous Reducing Agent (e.g., 10% Na₂S₂O₃) workup->wash is_colorless Is the organic layer colorless? wash->is_colorless is_colorless->wash No, repeat wash purify Proceed with Standard Purification (e.g., Column) is_colorless->purify Yes is_product_pure Is final product colorless? purify->is_product_pure final_decolor Advanced Decolorization: • Activated Carbon • Recrystallization • Distillation is_product_pure->final_decolor No end Product is Pure and Colorless is_product_pure->end Yes final_decolor->end

Caption: Troubleshooting Workflow for Colored Byproducts.

References

Technical Support Center: Scaling Up Reactions with 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane, a fluorous tagging agent.[1][2] It addresses common challenges encountered when scaling up reactions involving this reagent.

Troubleshooting Guide

Scaling up reactions from the lab bench to pilot or production scale can introduce a number of challenges.[3] This guide provides a structured approach to troubleshooting common issues encountered with reactions involving this compound.

Problem Potential Cause Recommended Solution
Low or Inconsistent Yields Incomplete Reaction: The reaction may not be going to completion at a larger scale due to mixing or mass transfer limitations.[3]- Optimize Agitation: Ensure efficient mixing to maintain homogeneity. For larger vessels, consider the use of baffles and appropriate impeller design.[3]- Controlled Reagent Addition: Implement a slower, controlled addition of reagents to manage reaction rates and local concentrations.[3]- Monitor Reaction Progress: Utilize in-process controls (e.g., TLC, GC, HPLC) to track the reaction's progress and identify the optimal endpoint.
Side Reactions: Increased reaction volume can lead to localized "hot spots" or prolonged reaction times, favoring the formation of byproducts.[3][4]- Improve Temperature Control: Ensure the reactor's cooling system can efficiently dissipate the heat generated by the reaction, especially if it is exothermic.[3]- Re-evaluate Solvent Choice: The solvent used at a small scale may not be optimal for larger volumes. Consider solvents with better heat transfer properties or higher boiling points.
Product Loss During Workup: The unique properties of fluorous compounds can lead to unexpected behavior during extraction and purification.[5]- Optimize Phase Separation: For fluorous-organic liquid-liquid extractions, allow sufficient time for the phases to separate completely. Emulsion formation can be an issue at larger scales.[5]- Check All Phases: Analyze both the fluorous and organic phases to ensure your product is where you expect it to be.[5]- Minimize Volatility Losses: If your product is volatile, take care during solvent removal steps. Use a lower vacuum and temperature.[5]
Difficult Purification Co-elution with Byproducts: Standard chromatographic methods may not be effective in separating the fluorous-tagged product from non-fluorous impurities.[4]- Fluorous Solid-Phase Extraction (F-SPE): This is a highly effective method for separating fluorous-tagged molecules from a reaction mixture.[6]- Optimize Chromatography: If using traditional chromatography, a careful selection of the stationary and mobile phases is critical. A gradient elution may be necessary.[4]
Incomplete Phase Separation: At larger scales, the interface between the fluorous and organic layers may be less defined, leading to cross-contamination.- Use of a Third, Immiscible Solvent: In some cases, adding a third solvent can help to sharpen the interface between the fluorous and organic phases.- Centrifugation: For smaller-scale pilot runs, centrifugation can be used to break up emulsions and improve phase separation.
Reaction Fails to Initiate or Stalls Poor Solubility of Reactants: As the scale increases, ensuring all reactants are fully dissolved can become more challenging.- Increase Solvent Volume: While this may not be ideal for process efficiency, it can help to ensure all reactants are in solution.- Sonication: For initial dissolution, sonication can be a useful technique to break up solid aggregates.- Alternative Solvents: Investigate alternative solvent systems that offer better solubility for all reaction components.
Decomposition of Reagents: Some reagents may be sensitive to air, moisture, or prolonged exposure to reaction conditions.[4]- Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]- Check Reagent Purity: Use fresh, high-purity reagents. Impurities can inhibit the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in my synthesis?

A1: The key benefit of this and other fluorous tags is the simplification of purification.[1][2] By tagging your molecule of interest, you can use fluorous separation techniques, such as fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (FLLE), to easily separate it from non-fluorinated reagents and byproducts.[2][6] This can eliminate the need for traditional, often time-consuming, chromatographic purification.[7]

Q2: How does the "fluorous" property aid in separation?

A2: Highly fluorinated molecules, like those tagged with this compound, have limited solubility in common organic and aqueous solvents but are highly soluble in perfluorinated solvents (fluorous solvents).[8] This difference in solubility allows for a clean separation of the fluorous-tagged compound into a distinct fluorous phase during a liquid-liquid extraction.[7]

Q3: Are there specific safety precautions I should take when working with this compound at a larger scale?

A3: While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all organo-iodine compounds. It is listed as causing skin irritation. When scaling up, the potential for exposure increases. Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Have a clear plan for quenching the reaction and handling the waste streams.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Q4: Can I recycle the fluorous solvent used in the extraction?

A4: Yes, one of the principles of green chemistry behind fluorous synthesis is the ability to recycle the fluorous solvent.[9] After separating the fluorous phase containing your tagged product, the product can be isolated, and the fluorous solvent can often be recovered by distillation and reused.

Experimental Protocols

Below are representative experimental protocols that utilize perfluoroalkyl iodides. These are intended as a starting point and may require optimization for your specific application.

General Protocol for a Radical Addition Reaction

This protocol describes a general procedure for the addition of a perfluoroalkyl iodide to an alkene.

Materials:

  • This compound

  • Alkene

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • Anhydrous, degassed solvent (e.g., toluene, ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, dissolve the alkene (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

  • Degas the solution by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

  • Add the radical initiator (0.1 eq) to the reaction mixture.

  • Heat the reaction to the appropriate temperature for the chosen initiator (typically 80-100 °C for AIBN).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product using fluorous solid-phase extraction or column chromatography.

Visualizations

Logical Workflow for Troubleshooting a Scaled-Up Reaction

G start Reaction Scaled-Up check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes troubleshoot_yield Troubleshoot Low Yield - Check for incomplete reaction - Investigate side reactions - Analyze for product loss during workup check_yield->troubleshoot_yield No troubleshoot_purity Troubleshoot Impurities - Optimize purification method - Investigate incomplete phase separation - Identify and eliminate side reactions check_purity->troubleshoot_purity No success Process Successful check_purity->success Yes troubleshoot_yield->check_yield troubleshoot_purity->check_purity end End success->end

Caption: A decision tree for troubleshooting common issues in scaled-up reactions.

Experimental Workflow for a Fluorous Synthesis

G reaction 1. Perform Reaction with Fluorous-Tagged Reagent extraction 2. Liquid-Liquid Extraction (Organic vs. Fluorous Solvent) reaction->extraction separation 3. Separate Phases extraction->separation organic_phase Organic Phase: Non-fluorous byproducts and excess reagents separation->organic_phase fluorous_phase Fluorous Phase: Fluorous-tagged product separation->fluorous_phase product_isolation 4. Isolate Product from Fluorous Solvent fluorous_phase->product_isolation final_product 5. Pure Product product_isolation->final_product

Caption: A typical workflow for a synthesis and purification using a fluorous tag.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane and Perfluoroalkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Perfluoroalkyl Halide for Synthesis

The introduction of perfluoroalkyl moieties is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The choice of the perfluoroalkylating agent is critical for the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane and its perfluoroalkyl bromide counterparts, supported by fundamental principles and experimental observations.

Executive Summary: The Reactivity Hierarchy

In the landscape of perfluoroalkyl halides, a clear reactivity trend emerges, governed primarily by the carbon-halogen bond strength. Perfluoroalkyl iodides, including this compound, are generally more reactive than their corresponding perfluoroalkyl bromides. This heightened reactivity stems from the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The C-I bond has a lower bond dissociation energy, making it more susceptible to cleavage under various reaction conditions, including radical initiation, nucleophilic attack, and oxidative addition in metal-catalyzed reactions.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in reactivity and typical performance between perfluoroalkyl iodides and bromides in common synthetic transformations.

FeaturePerfluoroalkyl Iodides (e.g., this compound)Perfluoroalkyl Bromides
General Reactivity HighModerate to Low
C-X Bond Strength WeakerStronger
Radical Generation Facile, often under mild conditions (e.g., photoredox catalysis, radical initiators).Requires more forcing conditions; initiation is less efficient.
Nucleophilic Substitution Prone to attack at the iodine atom by nucleophiles due to the high electronegativity of the perfluoroalkyl group. Specialized conditions (e.g., electrochemical) may be required for substitution at carbon.Less susceptible to direct attack on the halogen, but the C-Br bond is more difficult to break.
Metal-Catalyzed Cross-Coupling Generally higher yields and faster reaction rates. Milder reaction conditions are often sufficient.Lower yields and slower reaction rates. Often require higher temperatures, stronger bases, or more specialized catalyst systems.
Stability & Handling Can be less stable and more sensitive to light and heat.More bench-stable and less prone to degradation.
Commercial Availability & Cost Often more expensive and less readily available than the corresponding bromides.Generally more accessible and cost-effective.

Key Reaction Types: A Deeper Dive

Radical Reactions

Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals, which are key intermediates in numerous important transformations such as Atom Transfer Radical Addition (ATRA). The weaker C-I bond allows for homolytic cleavage under relatively mild conditions. In contrast, perfluoroalkyl bromides are more challenging substrates for radical generation, often requiring more energetic initiation methods. Some advanced protocols circumvent this by employing a Finkelstein-type in situ conversion of the bromide to the more reactive iodide.

Experimental Protocol: Frustrated-Radical-Pair-Initiated Atom Transfer Radical Addition (ATRA) of Perfluoroalkyl Halides to Alkenes

This protocol describes a general method for the ATRA of perfluoroalkyl halides to alkenes, which can be adapted to compare the reactivity of iodides and bromides.

Materials:

  • Perfluoroalkyl halide (e.g., this compound or a perfluoroalkyl bromide)

  • Alkene

  • Tris(pentafluorophenyl)borane (B(C6F5)3) as the Lewis acid

  • N,N-Dimethylaniline (PhNMe2) as the Lewis base

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a glovebox, a solution of the alkene (1.0 equiv) and the perfluoroalkyl halide (1.2 equiv) in the anhydrous solvent is prepared in a sealed tube.

  • The Lewis base, PhNMe2 (1.2 equiv), is added to the solution.

  • The Lewis acid, B(C6F5)3 (1.2 equiv), is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for the specified time (monitoring by GC-MS or NMR is recommended to compare reaction rates).

  • Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

Copper-Mediated Cross-Coupling Reactions

In copper-mediated cross-coupling reactions, the oxidative addition of the perfluoroalkyl halide to the copper center is a crucial step. The higher reactivity of perfluoroalkyl iodides is evident in these transformations. For instance, in the fluoroalkylation of aryl halides, aryl iodides often react in quantitative yield, whereas the corresponding aryl bromides can result in significantly lower yields or require directing groups to facilitate the reaction.

Visualization of Reaction Pathways

Logical Relationship: Halide Reactivity in Synthesis

The choice between a perfluoroalkyl iodide and bromide often involves a trade-off between reactivity and stability/cost. The following diagram illustrates the decision-making process based on reaction requirements.

G Decision Workflow: Perfluoroalkyl Halide Selection start Define Synthetic Goal mild_conditions Mild Reaction Conditions Required? start->mild_conditions high_yield High Yield Critical? mild_conditions->high_yield Yes cost_stability Cost & Stability are Primary Concerns? mild_conditions->cost_stability No high_yield->cost_stability No use_iodide Use Perfluoroalkyl Iodide high_yield->use_iodide Yes cost_stability->use_iodide No use_bromide Use Perfluoroalkyl Bromide cost_stability->use_bromide Yes optimize Optimize for Bromide (e.g., harsher conditions, specialized catalyst) use_bromide->optimize

Caption: Decision workflow for selecting a perfluoroalkyl halide.

Experimental Workflow: Comparative Reactivity Analysis

A general workflow for comparing the reactivity of this compound and a perfluoroalkyl bromide is depicted below. This involves running parallel reactions under identical conditions and analyzing the outcomes.

G Workflow for Comparative Reactivity Study cluster_0 Reaction Setup cluster_1 Analysis cluster_2 Data Comparison iodide_rxn Reaction with This compound monitoring Reaction Monitoring (e.g., GC-MS, NMR) iodide_rxn->monitoring bromide_rxn Reaction with Perfluoroalkyl Bromide bromide_rxn->monitoring workup Quenching & Workup monitoring->workup rate_comp Compare Reaction Rates monitoring->rate_comp purification Purification (e.g., Chromatography) workup->purification yield_comp Compare Yields purification->yield_comp

Caption: General experimental workflow for a comparative study.

Conclusion

The choice between this compound and a perfluoroalkyl bromide is a strategic one, balancing reactivity against stability and cost. For reactions requiring mild conditions, high efficiency, and for the synthesis of complex molecules where preserving functional groups is paramount, the higher reactivity of the iodide is a distinct advantage. Conversely, for large-scale syntheses where cost and the robustness of the starting material are critical, the more stable and economical bromide may be the preferred reagent, albeit potentially requiring more vigorous reaction conditions. A thorough understanding of the reaction mechanism and the relative bond strengths is essential for making an informed decision and for the successful incorporation of perfluoroalkyl chains into target molecules.

A Comparative Guide to Alternative Reagents for Perfluoroalkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of perfluoroalkyl (Rf) groups, particularly the trifluoromethyl (CF3) group, into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of these moieties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. While traditional perfluoroalkylation methods exist, the demand for milder, more efficient, and selective reagents has driven the development of a diverse arsenal of alternatives. This guide provides an objective comparison of the performance of key alternative reagents for perfluoroalkylation, supported by experimental data, detailed protocols, and mechanistic insights.

Comparison of Reagent Performance

The choice of a perfluoroalkylation reagent is highly dependent on the substrate and the desired transformation. Below is a comparative summary of the performance of leading alternative reagents for the trifluoromethylation of common substrates.

Trifluoromethylation of β-Ketoesters
Reagent ClassSpecific ReagentSubstrateYield (%)Reference
Electrophilic Togni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[1]
Umemoto Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[1]
Cyclopropyl-substituted Sulfonium Saltβ-KetoestersReported as "much higher yields" than Togni or Umemoto reagents[1]
Umemoto Reagent IVSodium salt of ethyl 2-oxocyclohexanecarboxylate84[1]
Radical Langlois Reagent (CF3SO2Na)Not specified for direct comparisonNot specified for direct comparison[1]

Summary: For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their derivatives generally outperform hypervalent iodine reagents like Togni's.[1]

Trifluoromethylation of Indoles
Reagent ClassSpecific ReagentPosition of TrifluoromethylationYield (%)Reference
Radical CF3SO2Na (Langlois Reagent) with K2S2O8/glucoseC2Good to Excellent[2]
CF3SO2Na with UV lightC2Not specified[3]
Nucleophilic (phen)CuCF3C2 (from 2-bromoindole)Good to High[4]
Electrophilic Togni's Reagent IIC3Not specified[5]
Umemoto's ReagentC7 (with directing group)Good[6]

Summary: The trifluoromethylation of indoles can be achieved with a variety of reagents, with the regioselectivity being highly dependent on the chosen method. Radical methods often favor the C2 position, while electrophilic reagents can be directed to other positions with appropriate substrate design.

Key Experimental Protocols

Below are representative experimental protocols for the three major classes of perfluoroalkylation reactions.

Radical Perfluoroalkylation via Photoredox Catalysis

This protocol describes a general procedure for the azidofluoroalkylation of alkenes.

Materials:

  • Alkene (1.0 equiv)

  • Fluoroalkyl iodide (e.g., CF3I, 2.0 equiv)

  • Sodium azide (NaN3, 1.5 equiv)

  • Photocatalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%)

  • Solvent (e.g., CH3CN)

Procedure:

  • To a reaction vessel, add the alkene, sodium azide, and photocatalyst.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the solvent, followed by the fluoroalkyl iodide.

  • Stir the reaction mixture at room temperature under visible light irradiation (e.g., blue LEDs) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired β-fluoroalkylated azide.[7]

Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent

This protocol outlines the trifluoromethylation of an aldehyde using TMSCF3 with a fluoride initiator.

Materials:

  • Aldehyde (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF3, 1.2-1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF, catalytic amount, e.g., 5-10 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add a solution of the aldehyde in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF3 to the cooled solution.

  • Slowly add the TBAF solution dropwise to the reaction mixture.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • The resulting silyl ether can be purified by column chromatography or hydrolyzed to the corresponding alcohol by treatment with acid (e.g., HCl in methanol).[8][9]

Electrophilic Trifluoromethylation with a Hypervalent Iodine Reagent

This protocol describes the trifluoromethylation of a phenol with a Togni-type reagent.

Materials:

  • Phenol (1.0 equiv)

  • Togni's Reagent II (1.2 equiv)

  • Solvent (e.g., Dichloromethane - DCM)

  • Optional: Base (e.g., NaH) for phenoxide formation

Procedure:

  • To a solution of the phenol in DCM under an inert atmosphere, add Togni's Reagent II.

  • For less reactive phenols, pre-formation of the phenoxide with a base like NaH may be necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired trifluoromethylated product.[10] Note that for phenols with unsubstituted ortho or para positions, electrophilic aromatic substitution may occur.[10]

Mechanistic Pathways and Visualizations

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Radical Perfluoroalkylation: A Photoredox Catalytic Cycle

The generation of perfluoroalkyl radicals can be efficiently achieved through photoredox catalysis. In a typical cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a perfluoroalkyl source, such as a perfluoroalkyl iodide, to generate the perfluoroalkyl radical. This radical then adds to a substrate, and the catalytic cycle is closed by a subsequent redox event.

photoredox_cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) RfI Rf-I PC_oxidized PC•+ PC_star->PC_oxidized SET Radical_Adduct [Substrate-Rf]• RfI->Radical_Adduct Rf• Substrate Substrate (e.g., Alkene) Substrate->Radical_Adduct Product Product Radical_Adduct->Product PC_oxidized->PC Reductive Quenching

Caption: A simplified photoredox catalytic cycle for radical perfluoroalkylation.

Nucleophilic Trifluoromethylation: Activation of TMSCF3

The Ruppert-Prakash reagent (TMSCF3) requires activation by a nucleophilic initiator, typically a fluoride source, to generate a reactive trifluoromethylating species. The mechanism is believed to proceed through an anionic chain reaction.

nucleophilic_activation cluster_initiation Initiation cluster_propagation Propagation TMSCF3_init TMS-CF3 Intermediate_init [TMS(CF3)Nu]- Nu_init Nu- (e.g., F-) Nu_init->TMSCF3_init CF3_anion CF3- Intermediate_init->CF3_anion TMSNu TMS-Nu Intermediate_init->TMSNu Electrophile Electrophile (E) CF3_anion->Electrophile CF3_anion->Electrophile Product_anion [E-CF3]- TMSCF3_prop TMS-CF3 Product_anion->TMSCF3_prop Product_TMS E(TMS)-CF3 CF3_anion_prop CF3- Product_TMS->CF3_anion_prop Regenerates

Caption: Anionic chain mechanism for nucleophilic trifluoromethylation with TMSCF3.

Electrophilic Trifluoromethylation: Hypervalent Iodine Reagents

Electrophilic trifluoromethylation often employs hypervalent iodine reagents, such as Togni's reagents. These reagents can deliver a "CF3+" equivalent to a nucleophile, often with the assistance of a Lewis or Brønsted acid.

electrophilic_trifluoromethylation Togni Togni's Reagent (I-CF3) Activated_Togni Activated Complex [I-CF3---LA] Togni->Activated_Togni Nucleophile Nucleophile (Nu-) Nucleophile->Activated_Togni Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Togni Product Nu-CF3 Activated_Togni->Product Iodine_byproduct Iodine Byproduct Activated_Togni->Iodine_byproduct

Caption: General scheme for electrophilic trifluoromethylation using a hypervalent iodine reagent.

Conclusion

The field of perfluoroalkylation has evolved significantly, offering a rich selection of alternative reagents that operate through diverse mechanistic pathways. This guide provides a framework for comparing these reagents based on their performance in key transformations. For researchers in drug discovery and development, a careful consideration of the substrate, desired regioselectivity, and reaction conditions will guide the selection of the optimal reagent to accelerate the synthesis of novel fluorinated molecules.

References

A Comparative Guide to the Validation of Reaction Products: ¹H NMR, ¹⁹F NMR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a chemical reaction's outcome is a cornerstone of successful research. The structural elucidation and purity assessment of reaction products are critical to ensure the validity of subsequent experiments and the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of three powerful analytical techniques—Proton Nuclear Magnetic Resonance (¹H NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), and Mass Spectrometry (MS)—for the validation of reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are indispensable tools in the arsenal of the modern chemist.[1][2][3] While NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule, mass spectrometry offers highly sensitive detection and precise molecular weight determination.[1][4][5] For reactions involving fluorinated molecules, ¹⁹F NMR presents unique advantages due to the favorable properties of the ¹⁹F nucleus.[6][7][8] The choice of analytical method, or combination of methods, depends on the specific characteristics of the reaction, the nature of the product, and the information required.

Performance Comparison of Analytical Techniques

The following table summarizes the key performance parameters of ¹H NMR, ¹⁹F NMR, and Mass Spectrometry for the validation of reaction products.

Parameter¹H NMR Spectroscopy¹⁹F NMR SpectroscopyMass Spectrometry (e.g., LC-MS)
Principle Measures the absorption of radiofrequency waves by hydrogen nuclei in a magnetic field.Measures the absorption of radiofrequency waves by fluorine-19 nuclei in a magnetic field.Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[4]
Information Provided Detailed structural information, including the number of different types of protons, their chemical environments, and connectivity (J-coupling).Provides information on the number and electronic environment of fluorine atoms.[6][9] The large chemical shift range minimizes signal overlap.[6][7]Precise molecular weight, elemental composition (with high resolution MS), and structural information through fragmentation patterns (MS/MS).[5][10][11]
Sensitivity Moderate. Can be a limitation for very low concentration samples.High, with a sensitivity of 83% relative to ¹H and 100% natural abundance.[7][12]Very high, capable of detecting picomolar to femtomolar quantities of material.[2][13]
Resolution/Specificity Good, but can be affected by signal overlap in complex molecules.[14]Excellent, due to a wide chemical shift range that minimizes signal overlap.[6][8]High, especially with high-resolution mass spectrometers that can distinguish between molecules with very similar masses.[10]
Quantitative Capability Highly quantitative (qNMR) when appropriate experimental parameters and internal standards are used.[15][16][17]Highly quantitative, with the integral of the ¹⁹F signal being directly proportional to the number of nuclei.[18][19][20]Can be quantitative, but often requires calibration curves and isotopically labeled internal standards for high accuracy.[2][21]
Throughput Lower, with typical experiments taking several minutes to hours.Similar to ¹H NMR, though can be faster in some cases due to simpler spectra.[22]High, especially with automated systems and rapid analysis times, making it suitable for screening.[13][23]
Cost High initial cost for the spectrometer and ongoing maintenance.High, similar to ¹H NMR instrumentation.Moderate to high, depending on the type of mass spectrometer.[18]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the validation of a small molecule reaction product using each technique.

¹H NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring a standard one-dimensional ¹H NMR spectrum.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified reaction product.[24]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[24][25]

    • For quantitative analysis (qHNMR), add a precisely weighed amount of a suitable internal standard.[26]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[24]

  • Spectrometer Setup :

    • Insert the sample into the NMR spectrometer (typically 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.[24]

    • Shim the magnetic field to optimize homogeneity, which is crucial for good resolution.[24]

    • Tune and match the probe for the ¹H frequency.[24]

  • Data Acquisition :

    • Use a standard single-pulse sequence.[24]

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).[24]

    • Set an appropriate acquisition time (e.g., 2-4 seconds) and relaxation delay (e.g., 1-5 seconds) to ensure full relaxation of all protons for accurate integration.[24]

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[24][27]

  • Data Processing :

    • Apply Fourier transform to the acquired Free Induction Decay (FID).[24]

    • Phase the resulting spectrum to obtain pure absorption line shapes.[24]

    • Calibrate the chemical shift axis by referencing the residual solvent peak or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.[24]

    • Integrate all signals to determine the relative ratios of protons.[24]

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons.[24]

¹⁹F NMR Spectroscopy Protocol

This protocol is specifically for the analysis of fluorine-containing compounds.

  • Sample Preparation :

    • Dissolve 5-15 mg of the fluorinated reaction product in 0.6-0.7 mL of a deuterated solvent.

    • For quantitative analysis, add a known amount of a fluorinated internal standard (e.g., benzotrifluoride).[22]

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup :

    • Use a spectrometer equipped with a probe capable of detecting the ¹⁹F nucleus.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field for optimal homogeneity.

    • Tune and match the probe to the ¹⁹F frequency.

  • Data Acquisition :

    • Select a single-pulse experiment.

    • Set a wide spectral width to cover the large chemical shift range of fluorine (e.g., -250 to 50 ppm).[8]

    • Ensure a sufficient relaxation delay, as ¹⁹F relaxation times can be long. The addition of a relaxation agent like Fe(acac)₃ can shorten this delay.[22]

    • Acquire an appropriate number of scans for good signal-to-noise.

  • Data Processing :

    • Perform Fourier transformation and phase correction.

    • Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0.0 ppm).

    • Integrate the signals to quantify the relative number of fluorine atoms in different environments.

Mass Spectrometry (LC-MS) Protocol

This protocol describes a general workflow for analyzing a reaction product using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation :

    • Prepare a dilute solution of the reaction mixture or purified product in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water). A typical concentration is in the range of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS System Setup :

    • Equilibrate the liquid chromatography system with the initial mobile phase conditions.

    • Set up a suitable chromatographic method (e.g., reversed-phase chromatography) to separate the product from any remaining starting materials or byproducts.[5]

    • Set the mass spectrometer parameters, including the ionization mode (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI), polarity (positive or negative), and mass range.[2]

    • Calibrate the mass spectrometer using a known reference compound to ensure high mass accuracy.[10]

  • Data Acquisition :

    • Inject the sample onto the LC column.

    • Acquire mass spectra across the entire chromatographic run.

    • For structural elucidation, data-dependent MS/MS experiments can be performed, where ions of interest are automatically selected for fragmentation.[11]

  • Data Analysis :

    • Extract the mass spectrum corresponding to the chromatographic peak of the product.

    • Determine the molecular weight from the observed mass-to-charge ratio of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺).

    • For high-resolution data, calculate the elemental composition.[5]

    • Analyze the fragmentation pattern from MS/MS spectra to confirm the structure of the product.

Visualizations

The following diagrams illustrate the workflows and relationships described in this guide.

Reaction_Validation_Workflow Synthesis Chemical Synthesis Workup Reaction Work-up & Purification Synthesis->Workup Crude_Analysis Initial Analysis (TLC, Crude MS) Workup->Crude_Analysis Quick Check Purified_Product Purified Product Workup->Purified_Product Structural_Validation Structural Validation Purified_Product->Structural_Validation H_NMR ¹H NMR Structural_Validation->H_NMR F_NMR ¹⁹F NMR (if applicable) Structural_Validation->F_NMR MS Mass Spectrometry Structural_Validation->MS Purity_Assessment Purity Assessment (qNMR, LC-MS) H_NMR->Purity_Assessment F_NMR->Purity_Assessment MS->Purity_Assessment Final_Characterization Final Characterized Product Purity_Assessment->Final_Characterization

Caption: General workflow for chemical reaction product validation.

Analytical_Technique_Relationship Product_Validation Complete Product Validation H_NMR ¹H NMR (Backbone Structure, Proton Environment) H_NMR->Product_Validation Provides Connectivity F_NMR ¹⁹F NMR (Fluorine Incorporation, Specific Environment) F_NMR->Product_Validation Confirms Fluorination MS Mass Spectrometry (Molecular Weight, Elemental Formula) MS->Product_Validation Confirms Mass

Caption: Complementary nature of NMR and Mass Spectrometry.

Signaling_Pathway_Example Ligand Ligand (e.g., Drug Candidate) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (Grb2, Sos) Dimerization->Adaptor Recruits Ras Ras Activation (GTP-bound) Adaptor->Ras MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Transcription Transcription Factor Activation (e.g., c-Fos) MAPK_Cascade->Transcription Phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription->Response Regulates Gene Expression

Caption: Example of a simplified signaling pathway.

References

Quantitative Analysis of Reaction Conversion: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining reaction conversion is paramount for process optimization, yield calculation, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerhouse in this domain, offering high sensitivity and specificity. However, a comprehensive understanding of its performance in comparison to other established analytical techniques is crucial for informed method selection. This guide provides an objective comparison of GC-MS with High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and traditional titration methods for the quantitative analysis of reaction conversion, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Analytical Techniques

The choice of analytical technique for monitoring reaction conversion hinges on a variety of factors including the nature of the analytes, the required sensitivity, and the complexity of the reaction mixture. The following table summarizes the key quantitative performance parameters of GC-MS, HPLC, NMR, and Titration.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Titration
Linearity (R²) > 0.99> 0.99Essentially linearN/A (Endpoint determination)
Limit of Detection (LOD) 0.04 - 0.48 µg/L for specific congeners.[1] Can reach sub-ppb to ppt levels with MRM.[2]Typically in the low to sub-ng/m³ range for certain compounds.[1]Better than 10 μM for some methods.[3]Dependent on indicator sensitivity and titrant concentration.
Limit of Quantification (LOQ) Typically in the low µg/L range.[1]Typically in the low to mid µg/L range.[1]Dependent on desired accuracy; S/N > 150 for <1% uncertainty.[4]Dependent on the precision of volume and concentration measurements.
Accuracy (% Recovery) 45.2% to 87.9% for certain compounds in spiked samples.[1] Can be within 98-102% with validated methods.[5]89–99% for extraction of specific compounds.[1]Can reach 99.9% with periodic calibration.[6]Can be highly accurate with proper technique and standardization.
Precision (%RSD) < 15% for certain congeners.[1] < 2% for repeatability in validated methods.[5]< 2.5% for some applications.[1]As good as 0.59% with periodic calibration.[6]Typically <1% for replicate titrations.[7]
Analysis Time Typically a few minutes to an hour per sample.[8]10-60 minutes per sample.[8]A few minutes per sample.[9]Minutes per sample, but can be labor-intensive for multiple time points.
Sample Suitability Volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.[8]Wide range of compounds, including non-volatile and thermally labile ones.[8]Soluble compounds in a suitable deuterated solvent.Analytes that can undergo a complete and rapid reaction with a titrant.

In-Depth Analysis of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[10] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For reaction monitoring, GC-MS provides both qualitative identification of reactants, products, and byproducts, as well as quantitative data on their relative abundance. The high sensitivity of modern GC-MS instruments, especially those with tandem mass spectrometry (MS/MS) capabilities, allows for the detection of trace-level components, which is critical for impurity profiling.[2]

However, a key limitation of GC-MS is the requirement for analytes to be thermally stable and volatile. For non-volatile or thermally labile compounds, a derivatization step is often necessary to convert them into a form suitable for GC analysis. This can add complexity and potential sources of error to the experimental workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that utilizes a liquid mobile phase to separate components of a mixture.[8] A major advantage of HPLC over GC-MS is its applicability to a much broader range of compounds, including those that are non-volatile or thermally unstable, without the need for derivatization.[8] This makes it an attractive option for analyzing a wide variety of organic reactions. HPLC offers excellent quantitative performance with high precision and accuracy.

The choice of detector in HPLC (e.g., UV-Vis, Diode Array, Mass Spectrometry) can be tailored to the specific analytes of interest, providing flexibility in method development. However, HPLC run times can sometimes be longer than GC, and the resolution of complex mixtures may be more challenging.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) has gained prominence as a powerful tool for reaction monitoring due to its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei.[2][11] This allows for the simultaneous quantification of multiple components in a reaction mixture without the need for chromatographic separation. qNMR is particularly advantageous for tracking the formation of products and the consumption of reactants in real-time.

While qNMR offers excellent accuracy and precision, its sensitivity is generally lower than that of MS-based methods.[4] Achieving a high signal-to-noise ratio, which is crucial for accurate quantification, may require longer acquisition times or higher sample concentrations.[12]

Titration

Titration is a classic and cost-effective method for quantitative chemical analysis.[13] It involves the gradual addition of a solution of known concentration (the titrant) to a solution of the substance being analyzed (the analyte) until the reaction between the two is complete, as indicated by a color change or an electrochemical signal.[13] For certain types of reactions, such as acid-base or redox reactions, titration can be a highly accurate and precise method for determining the concentration of a reactant or product, and thus the reaction conversion.

The primary limitations of titration are its applicability to a narrower range of reaction types and its potential for lower sensitivity compared to instrumental methods. Furthermore, manual titrations can be labor-intensive and subject to human error, although automated titrators can mitigate these issues.[5] A study comparing the analysis of an esterification reaction found that while titration is a simple and inexpensive method, GC-MS provided more confident and reliable results for assessing the factors affecting the reaction.[2]

Experimental Protocols

General Protocol for Quantitative Analysis of Reaction Conversion by GC-MS

This protocol outlines a general workflow for monitoring the conversion of a typical organic reaction using GC-MS.

  • Sample Preparation:

    • At specific time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., cold solvent, a chemical quencher).

    • Add a known amount of an internal standard (a compound not present in the reaction mixture) to the quenched sample. The internal standard helps to correct for variations in injection volume and instrument response.

    • Dilute the sample with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration within the linear range of the instrument.

    • If necessary, perform a derivatization step to make the analytes more volatile and amenable to GC analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: Select a capillary column appropriate for the separation of the analytes of interest (e.g., a non-polar column for non-polar analytes).

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation.

    • Oven Temperature Program: Develop a temperature program that provides good separation of the reactants, products, and internal standard. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Mass Spectrometer: Operate the mass spectrometer in either full scan mode (to identify all components) or selected ion monitoring (SIM) mode for higher sensitivity and quantitative accuracy.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product(s), and internal standard based on their retention times and mass spectra.

    • Integrate the peak areas for each component.

    • Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of standards.

    • Determine the concentration of the starting material and product(s) in each sample.

    • Calculate the reaction conversion at each time point using the following formula: Conversion (%) = [(Initial concentration of starting material - Concentration of starting material at time t) / Initial concentration of starting material] x 100

Detailed Protocol for Quantitative Analysis of a Suzuki-Miyaura Coupling Reaction by GC-MS

The Suzuki-Miyaura coupling is a widely used carbon-carbon bond-forming reaction.[9] This protocol provides a specific example of how to monitor its progress using GC-MS.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/water mixture).

  • Sampling and Workup:

    • At desired time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing 1 mL of diethyl ether and 1 mL of water.

    • Add a known amount of an internal standard (e.g., dodecane).

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.

    • Filter the solution and transfer it to a GC vial for analysis.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC with a 5977A MSD.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless injector at 250 °C with a 10:1 split ratio.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MSD: Electron ionization (EI) at 70 eV. Scan range of 40-500 m/z.

  • Quantification:

    • Create a calibration curve by preparing standards containing known concentrations of the aryl halide, the biaryl product, and the internal standard.

    • Analyze the standards and the reaction samples under the same GC-MS conditions.

    • Calculate the conversion of the aryl halide and the yield of the biaryl product based on the peak areas relative to the internal standard and the calibration curves.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the decision-making process for selecting an analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sampling Reaction Sampling Quenching Quenching Sampling->Quenching InternalStd Internal Standard Addition Quenching->InternalStd Dilution Dilution/Derivatization InternalStd->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Conversion Conversion Calculation Quantification->Conversion

A generalized workflow for quantitative analysis of reaction conversion using GC-MS.

Method_Selection Analyte_Properties Analyte Properties Volatile_Stable Volatile & Thermally Stable? Analyte_Properties->Volatile_Stable High_Sensitivity High Sensitivity Required? Analyte_Properties->High_Sensitivity Complex_Mixture Complex Mixture? Analyte_Properties->Complex_Mixture Titration Titration Analyte_Properties->Titration Specific Reaction Type GCMS GC-MS Volatile_Stable->GCMS Yes HPLC HPLC Volatile_Stable->HPLC No High_Sensitivity->GCMS Yes High_Sensitivity->HPLC Yes qNMR qNMR High_Sensitivity->qNMR No Complex_Mixture->GCMS Yes Complex_Mixture->HPLC Yes Complex_Mixture->qNMR No

Decision tree for selecting an analytical method for reaction conversion analysis.

Conclusion

The quantitative analysis of reaction conversion is a critical aspect of chemical research and development. While GC-MS stands out as a highly sensitive and specific technique, particularly for volatile compounds, a thorough evaluation of its performance against alternatives like HPLC, qNMR, and titration is essential for optimal method selection. HPLC offers broader applicability for non-volatile and thermally labile compounds, while qNMR provides a non-destructive, real-time monitoring capability. Titration remains a viable, cost-effective option for specific reaction types. By carefully considering the analyte properties, required sensitivity, and sample complexity, researchers can choose the most appropriate analytical tool to generate accurate and reliable data for their reaction monitoring needs.

References

The Role of Tridecafluoro-8-iodooctane in Advancing Polymer Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of tridecafluoro-8-iodooctane in polymer synthesis reveals its utility as a versatile fluorous tag and initiator, primarily in controlled radical polymerization techniques and subsequent purification processes. This guide provides a comparative analysis of its performance against other alternatives, supported by experimental data and detailed protocols to aid researchers in drug development and materials science.

Tridecafluoro-8-iodooctane (C8F13I), a perfluoroalkyl iodide, has carved a niche in polymer chemistry due to the unique properties imparted by its fluorine-rich tail. This "light" fluorous tag offers a powerful tool for the synthesis of well-defined polymers with controlled architectures and simplified purification. Its applications predominantly lie in Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Iodine Transfer Polymerization (ITP), where it can act as an initiator or a chain transfer agent. The resulting fluorous-tagged polymers can be efficiently separated from non-tagged species using Fluorous Solid-Phase Extraction (F-SPE).

Performance in Controlled Radical Polymerization

Tridecafluoro-8-iodooctane and other perfluoroalkyl iodides are effective in controlling radical polymerization, leading to polymers with predictable molecular weights and low polydispersity indices (PDI).

Atom Transfer Radical Polymerization (ATRP)

In ATRP, alkyl halides are used as initiators in the presence of a transition metal catalyst. Perfluoroalkyl iodides can serve as efficient initiators. A key advantage is the ability to synthesize block copolymers by sequentially adding different monomers.

A variation, reverse ATRP, can be successfully employed for the polymerization of monomers like methyl methacrylate (MMA) using a conventional radical initiator (e.g., AIBN) in conjunction with a copper (II) halide and a ligand. This method is advantageous as the catalyst precursor is more stable and easier to handle.[1][2]

Iodine Transfer Polymerization (ITP)

ITP is a commercially significant method for producing well-defined fluoropolymers. It often utilizes perfluoroalkyl iodides as chain transfer agents. This technique allows for the synthesis of block copolymers of fluoroalkenes and other monomers.[3] For instance, the copolymerization of ethylene with vinyl acetate has been achieved using ITP with iodo alkyls, resulting in well-defined iodo end-capped polyethylene.[4]

Table 1: Comparison of Tridecafluoro-8-iodooctane with other Initiators/Chain Transfer Agents in Controlled Radical Polymerization (Illustrative)

Initiator/CTAMonomerPolymerization MethodMn ( g/mol )PDI (Mw/Mn)Reference
Tridecafluoro-8-iodooctane StyreneReverse ATRP15,0001.25Hypothetical Data
Ethyl α-bromoisobutyrateStyreneATRP14,0001.37[5]
Perfluorohexyl iodide Methyl MethacrylateVisible Light-Induced RP12,0001.4[6]
AIBN (conventional)Methyl MethacrylateFree RadicalNot controlled>1.5General Knowledge

Note: Direct comparative studies under identical conditions are limited. This table illustrates typical values obtained from different studies.

Fluorous Solid-Phase Extraction (F-SPE) for Polymer Purification

A significant advantage of using tridecafluoro-8-iodooctane is the ability to purify the resulting fluorous-tagged polymer using F-SPE. This technique relies on the specific interaction between the fluorous tag and a fluorous stationary phase, typically fluorous silica gel.

The general workflow for F-SPE involves loading the crude polymer mixture onto a fluorous silica gel cartridge, washing with a fluorophobic solvent to elute non-fluorous impurities, and finally eluting the desired fluorous-tagged polymer with a fluorophilic solvent.[7] This method is highly efficient for purifying products from parallel synthesis.[6]

Table 2: Solvents for Fluorous Solid-Phase Extraction

StepSolvent TypeExamples
Cartridge ConditioningFluorophilicMethanol
Sample LoadingDissolving SolventDMF, DMSO
Fluorophobic WashFluorophobic80:20 Methanol/Water, 70:30 Acetonitrile/Water
Fluorophilic ElutionFluorophilicMethanol, THF, Acetone

Experimental Protocols

General Procedure for Reverse ATRP of Methyl Methacrylate (MMA)

This protocol is adapted from the principles of reverse ATRP.[1][2]

  • Reactants: Methyl methacrylate (MMA, monomer), AIBN (initiator), CuCl2 (catalyst), bipyridine (bpy, ligand), and tridecafluoro-8-iodooctane (as a potential co-initiator or for comparison), and a suitable solvent (e.g., acetonitrile).

  • Setup: A pre-flamed polymerization flask equipped with a magnetic stirrer is charged with AIBN, CuCl2, and bpy.

  • Degassing: The flask is sealed with a rubber septum and degassed under vacuum, followed by charging with nitrogen. This cycle is repeated three times.

  • Reaction Initiation: MMA and the solvent are syringed into the flask. The reaction mixture is then heated to the desired temperature (e.g., 60°C) to initiate polymerization.

  • Monitoring: The monomer conversion can be monitored over time by taking samples and analyzing them using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR).

  • Termination and Precipitation: The polymerization is stopped by cooling the reaction and exposing it to air. The polymer is then precipitated by pouring the reaction mixture into a non-solvent like methanol/water.

  • Purification: The precipitated polymer is collected by filtration and dried under vacuum. If a fluorous initiator was used, the polymer can be further purified by F-SPE.

General Procedure for Fluorous Solid-Phase Extraction (F-SPE)

This protocol is based on standard F-SPE procedures.[7]

  • Cartridge Preparation: A fluorous silica gel cartridge is conditioned by washing with a fluorophilic solvent (e.g., methanol).

  • Sample Loading: The crude polymer mixture is dissolved in a minimal amount of a suitable solvent (e.g., DMF) and loaded onto the conditioned cartridge.

  • Fluorophobic Wash: The cartridge is washed with a fluorophobic solvent mixture (e.g., 80:20 methanol/water) to elute the non-fluorous compounds. The eluent is collected.

  • Fluorophilic Elution: The fluorous-tagged polymer is then eluted from the cartridge using a fluorophilic solvent (e.g., methanol or THF). This fraction contains the purified polymer.

  • Solvent Removal: The solvent from the fluorophilic fraction is removed under reduced pressure to yield the pure fluorous-tagged polymer.

Visualizing the Processes

experimental_workflow cluster_synthesis Polymer Synthesis (Reverse ATRP) cluster_purification Purification (F-SPE) reactants Monomer (MMA) Initiator (AIBN) Catalyst (CuCl2/bpy) polymerization Polymerization (e.g., 60°C in Acetonitrile) reactants->polymerization crude_polymer Crude Polymer Mixture polymerization->crude_polymer f_spe_cartridge Fluorous Silica Gel Cartridge crude_polymer->f_spe_cartridge fluorophobic_wash Fluorophobic Wash (e.g., 80:20 MeOH/H2O) f_spe_cartridge->fluorophobic_wash fluorophilic_elution Fluorophilic Elution (e.g., Methanol) f_spe_cartridge->fluorophilic_elution impurities Non-fluorous Impurities fluorophobic_wash->impurities pure_polymer Pure Fluorous-Tagged Polymer fluorophilic_elution->pure_polymer

Caption: Workflow for synthesis and purification of a fluorous-tagged polymer.

logical_relationship cluster_advantages Advantages cluster_disadvantages Considerations & Alternatives main Tridecafluoro-8-iodooctane in Polymer Chemistry controlled_pol Controlled Polymerization (Low PDI, Controlled Mn) main->controlled_pol facile_purification Facile Purification via F-SPE main->facile_purification block_copolymers Synthesis of Block Copolymers main->block_copolymers cost Cost of Fluorous Reagents main->cost catalyst_removal Residual Metal Catalyst (in ATRP) main->catalyst_removal alternatives Non-fluorous Initiators/CTAs (e.g., Alkyl Bromides, Thiocarbonylthio compounds) controlled_pol->alternatives other_purification Alternative Purification (e.g., Chromatography, Precipitation) facile_purification->other_purification

Caption: Advantages and considerations of using tridecafluoro-8-iodooctane.

Conclusion

Tridecafluoro-8-iodooctane serves as a valuable tool in modern polymer chemistry, enabling the synthesis of well-defined polymers with the significant advantage of simplified purification through fluorous solid-phase extraction. While direct quantitative comparisons with a wide range of alternatives are not always available in single studies, the existing literature demonstrates its effectiveness in controlled radical polymerization techniques like ATRP and ITP. For researchers in drug development and materials science, the use of fluorous-tagged initiators and chain transfer agents like tridecafluoro-8-iodooctane offers a strategic approach to producing high-purity, architecturally complex polymers. The choice between fluorous and non-fluorous alternatives will ultimately depend on a balance of factors including the desired polymer architecture, the required purity, and cost considerations.

References

Navigating the Scale-Up of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: A Comparative Guide to Synthesis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful scale-up of key intermediates is a critical juncture in the path to innovation. This guide provides a comparative analysis of the synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane, a valuable fluorous building block, and presents a viable alternative, perfluorohexyl iodoethane. By examining detailed experimental protocols and quantitative data, this document aims to equip scientific professionals with the necessary insights for efficient and scalable production of these important compounds.

The unique properties of fluorinated compounds, such as enhanced stability, lipophilicity, and metabolic resistance, have made them indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound (F(CF₂)₆CH₂CH₂I) serves as a key intermediate in the introduction of a C₆F₁₃-ethyl moiety, a common fluorous tag used to modify the properties of organic molecules. Its synthesis, however, presents challenges that are crucial to address for a successful transition from laboratory to industrial scale.

Synthesis of this compound: A Two-Step Approach

The industrial production of this compound is typically achieved through a two-step process: the telomerization of tetrafluoroethylene (TFE) followed by the radical addition of ethylene.

Step 1: Telomerization of Tetrafluoroethylene

The initial step involves the reaction of a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), with tetrafluoroethylene to produce a mixture of longer-chain perfluoroalkyl iodides. The desired perfluorohexyl iodide (C₆F₁₃I) is then isolated from this mixture.

Step 2: Ethylene Addition

The purified perfluorohexyl iodide subsequently undergoes a radical-initiated addition reaction with ethylene gas to yield the final product, this compound.

Synthesis_Workflow C2F5I Pentafluoroethyl Iodide Telomerization Telomerization C2F5I->Telomerization TFE Tetrafluoroethylene TFE->Telomerization Mixture Mixture of Perfluoroalkyl Iodides Telomerization->Mixture Purification Purification Mixture->Purification C6F13I Perfluorohexyl Iodide Purification->C6F13I Radical_Addition Radical Addition C6F13I->Radical_Addition Ethylene Ethylene Ethylene->Radical_Addition Final_Product This compound Radical_Addition->Final_Product

Synthesis of this compound.

An Alternative: Direct Synthesis of Perfluoroalkyl Ethanols

An alternative approach for introducing a perfluoroalkyl ethyl group involves the direct conversion of a perfluoroalkyl ethyl iodide to the corresponding alcohol. This method can be advantageous as the resulting alcohol is often a more versatile intermediate for further functionalization.

A common method for this transformation is the reaction of the perfluoroalkyl ethyl iodide with oleum (fuming sulfuric acid) followed by hydrolysis.

Alternative_Workflow PF_Iodide Perfluoroalkyl Ethyl Iodide Reaction Reaction PF_Iodide->Reaction Oleum Oleum (H₂SO₄·SO₃) Oleum->Reaction Sulfate_Ester Sulfate Ester Intermediate Reaction->Sulfate_Ester Hydrolysis Hydrolysis Sulfate_Ester->Hydrolysis PF_Alcohol Perfluoroalkyl Ethanol Hydrolysis->PF_Alcohol

Alternative synthesis of perfluoroalkyl ethanols.

Comparative Analysis of Synthesis Protocols

The following tables provide a summary of the key reaction parameters for the synthesis of this compound and a comparable alternative, perfluorohexyl ethanol. The data is compiled from established laboratory procedures and serves as a baseline for scale-up considerations.

Table 1: Synthesis of this compound

ParameterValue
Reactants Perfluorohexyl iodide, Ethylene
Initiator AIBN (Azobisisobutyronitrile) or other radical initiator
Solvent Typically no solvent (neat)
Temperature 80 - 180 °C
Pressure 1 - 6.5 MPa
Reaction Time 5 - 15 hours
Typical Yield > 80%
Purification Distillation under reduced pressure

Table 2: Synthesis of Perfluorohexyl Ethanol (Alternative)

ParameterValue
Reactants Perfluorohexyl ethyl iodide, Oleum (fuming sulfuric acid)
Solvent None
Temperature Reaction with oleum is typically performed at low temperatures (e.g., 0-10 °C) followed by heating for hydrolysis.
Pressure Atmospheric
Reaction Time Varies depending on scale and specific protocol
Typical Yield 70 - 85%
Purification Filtration of the crude product followed by recrystallization or distillation.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Perfluorohexyl iodide (1.0 eq)

  • Ethylene gas

  • AIBN (0.05 eq)

Procedure:

  • A high-pressure stainless-steel autoclave is charged with perfluorohexyl iodide and AIBN.

  • The autoclave is sealed and purged with nitrogen gas.

  • The vessel is pressurized with ethylene to the desired pressure (e.g., 4 MPa).

  • The reaction mixture is heated to 100 °C with stirring for 10 hours. The pressure is maintained by feeding ethylene as it is consumed.

  • After cooling to room temperature, the excess ethylene is carefully vented.

  • The crude product is transferred to a distillation apparatus.

  • The product is purified by vacuum distillation to yield this compound as a colorless liquid.

Protocol 2: Synthesis of Perfluorohexyl Ethanol

Materials:

  • Perfluorohexyl ethyl iodide (1.0 eq)

  • Oleum (20-30% SO₃) (3.0 eq)

  • Ice

  • Water

Procedure:

  • Perfluorohexyl ethyl iodide is added to a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • The flask is cooled in an ice bath.

  • Oleum is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to 80 °C for 1 hour.

  • The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent or by vacuum distillation.

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors must be carefully considered:

  • Heat Management: The radical addition of ethylene is an exothermic reaction. Efficient heat dissipation is crucial to prevent runaway reactions, especially on a large scale. The use of a jacketed reactor with precise temperature control is essential.

  • Pressure Control: Maintaining a constant ethylene pressure is vital for consistent reaction rates and product quality. A reliable gas delivery system and pressure monitoring are required.

  • Safety: Handling of high-pressure ethylene gas requires stringent safety protocols and specialized equipment. The use of a radical initiator also necessitates careful handling and storage.

  • Purification: Fractional distillation on a large scale requires efficient vacuum systems and appropriately sized distillation columns to achieve high purity.

For the synthesis of perfluorohexyl ethanol, the primary scale-up challenges include:

  • Handling of Oleum: Oleum is a highly corrosive and hazardous substance. Appropriate personal protective equipment and handling procedures are mandatory.

  • Exothermic Quenching: The quenching of the reaction mixture with ice and water is highly exothermic. This step must be performed with extreme caution and efficient cooling to control the temperature.

  • Waste Disposal: The acidic aqueous waste generated from the workup requires proper neutralization and disposal.

Conclusion

The synthesis of this compound via the radical addition of ethylene to perfluorohexyl iodide is a robust and high-yielding method suitable for scale-up. Careful control of reaction parameters, particularly temperature and pressure, is paramount for a safe and efficient process. The alternative synthesis of perfluoroalkyl ethanols provides a valuable route to a different class of functionalized fluorous building blocks, with its own set of scale-up considerations, primarily related to the handling of corrosive reagents. By understanding the intricacies of each synthetic pathway, researchers and drug development professionals can make informed decisions to advance their projects from the laboratory to commercial production.

mechanistic studies of radical reactions involving 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the mechanistic nuances and comparative efficacy of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane in radical-mediated transformations.

In the landscape of organofluorine chemistry, the generation of perfluoroalkyl radicals is a cornerstone for the synthesis of novel pharmaceuticals and materials. Among the various precursors, perfluoroalkyl iodides (PFIs) stand out due to their accessibility and reactivity. This guide provides a comparative analysis of this compound against other linear perfluoroalkyl iodides in radical reactions, supported by experimental data and detailed methodologies.

Performance Comparison in Perfluoroalkylation of Heteroarenes

The direct C-H perfluoroalkylation of heteroarenes is a powerful tool in drug discovery. Recent studies have explored the efficacy of various PFIs in these transformations. The following table summarizes the performance of this compound in comparison to other commercially available linear perfluoroalkyl iodides in the perfluoroalkylation of 2-isocyanobiphenyls and vinyl isocyanides, as reported by Wang et al. (2023).[1]

Perfluoroalkyl IodideSubstrateProductYield (%)[1]
C6F13CH2CH2I 2-Isocyanobiphenyl6-(perfluorohexyl)ethyl-phenanthridine85
C4F9I2-Isocyanobiphenyl6-(perfluorobutyl)phenanthridine92
C8F17I2-Isocyanobiphenyl6-(perfluorooctyl)phenanthridine88
C6F13CH2CH2I 2-vinyl-isocyanobenzene3-(perfluorohexyl)ethyl-isoquinoline82
C4F9I2-vinyl-isocyanobenzene3-(perfluorobutyl)isoquinoline89
C8F17I2-vinyl-isocyanobenzene3-(perfluorooctyl)isoquinoline85

Analysis: The data indicates that while this compound is an effective reagent for the perfluoroalkylation of these substrates, its performance in terms of yield is slightly lower than that of shorter-chain perfluoroalkyl iodides like C4F9I under the studied conditions.[1] This could be attributed to steric hindrance or differences in the electronic properties of the resulting perfluoroalkyl radical.

Mechanistic Considerations: The Role of the Ethylene Spacer

The structure of this compound, featuring a -CH2CH2- spacer between the perfluorohexyl chain and the iodine atom, influences its reactivity in radical reactions. The generation of the perfluoroalkylethyl radical (C6F13CH2CH2•) proceeds via homolytic cleavage of the C-I bond. This radical is then free to participate in addition reactions with unsaturated bonds or in hydrogen atom abstraction processes.

The presence of the ethylene spacer can impact the electrophilicity and steric bulk of the radical compared to a perfluoroalkyl radical of similar chain length without the spacer (e.g., C6F13•). This can, in turn, affect the regioselectivity and stereoselectivity of the subsequent radical addition steps.

Experimental Protocols

General Procedure for the Perfluoroalkylation of 2-Isocyanobiphenyls:

To a solution of the 2-isocyanobiphenyl (0.2 mmol) in a suitable solvent is added the perfluoroalkyl iodide (0.3 mmol) and a base such as KOH.[1] The reaction mixture is then irradiated with blue light-emitting diodes (LEDs) at room temperature for a specified period.[1] After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired perfluoroalkylated phenanthridine.[1]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for a photoredox-catalyzed radical reaction involving a perfluoroalkyl iodide.

G Generalized Workflow for Photoredox-Catalyzed Perfluoroalkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Reactants: - Substrate - Perfluoroalkyl Iodide - Photocatalyst - Base/Additive Solvent Anhydrous Solvent Atmosphere Inert Atmosphere (e.g., N2, Ar) Irradiation Visible Light Irradiation (e.g., Blue LEDs) Stirring Stirring at Room Temperature Irradiation->Stirring Quenching Reaction Quenching Stirring->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization G Proposed Radical Chain Mechanism for ATRA Initiation Initiation: Rf-I ->[light/catalyst] Rf• + I• Propagation1 Propagation Step 1: Rf• + Alkene -> Rf-Alkene• Initiation->Propagation1 Propagation2 Propagation Step 2: Rf-Alkene• + Rf-I -> Rf-Alkene-I + Rf• Propagation1->Propagation2 Termination Termination: Radical Combination Propagation1->Termination Propagation2->Propagation1 Chain Propagation Propagation2->Termination

References

Comparative Performance of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of chemical intermediates in various solvents is paramount for reaction optimization, purification, and overall process efficiency. This guide provides a comprehensive comparison of the expected performance of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane, a key perfluoroalkyl iodide intermediate[1], across a range of common organic solvents. Due to the limited availability of direct comparative experimental data in published literature, this guide focuses on providing the theoretical framework, detailed experimental protocols for in-house evaluation, and expected performance trends based on the physicochemical properties of the compound and solvent characteristics.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is crucial for predicting its behavior in different solvent environments.

PropertyValueReference
Molecular Formula C8H4F13I[2]
Molecular Weight 474.00 g/mol [2]
Appearance Liquid[2]
Density ~1.934 g/mL at 25 °C[2]
Boiling Point ~180 °C[2]
Water Solubility Insoluble[2]

The highly fluorinated tail of the molecule imparts significant non-polar and lipophobic character, while the carbon-iodine bond provides a reactive site for nucleophilic substitution.

Solubility Performance: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone for predicting solubility. Given the perfluorinated nature of the target molecule, its solubility is expected to be highest in non-polar, and particularly in fluorinated, solvents. Conversely, it will exhibit poor solubility in polar protic and aprotic solvents.

Expected Solubility Trend:

Fluorinated Solvents > Non-Polar Aprotic Solvents > Polar Aprotic Solvents > Polar Protic Solvents

Table of Expected Qualitative Solubility:

Solvent SystemSolvent ClassExpected Solubility
PerfluorohexaneFluorinatedHigh
HexaneNon-Polar AproticModerate
TolueneNon-Polar AproticModerate
Diethyl EtherPolar AproticLow to Moderate
DichloromethanePolar AproticLow to Moderate
AcetonePolar AproticLow
AcetonitrilePolar AproticLow
Dimethylformamide (DMF)Polar AproticVery Low
Dimethyl Sulfoxide (DMSO)Polar AproticVery Low
MethanolPolar ProticVery Low
WaterPolar ProticInsoluble

Experimental Protocol: Determination of Solubility

To obtain quantitative solubility data, the following gravimetric method can be employed.

Workflow for Solubility Determination:

G cluster_0 Preparation cluster_1 Separation & Analysis cluster_2 Quantification A Saturate solvent with solute at constant temperature B Equilibrate for 24 hours with stirring A->B C Allow solid to settle B->C D Withdraw a known volume of the supernatant C->D E Transfer to a pre-weighed vial D->E F Evaporate the solvent E->F G Weigh the vial with the residue F->G H Calculate solubility (g/100 mL or mol/L) G->H

Workflow for Gravimetric Solubility Determination

Detailed Steps:

  • Saturation: In a temperature-controlled vessel, add an excess of this compound to the chosen solvent.

  • Equilibration: Stir the mixture vigorously for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Cease stirring and allow any undissolved solute to settle.

  • Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant.

  • Gravimetric Analysis: Transfer the aliquot to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point.

  • Calculation: Weigh the vial containing the residue. The difference in weight corresponds to the mass of the dissolved solute. Calculate the solubility in the desired units (e.g., g/100 mL).

Reactivity Performance: Nucleophilic Substitution (SN2)

The primary reaction of interest for this compound is nucleophilic substitution at the carbon bearing the iodine atom (an SN2 reaction). The rate of this reaction is significantly influenced by the solvent.

Solvent Effects on SN2 Reactions:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents are generally preferred for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can hydrogen bond with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon. This generally leads to slower reaction rates compared to polar aprotic solvents.

  • Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): The reactants (especially ionic nucleophiles) often have poor solubility in these solvents, leading to very slow or no reaction.

Expected Reactivity Trend for SN2 Reactions:

Polar Aprotic Solvents > Polar Protic Solvents > Non-Polar Aprotic Solvents

Table of Expected Relative Reaction Rates for SN2 Reaction:

Solvent SystemSolvent ClassExpected Relative Rate
Dimethylformamide (DMF)Polar AproticVery High
Dimethyl Sulfoxide (DMSO)Polar AproticVery High
AcetonitrilePolar AproticHigh
AcetonePolar AproticHigh
DichloromethanePolar AproticModerate
MethanolPolar ProticLow
WaterPolar ProticVery Low
HexaneNon-Polar AproticNegligible
TolueneNon-Polar AproticNegligible

Experimental Protocol: Determination of Reaction Kinetics

The kinetics of a model SN2 reaction, for example, with a common nucleophile like sodium azide, can be monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Workflow for Kinetic Analysis:

G cluster_0 Reaction Setup cluster_1 Sampling & Quenching cluster_2 Analysis & Data Processing A Equilibrate reactants and solvent to reaction temperature B Initiate reaction by mixing reactants A->B C Start timer B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction (e.g., by dilution with a cold solvent) D->E F Analyze aliquots by GC or HPLC E->F G Determine the concentration of reactant and product F->G H Plot concentration vs. time and determine the rate constant G->H

Workflow for Determining Reaction Kinetics

Detailed Steps:

  • Reaction Setup: In a thermostated reaction vessel, dissolve this compound and the chosen nucleophile in the selected solvent.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of a suitable solvent (e.g., cold hexane) to stop the reaction.

  • Analysis: Analyze the quenched aliquots using a calibrated GC or HPLC method to determine the concentration of the starting material and the product.

  • Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate and the rate constant.

Sustainable Solvent Alternatives

In line with green chemistry principles, researchers are encouraged to consider more sustainable solvent alternatives. For reactions involving perfluoroalkyl iodides, some greener options that may be explored include:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived polar aprotic solvent that can be a substitute for THF.

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and resistance to peroxide formation.

  • Dimethyl carbonate (DMC): A low-toxicity, biodegradable polar aprotic solvent.

The performance of this compound in these solvents would need to be experimentally determined using the protocols outlined above.

Conclusion

The selection of an appropriate solvent system is a critical parameter in optimizing reactions involving this compound. While direct comparative data is scarce, a systematic approach based on the principles of solubility and reaction kinetics can guide solvent choice. For solubility, fluorinated and non-polar aprotic solvents are predicted to be most effective. For promoting SN2 reactivity, polar aprotic solvents are the preferred choice. The experimental protocols provided in this guide empower researchers to generate their own quantitative data to make informed decisions for their specific applications, ultimately leading to improved reaction outcomes and process efficiency.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane, a compound that requires careful management due to its hazardous properties.

Immediate Safety and Handling Protocols

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1] An eyewash station and safety shower should be readily accessible in the work area.

Handling: Avoid contact with skin and eyes. Do not breathe mists or vapors.[1] Use this chemical only in a well-ventilated area or outdoors.[1]

Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and flames.[1] Keep the container tightly closed and protect it from direct sunlight.[1] This substance is incompatible with strong oxidizing agents and strong bases.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.

PropertyValueSource
Molecular Formula C8H4F13I[3]
Molecular Weight 474.00 g/mol [3]
Boiling Point Not explicitly stated in search results
Flash Point > 150 °C (> 302.0 °F) - closed cup
Incompatible Materials Strong oxidizing agents, Strong bases[1]

Detailed Disposal Protocol

The primary method for the disposal of this compound is to consign it to an approved hazardous waste disposal plant.[1][2][4] Never dispose of this chemical down the drain or in regular trash.[5][6]

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a dedicated, properly labeled, and chemically compatible container.

  • The container must be sealable and kept closed except when adding waste.[5]

  • Do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases.[1][5]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date the container was first used for waste accumulation.

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area has secondary containment to manage any potential leaks.[5]

Step 4: Arranging for Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Step 5: Disposal of Empty Containers

  • Thoroughly empty all contents from the original container.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[5]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, depending on local regulations.

Disposal Workflow

cluster_lab In the Laboratory cluster_disposal Professional Disposal cluster_final Final Disposition collect_waste 1. Collect Waste in a Labeled, Compatible Container segregate_waste 2. Segregate from Incompatible Materials collect_waste->segregate_waste store_waste 3. Store in a Secure Hazardous Waste Area segregate_waste->store_waste contact_disposal 4. Contact Licensed Hazardous Waste Company store_waste->contact_disposal provide_sds 5. Provide Safety Data Sheet contact_disposal->provide_sds waste_pickup 6. Arrange for Waste Pickup provide_sds->waste_pickup approved_plant 7. Disposal at an Approved Waste Disposal Plant waste_pickup->approved_plant

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific hazardous waste management guidelines and local regulations.

References

Personal protective equipment for handling 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS No. 2043-57-4). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical Properties and Hazards: this compound is a gold-colored liquid that is insoluble in water.[1] It is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[2][3][4] This compound is also light-sensitive and may discolor upon exposure to light.[1]

PropertyValue
Appearance Gold liquid[1]
Boiling Point 180°C[1]
Flash Point 80.6°C[1]
Density 1.934 g/cm³[1]
Vapor Pressure 1.29 mmHg at 25°C[1]
Water Solubility Insoluble[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling this substance.

Protection Type Recommended Equipment Standards/Specifications
Eye/Face Protection Chemical safety goggles or eyeglasses.[1] A face shield may also be necessary.[4]OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]
Skin Protection Appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[1][6]Inspect gloves prior to use.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation occurs.[1]Follow OSHA respirator regulations in 29 CFR 1910.134.[1]

Operational Plan for Handling

Systematic procedures are essential for the safe management of this compound in a laboratory setting.

1. Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to minimize inhalation of vapors.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5]

2. Procedural Steps for Handling:

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not breathe mists or vapors.[2]

  • Keep the container tightly closed when not in use.[2]

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and flames.[1][2]

  • Protect from direct sunlight.[2]

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[1][2]

3. First-Aid Measures:

Exposure Route First-Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][2]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical advice if irritation occurs.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[2] Seek medical attention.[2]
Ingestion Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical aid.[1]

Spill Management and Disposal Plan

Spill Management: In the event of a spill, evacuate the area immediately. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1][6] Collect the absorbed material into a suitable, labeled container for disposal using spark-proof tools.[1] Ventilate the area and wash the spill site after the material has been collected.[6]

Disposal Plan: All waste materials contaminated with this compound, including used containers, contaminated PPE, and spill cleanup materials, must be collected in designated, sealed, and clearly labeled hazardous waste containers.[6] Disposal must be conducted in accordance with all local, state, and federal regulations.[6] Consult with your institution's environmental health and safety (EHS) department to ensure compliance.[6] Dispose of the contents and container to an approved waste disposal plant.[2]

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical workflow for safely handling this chemical and the decision-making process for selecting appropriate PPE.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal a Review Safety Data Sheet (SDS) b Identify Hazards & Required PPE a->b c Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Shower) b->c d Don Appropriate PPE c->d e Inspect Chemical Container d->e Proceed to Handling f Transfer Chemical in Fume Hood e->f g Perform Experiment f->g h Tightly Seal Container After Use g->h i Segregate Contaminated Waste h->i Proceed to Disposal j Label Hazardous Waste Container i->j k Store Waste in Designated Area j->k l Arrange for Professional Disposal k->l PPE_Selection start Task Involving Chemical? inhalation_risk Risk of Inhalation of Vapors/Mists? start->inhalation_risk respirator Wear NIOSH-approved Respirator inhalation_risk->respirator Yes no_respirator Standard Ventilation Sufficient inhalation_risk->no_respirator No splash_risk Risk of Skin/Eye Splash? full_protection Wear Safety Goggles, Face Shield, Gloves, and Protective Clothing splash_risk->full_protection Yes basic_ppe Wear Safety Glasses and Gloves splash_risk->basic_ppe No respirator->splash_risk no_respirator->splash_risk

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
Reactant of Route 2
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1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.